molecular formula C11H13BrO3 B1603576 Methyl 3-bromo-4-isopropoxybenzoate CAS No. 213598-10-8

Methyl 3-bromo-4-isopropoxybenzoate

Cat. No.: B1603576
CAS No.: 213598-10-8
M. Wt: 273.12 g/mol
InChI Key: HVUYIEIHXSRIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-isopropoxybenzoate (CAS 213598-10-8) is a halogenated aromatic ester of interest in advanced organic synthesis. This compound, with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol, features a benzoate core functionalized with both a bromine atom and an isopropoxy group . The density is reported to be 1.359 g/cm³ . The distinct molecular architecture of this compound makes it a versatile building block, or synthetic intermediate, for researchers. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems. Simultaneously, the methyl ester group can be hydrolyzed to a carboxylic acid or transformed into other functional groups, providing additional sites for chemical modification . This combination of features is particularly valuable in medicinal chemistry and materials science for the synthesis of target molecules with potential biological activity. Related chemical structures, such as ethyl 3-bromo-4-isopropoxybenzoate and other complex benzoate esters, underscore the utility of this chemical class in research applications . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUYIEIHXSRIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620772
Record name Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-10-8
Record name Methyl 3-bromo-4-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213598-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-isopropoxybenzoate

Introduction

This compound is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern—a bromine atom, an isopropoxy group, and a methyl ester on a benzene ring—provides multiple reactive sites for further chemical transformations. This guide, intended for researchers and drug development professionals, offers a detailed, field-proven approach to the synthesis and comprehensive characterization of this compound. The methodologies presented are grounded in established chemical principles, emphasizing safety, efficiency, and analytical validation.

PART 1: A Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available and cost-effective reagent, methyl 4-hydroxybenzoate. This strategy is predicated on the electronic properties of the starting material and intermediates, which guide the regioselectivity of the reactions and generally lead to high yields.

The chosen synthetic pathway involves:

  • Electrophilic Aromatic Substitution: Bromination of the electron-rich aromatic ring of methyl 4-hydroxybenzoate. The hydroxyl group is a strong activating, ortho-, para-directing group, making the position ortho to the hydroxyl (and meta to the deactivating ester group) highly susceptible to electrophilic attack.

  • Williamson Ether Synthesis: O-alkylation of the resulting phenolic intermediate, methyl 3-bromo-4-hydroxybenzoate, with an isopropyl halide to form the desired isopropoxy ether linkage.

This route is efficient as it avoids the need for protecting groups on the carboxylic acid and proceeds with well-understood, high-yielding reactions.

Detailed Experimental Protocols

Safety First: The handling of bromine requires strict safety protocols. Bromine is a hazardous, corrosive, and volatile liquid that can cause severe skin burns and respiratory damage.[1][2] All operations involving bromine must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[3][4][5] Have an emergency spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

This procedure is adapted from established methods for the bromination of activated phenols.[6][7]

  • Reagents and Materials:

    • Methyl 4-hydroxybenzoate (1.0 eq)

    • Glacial Acetic Acid (solvent)

    • Liquid Bromine (Br₂) (1.05 eq)

    • Dichloromethane (for workup)

    • Saturated Sodium Bicarbonate solution

    • Saturated Sodium Thiosulfate solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 5°C. The characteristic red-brown color of bromine should dissipate as it reacts.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

    • Pour the reaction mixture into a beaker containing cold water and ice. This will precipitate the crude product.

    • Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 3-bromo-4-hydroxybenzoate.[8]

Step 2: Synthesis of this compound

This reaction is a classic Williamson ether synthesis, a reliable method for forming ethers.

  • Reagents and Materials:

    • Methyl 3-bromo-4-hydroxybenzoate (1.0 eq)

    • 2-Bromopropane (or 2-iodopropane) (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetone (solvent)

    • Ethyl Acetate (for workup)

    • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add methyl 3-bromo-4-hydroxybenzoate, anhydrous potassium carbonate, and the solvent (DMF or acetone).

    • Stir the suspension vigorously and add 2-bromopropane.

    • Attach a condenser and heat the mixture to reflux (for acetone, ~60°C; for DMF, 80-90°C) with continuous stirring.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

    • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • If DMF was used, pour the filtrate into water and extract with ethyl acetate (3x). If acetone was used, concentrate the filtrate under reduced pressure, then dissolve the residue in ethyl acetate and wash with water.

    • Wash the combined organic layers with water and brine to remove any residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound, as a pure solid or oil.

Synthesis Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Purification & Isolation SM Methyl 4-hydroxybenzoate INT Methyl 3-bromo-4-hydroxybenzoate SM->INT Br₂, Acetic Acid 0°C to RT INT2 Methyl 3-bromo-4-hydroxybenzoate PROD This compound INT2->PROD 2-Bromopropane, K₂CO₃ DMF or Acetone, Heat PROD2 Crude Product FINAL Pure Final Product PROD2->FINAL Column Chromatography

Caption: Synthetic route for this compound.

PART 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system for analysis.[9]

Analytical Workflow

The logical flow for characterization involves subjecting the purified product to a series of analytical techniques to build a complete structural profile.

G cluster_data Data Acquisition START Purified Product NMR NMR Spectroscopy (¹H & ¹³C) START->NMR IR IR Spectroscopy START->IR MS Mass Spectrometry START->MS MP Physical Analysis (Melting Point) START->MP DATA_ANALYSIS Structural Confirmation & Purity Assessment NMR->DATA_ANALYSIS IR->DATA_ANALYSIS MS->DATA_ANALYSIS MP->DATA_ANALYSIS

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Physical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).

  • ¹H NMR (Proton NMR): This spectrum will confirm the presence and connectivity of all hydrogen-containing groups.

    • Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected, corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., doublet, doublet of doublets) and coupling constants will confirm the 1,2,4-substitution pattern.

    • Isopropoxy Group (δ 4.6-4.8 ppm and δ 1.3-1.5 ppm): A septet (one proton, -O-CH(CH₃)₂) and a doublet (six protons, -O-CH(CH₃)₂) are characteristic of the isopropoxy group.

    • Methyl Ester (δ 3.8-4.0 ppm): A sharp singlet corresponding to the three protons of the methyl ester group (-COOCH₃) is expected.[10]

  • ¹³C NMR (Carbon NMR): This provides information about the carbon skeleton.

    • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will appear as a singlet in the downfield region.

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six unique aromatic carbons.

    • Aliphatic Carbons (δ ~70 ppm, ~52 ppm, ~22 ppm): Signals corresponding to the methine (-O-CH) and methyl (-CH₃) carbons of the isopropoxy group, as well as the methyl ester carbon (-O-CH₃), will be present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹.[11] Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to aliphatic esters.

  • C-O Stretches: Two distinct C-O stretching bands will be present in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the ester and the ether linkages.[11][12]

  • Aromatic C=C Stretches: Medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and isopropyl groups.[13]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the elemental composition.

  • Molecular Ion Peak (M⁺): Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[14][15] This is a definitive confirmation of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic esters include the loss of the -OCH₃ group or the entire -COOCH₃ group, providing further structural evidence.[16]

Expected Analytical Data Summary

The following table summarizes the predicted and expected data for this compound.

Analysis Type Feature Expected Value / Observation
¹H NMR Aromatic Protons3H, multiplet/distinct signals, δ 7.0-8.5 ppm
Isopropoxy CH1H, septet, δ 4.6-4.8 ppm
Methyl Ester CH₃3H, singlet, δ 3.8-4.0 ppm
Isopropoxy CH₃6H, doublet, δ 1.3-1.5 ppm
¹³C NMR Carbonyl (C=O)δ ~165 ppm
Aromatic (C-Br, C-O, C-C, C-H)6 signals, δ 110-160 ppm
Isopropoxy (CH)δ ~70 ppm
Methyl Ester (CH₃)δ ~52 ppm
Isopropoxy (CH₃)δ ~22 ppm
IR Spectroscopy C=O Stretch (Ester)1715-1730 cm⁻¹ (strong, sharp)
C-O Stretch1300-1000 cm⁻¹ (strong)
Aromatic C=C Stretch1600-1450 cm⁻¹ (medium)
Mass Spectrometry Molecular Ion (M⁺, ⁷⁹Br)m/z = 274.0
Molecular Ion (M+2, ⁸¹Br)m/z = 276.0
Isotopic Ratio (M⁺ : M+2)~1:1
Physical State AppearanceWhite to off-white solid or colorless oil

Conclusion

This guide outlines a robust and logical pathway for the synthesis and characterization of this compound. The two-step synthesis, beginning with methyl 4-hydroxybenzoate, is an efficient and scalable method. The described analytical workflow, employing NMR, IR, and Mass Spectrometry, provides a comprehensive and self-validating system to confirm the structure and purity of the final product. By adhering to the detailed protocols and safety precautions, researchers can confidently produce and verify this valuable chemical intermediate for applications in drug discovery and materials science.

References

A Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the utility of functionalized aromatic compounds as versatile building blocks is paramount. Methyl 3-bromo-4-isopropoxybenzoate is one such molecule, a substituted benzoate ester whose strategic placement of a bromine atom, an isopropoxy group, and a methyl ester moiety offers a rich platform for synthetic elaboration. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The isopropoxy and methyl ester groups modulate the electronic properties and solubility of the molecule, making it a valuable intermediate in the synthesis of biologically active compounds and advanced materials.[1]

Despite its potential, comprehensive data on the physicochemical properties and established analytical protocols for this compound are not widely documented. This guide is designed to fill that gap. As a Senior Application Scientist, my objective is not merely to present data, but to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, purification, and comprehensive characterization of this compound. The methodologies outlined herein are designed to be self-validating, ensuring the highest degree of scientific integrity and providing the confidence needed to incorporate this molecule into demanding research and development programs.

Molecular Profile and Physicochemical Properties

A complete understanding of a compound begins with its fundamental molecular and physical characteristics. While exhaustive experimental data for this specific molecule is scarce, we can compile its core identifiers and predict its properties based on well-characterized structural analogs.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 213598-10-8[2]
Molecular Formula C₁₁H₁₃BrO₂-
Molecular Weight 273.12 g/mol -
Predicted State Solid or low-melting solid at STPInferred from analogs[3]
Predicted Solubility Soluble in common organic solvents (e.g., DMSO, Ethyl Acetate, Dichloromethane); Poorly soluble in water.Inferred from analogs

Note: The physical state and solubility are predictions based on structurally related compounds. These properties must be confirmed experimentally as described in the subsequent sections.

Recommended Synthesis Pathway: Williamson Ether Synthesis

A reliable and scalable synthesis is the cornerstone of utilizing any chemical intermediate. For this compound, a logical and field-proven approach is the Williamson ether synthesis, starting from the commercially available Methyl 3-bromo-4-hydroxybenzoate. This pathway is favored due to the high reactivity of the phenolic proton and the availability of starting materials.

The causality behind this choice is clear: the deprotonation of the hydroxyl group creates a potent nucleophile (a phenoxide) that readily attacks an electrophilic alkyl halide, in this case, 2-bromopropane. The use of a polar aprotic solvent like acetone or DMF is critical as it solvates the potassium cation while leaving the phenoxide anion highly reactive, thereby promoting an efficient SN2 reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification start_material Methyl 3-bromo-4-hydroxybenzoate reaction_step Reflux at 60-70°C (Williamson Ether Synthesis) start_material->reaction_step reagent1 2-Bromopropane reagent1->reaction_step reagent2 Potassium Carbonate (K₂CO₃) reagent2->reaction_step solvent Acetone (Solvent) solvent->reaction_step workup 1. Filter K₂CO₃ 2. Evaporate Solvent 3. Liquid-Liquid Extraction reaction_step->workup Reaction Mixture purification Column Chromatography (Silica Gel) workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-bromo-4-hydroxybenzoate (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and acetone (10 mL per gram of starting material).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 equivalents) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Initial Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted starting material), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Structural Elucidation and Quality Control

Unambiguous confirmation of the molecular structure and assessment of purity are non-negotiable in scientific research. A multi-technique approach is essential for a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in an organic molecule.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Isopropoxy Group: A septet (1H) around δ 4.6-4.8 ppm and a doublet (6H) around δ 1.3-1.5 ppm.

  • Methyl Ester Group: A singlet (3H) around δ 3.8-3.9 ppm.

  • Aromatic Protons: Three protons in the aromatic region (δ 6.8-8.2 ppm) exhibiting a specific splitting pattern (e.g., a doublet, a doublet of doublets, and a single doublet) consistent with the 1,2,4-trisubstitution pattern. The exact shifts can be compared to similar structures reported in the literature.[4][5]

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Carbonyl Carbon: A signal around δ 165 ppm.

  • Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range, including two C-O attached carbons and one C-Br attached carbon.

  • Isopropoxy Carbons: Two signals, one around δ 70-72 ppm (CH) and one around δ 21-23 ppm (CH₃).

  • Methyl Ester Carbon: A signal around δ 52 ppm.

Protocol: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about isotopic composition.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent pair of peaks corresponding to the molecular ion. Critically, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), these peaks will be of nearly equal intensity (approximately 1:1 ratio) at m/z values corresponding to [C₁₁H₁₃⁷⁹BrO₂]⁺ and [C₁₁H₁₃⁸¹BrO₂]⁺. This isotopic signature is a definitive confirmation of the presence of one bromine atom.[6][7]

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the isopropoxy group (-OCH(CH₃)₂).

Protocol: GC-MS Analysis
  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.

  • Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • Use a temperature program that starts at ~70°C and ramps to ~280°C to ensure proper separation and elution.

  • Analyze the resulting mass spectrum for the molecular ion pair and characteristic fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorption Bands:

  • ~2980-2930 cm⁻¹: C-H stretching from the alkyl groups (isopropoxy and methyl).

  • ~1720 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group.

  • ~1600, ~1500 cm⁻¹: C=C stretching bands from the aromatic ring.

  • ~1250-1280 cm⁻¹: Asymmetric C-O-C stretching from the ester and ether.

  • ~1100-1150 cm⁻¹: Symmetric C-O-C stretching.

  • ~600-700 cm⁻¹: C-Br stretching.

Protocol: IR Spectrum Acquisition
  • If the sample is a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

  • If the sample is a low-melting solid or oil, acquire the spectrum as a thin film between two NaCl or KBr plates.

  • Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Safety, Handling, and Storage

As a brominated aromatic compound, appropriate safety precautions are mandatory. The following guidelines are based on safety data for structurally related compounds.[8][9][10]

Hazard CategoryGHS Information (Inferred from Analogs)Precautionary Measures
Acute Toxicity May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.[7][9]Wear nitrile gloves and a lab coat. Avoid contact with skin.
Eye Irritation Causes serious eye irritation.[7][9]Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.[7][9]Handle in a well-ventilated area or a chemical fume hood.

Handling: Use personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles. Avoid creating dust or aerosols. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This guide provides a comprehensive technical framework for the synthesis and rigorous characterization of this compound. By following these self-validating protocols, researchers can produce and confirm the identity and purity of this valuable intermediate with a high degree of confidence.

The true potential of this molecule lies in its application. The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents. This capability positions this compound as a key starting material for constructing novel lead compounds in medicinal chemistry and for developing new functional materials. Future work should focus on exploring these synthetic transformations and evaluating the biological and material properties of the resulting derivatives.

References

Methyl 3-bromo-4-isopropoxybenzoate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-isopropoxybenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a bromine atom, an isopropoxy group, and a methyl ester on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on its relevance in pharmaceutical and materials science research.

Chemical Identity and Molecular Structure

CAS Number: 213598-10-8

Molecular Formula: C₁₁H₁₃BrO₃

Molecular Weight: 273.12 g/mol

IUPAC Name: Methyl 3-bromo-4-(propan-2-yloxy)benzoate

The molecular structure of this compound is characterized by a central benzene ring substituted with three functional groups. The bromine atom at the 3-position and the methyl ester at the 1-position are key reactive handles for various organic transformations, such as cross-coupling reactions and hydrolysis, respectively. The isopropoxy group at the 4-position influences the electronic properties of the ring and can impact the reactivity of the other functional groups.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 213598-10-8Chemical Vendor
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12
Appearance Colorless to light yellow liquidPredicted
Boiling Point 321.6±22.0 °C (Predicted)[1]
Density 1.359 g/cm³ (Predicted)[1]
LogP 3.36 (Predicted)[2]
Purity ≥95%[3]
Predicted Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J=2.0 Hz, 1H, Ar-H), 7.90 (dd, J=8.5, 2.0 Hz, 1H, Ar-H), 6.95 (d, J=8.5 Hz, 1H, Ar-H), 4.60 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 3.90 (s, 3H, OCH₃), 1.40 (d, J=6.0 Hz, 6H, OCH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.0 (C=O), 159.0 (C-O), 134.0 (Ar-C), 131.0 (Ar-C), 124.0 (Ar-C), 113.0 (Ar-C), 112.0 (Ar-C-Br), 71.0 (OCH), 52.0 (OCH₃), 22.0 (CH₃).

  • FT-IR (neat): ν 2980 (C-H, sp³), 1725 (C=O, ester), 1590, 1480 (C=C, aromatic), 1250 (C-O, ether), 1100 (C-O, ester), 1050 (C-Br) cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) 274/272 (M⁺, isotopic pattern for Br), 259/257 ([M-CH₃]⁺), 231/229 ([M-C₃H₇]⁺), 215/213 ([M-CO₂CH₃]⁺).

Synthesis of this compound

The most logical and established synthetic route to this compound is via the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Reaction Scheme

Synthesis SM Methyl 3-bromo-4-hydroxybenzoate (CAS: 29415-97-2) Product This compound (CAS: 213598-10-8) SM->Product Williamson Ether Synthesis Reagents 2-iodopropane, K₂CO₃ DMF, 80 °C Reagents->SM

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for Williamson ether synthesis and should be adapted and optimized as necessary.

  • Reagents and Materials:

    • Methyl 3-bromo-4-hydroxybenzoate (1.0 eq)[4]

    • Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)

    • 2-iodopropane (or 2-bromopropane, 1.5 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-bromo-4-hydroxybenzoate (1.0 eq) and anhydrous DMF.

    • Stir the mixture until the starting material is fully dissolved.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Add 2-iodopropane (1.5 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Applications in Research and Development

While specific patented uses of this compound are not widely documented, its structure suggests significant potential as a versatile building block in several areas:

  • Pharmaceutical Synthesis: The presence of the bromo substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of various carbon-based fragments, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

  • Agrochemicals: Similar to its use in pharmaceuticals, this compound can be a precursor for novel herbicides, fungicides, and insecticides. The bromo-isopropoxy-benzoate scaffold can be elaborated to generate molecules with desired biological activities.

  • Materials Science: Aryl bromides are also used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isopropoxy group can enhance solubility and influence the solid-state packing of the final materials.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

Hazard Identification: [5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a valuable, though not widely commercialized, chemical intermediate. Its synthesis is straightforward via the Williamson ether synthesis from readily available starting materials. The trifunctional nature of this molecule provides a versatile platform for the synthesis of a wide range of more complex structures, making it a compound of interest for researchers in drug discovery, agrochemicals, and materials science. Proper handling and adherence to safety protocols are essential when working with this and related chemical compounds.

References

A Comprehensive Spectroscopic and Spectrometric Guide to Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic and spectrometric characteristics of Methyl 3-bromo-4-isopropoxybenzoate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to present a robust, predictive profile. It is intended for researchers, chemists, and drug development professionals who may be synthesizing or working with this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed protocols, data interpretation, and the scientific rationale behind the predicted spectral features.

Introduction and Molecular Structure

This compound (C₁₁H₁₃BrO₃) is an aromatic ester with a molecular weight of 273.12 g/mol . Its structure features a benzene ring substituted with a methyl ester group, a bromine atom, and an isopropoxy ether group. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and materials science.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to elucidate the precise molecular architecture. This guide synthesizes predictive data for ¹H NMR, ¹³C NMR, IR, and MS to serve as a reliable reference for the characterization of this compound.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment.

Standard Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and co-adding 8-16 scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 128 to 1024 scans are typically required with a relaxation delay of 2 seconds.[1]

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, phase and baseline correction, and referenced to TMS.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the three aromatic protons and the protons of the isopropoxy and methyl ester groups. The substitution pattern creates a specific splitting pattern for the aromatic protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2~ 8.12d~ 2.01H
H-6~ 7.88ddJ = 8.6, 2.01H
H-5~ 6.95dJ = 8.61H
-OCH(CH₃)₂~ 4.65sept~ 6.01H
-COOCH₃~ 3.89s-3H
-OCH(CH₃)₂~ 1.40d~ 6.06H

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-5, H-6):

    • H-2: This proton is ortho to the electron-withdrawing carbonyl group and is therefore the most deshielded aromatic proton. It appears as a doublet, split only by H-6 (meta-coupling, J ≈ 2.0 Hz). Its predicted shift is based on similar structures like methyl 3-bromo-4-methylbenzoate, which shows a singlet (no ortho or meta protons to couple with) at 8.23 ppm.[2]

    • H-6: This proton is ortho to the bromine atom and meta to the carbonyl group. It is split by H-5 (ortho-coupling, J ≈ 8.6 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

    • H-5: This proton is ortho to the electron-donating isopropoxy group, making it the most shielded (upfield) aromatic proton. It appears as a doublet due to ortho-coupling with H-6.

  • Isopropoxy Protons: The methine proton (-OCH -) appears as a septet due to splitting by the six adjacent equivalent methyl protons (n+1 = 6+1 = 7). The six methyl protons (-CH(CH₃ )₂) appear as a strong doublet, split by the single methine proton. This classic isopropoxy pattern is a key identifier.

  • Methyl Ester Protons: The three protons of the methyl ester (-COOCH₃ ) are in a unique chemical environment and are not coupled to other protons, thus appearing as a sharp singlet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~ 166.0Typical chemical shift for an ester carbonyl carbon.
C-4 (C-O)~ 158.5Aromatic carbon attached to the ether oxygen; highly deshielded.
C-2~ 134.5Aromatic CH carbon ortho to the carbonyl group.
C-6~ 131.5Aromatic CH carbon ortho to the bromine atom.
C-1~ 124.0Quaternary aromatic carbon attached to the ester group.
C-5~ 114.0Aromatic CH carbon ortho to the isopropoxy group.
C-3 (C-Br)~ 112.0Aromatic carbon attached to bromine; shift influenced by halogen.[3]
-C H(CH₃)₂~ 71.0Aliphatic carbon attached to the ether oxygen.
-COOC H₃~ 52.5Methyl ester carbon.
-CH(C H₃)₂~ 22.0The two equivalent methyl carbons of the isopropoxy group.

Interpretation and Rationale: The chemical shifts are predicted based on additive rules and comparison with analogs. The electron-withdrawing ester group and bromine atom, along with the electron-donating isopropoxy group, dictate the shifts of the aromatic carbons. The carbonyl carbon (C=O) is the most deshielded. The aliphatic carbons of the methyl ester and isopropoxy group appear in the upfield region of the spectrum, consistent with their sp³ hybridization.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Standard Experimental Protocol: IR
  • Methodology (ATR): Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum is collected first, followed by the sample spectrum.[1]

  • Data Acquisition: Spectra are typically recorded from 4000 cm⁻¹ to 600 cm⁻¹, with 16-32 scans co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
~ 2980-2940MediumC-H Aliphatic Stretch (from isopropoxy and methyl groups)
~ 1725StrongC=O Ester Carbonyl Stretch
~ 1595, 1480Medium-StrongC=C Aromatic Ring Stretch
~ 1280, 1100StrongC-O Stretch (asymmetric and symmetric from ester and ether)
~ 820StrongC-H Out-of-plane Bending (indicative of 1,2,4-substitution)

Interpretation and Rationale:

  • The most prominent peak will be the strong C=O stretch of the ester at approximately 1725 cm⁻¹. This is a definitive marker for the ester functional group.

  • Strong, complex bands between 1280 cm⁻¹ and 1100 cm⁻¹ are characteristic of the C-O stretching vibrations from both the ester and the aryl-alkyl ether linkages.

  • The presence of both aliphatic C-H stretches (just below 3000 cm⁻¹) and aromatic C=C stretches (~1600-1480 cm⁻¹) confirms the presence of both alkyl and aryl components in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight and fragmentation pattern of a compound.

Standard Experimental Protocol: MS
  • Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Instrumentation: The analysis is often performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) for sample introduction and separation, or via direct infusion.

Predicted Mass Spectrum Data (EI)

Molecular Ion (M⁺): The molecular formula C₁₁H₁₃BrO₃ gives a monoisotopic mass of 272.00 g/mol for the ⁷⁹Br isotope and 274.00 g/mol for the ⁸¹Br isotope. Due to the nearly equal natural abundance of these two isotopes, the mass spectrum will exhibit a characteristic M⁺ / [M+2]⁺ pattern with two peaks of almost equal intensity at m/z 272 and m/z 274 . This is the most definitive evidence for the presence of a single bromine atom in the molecule.

G M [C₁₁H₁₃BrO₃]⁺˙ m/z = 272/274 F1 [M - CH₃]⁺ m/z = 257/259 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = 241/243 M->F2 - •OCH₃ F3 [M - C₃H₇]⁺ m/z = 229/231 M->F3 - •C₃H₇ (isopropyl) F4 [F3 - CO]⁺ m/z = 201/203 F3->F4 - CO

Figure 2: Predicted Major Fragmentation Pathway for this compound in EI-MS.

Predicted Major Fragments:

Predicted m/zProposed Fragment IdentityRationale
257 / 259[M - CH₃]⁺Loss of a methyl radical from the isopropoxy group.
241 / 243[M - OCH₃]⁺Loss of a methoxy radical from the ester (α-cleavage).
229 / 231[M - C₃H₇]⁺Loss of the isopropyl radical, leading to a stable phenol-like radical cation. This is a very likely fragmentation.[4]
201 / 203[M - C₃H₇ - CO]⁺Subsequent loss of carbon monoxide from the m/z 229/231 fragment.

Interpretation: The fragmentation pattern provides a roadmap of the molecule's structure. The loss of fragments corresponding to the methoxy (31 u) and isopropyl (43 u) groups validates the presence of the methyl ester and isopropoxy substituents. Each fragment containing the bromine atom will also appear as a pair of peaks separated by 2 m/z units.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. The predicted ¹H NMR spectrum confirms the specific substitution pattern and the identity of the alkyl groups. The ¹³C NMR accounts for all unique carbon environments. The IR spectrum verifies the presence of key functional groups, particularly the ester and ether. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) while its fragmentation pattern corroborates the connectivity of the substituents. This comprehensive, albeit predictive, dataset serves as an authoritative benchmark for any researcher synthesizing or analyzing this compound.

References

A Technical Guide to Methyl 3-bromo-4-isopropoxybenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4-isopropoxybenzoate is a substituted aromatic carboxylate ester that serves as a highly versatile intermediate in modern organic synthesis. Its unique trifunctional structure—comprising a reactive bromine atom, a sterically influential isopropoxy group, and a modifiable methyl ester—positions it as a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a detailed representative synthesis protocol, and a discussion of its reactivity and strategic applications, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an important scaffold in the discovery of novel therapeutic agents and functional materials.

Chemical Identity and Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Table 1: Compound Identifiers for this compound

IdentifierValue
IUPAC Name methyl 3-bromo-4-(propan-2-yloxy)benzoate
Synonyms 3-bromo-4-propan-2-yloxybenzoic acid methyl ester; Benzoic acid, 3-bromo-4-(1-methylethoxy)-, methyl ester[1]
CAS Number 213598-10-8[1]
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 273.12 g/mol
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C(=O)OC)Br
InChI Key SBPJYKCQVWCXIW-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to light yellow liquid[1]
Boiling Point 321.6 ± 22.0 °C (Predicted)[1]
Density 1.359 g/cm³ (Predicted)[1]
Storage Store in a sealed container in a dry environment at room temperature.[1]

Synthesis and Mechanism

The synthesis of this compound is not typically a single-step process. It is most efficiently constructed from readily available starting materials via a logical two-step sequence: electrophilic bromination of a para-substituted phenol, followed by nucleophilic etherification.

Retrosynthetic Analysis

The retrosynthetic pathway illustrates the disconnection of the target molecule into simpler, commercially available precursors. The isopropoxy ether is disconnected via a Williamson ether synthesis to reveal Methyl 3-bromo-4-hydroxybenzoate. This intermediate is further disconnected at the C-Br bond to its precursor, Methyl 4-hydroxybenzoate, which is a common starting material.

G Target This compound Intermediate Methyl 3-bromo-4-hydroxybenzoate Target->Intermediate Williamson Ether Synthesis Disconnection Precursor Methyl 4-hydroxybenzoate Intermediate->Precursor Electrophilic Bromination Disconnection G cluster_0 Step 1: Bromination cluster_1 Step 2: Etherification A Methyl 4-hydroxybenzoate B Reaction Vessel (DCM/AcOH, 0-5 °C) A->B C Add Br₂ B->C D Workup & Purification B->D C->B E Methyl 3-bromo-4-hydroxybenzoate D->E F Reaction Vessel (Acetone, K₂CO₃) E->F G Add 2-bromopropane F->G H Workup & Purification F->H G->F I This compound H->I G Reactant1 This compound Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Catalyst Product 3-Aryl-4-isopropoxybenzoate Derivative Catalyst->Product

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Methyl 3-bromo-4-isopropoxybenzoate in Drug Discovery

This compound is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural motifs, including the brominated benzene ring, the ester functionality, and the isopropoxy group, make it a versatile building block for introducing specific pharmacophores and modulating the physicochemical properties of lead compounds. As with any novel chemical entity, a thorough understanding of its safe handling, potential hazards, and emergency procedures is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety considerations for this compound. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document leverages data from structurally analogous compounds to provide a robust framework for its safe utilization in a research and development setting. The principles and protocols outlined herein are grounded in established laboratory safety standards and are designed to empower researchers to work with this compound in a safe and responsible manner.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the novelty of this compound, a dedicated and comprehensive toxicological profile is not yet established. However, by examining the safety data of structurally related compounds, a reliable hazard assessment can be constructed. The primary structural alerts within the molecule are the brominated aromatic ring and the benzoate ester functionality.

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of analogous substances like Methyl 3-bromo-4-hydroxybenzoate and Methyl 3-bromo-4-methylbenzoate, this compound should be handled as a compound that is:

  • A skin irritant (H315): Similar brominated aromatic compounds are known to cause skin irritation upon contact.[1][2]

  • A serious eye irritant (H319): Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • A potential respiratory irritant (H335): Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][2]

  • Potentially harmful if swallowed (H302): Some analogs are classified as harmful if ingested.[2]

It is imperative to operate under the assumption that this compound possesses these hazardous properties until empirical data becomes available to refine this assessment.

Anticipated Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties of this compound, extrapolated from its structural analogs.

PropertyAnticipated Value/CharacteristicRationale based on Analogs
Physical State SolidAnalogs such as Methyl 3-bromo-4-hydroxybenzoate are solids at room temperature.[3]
Molecular Formula C11H13BrO3Derived from the chemical structure.
Molecular Weight ~273.12 g/mol Calculated from the molecular formula.
Solubility Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF) and poorly soluble in water.A common characteristic of substituted benzoates.[4]
Stability Stable under recommended storage conditions.Aryl bromides and esters are generally stable functional groups.
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.This is a common reactivity profile for ester-containing aromatic compounds.[5]

Safe Handling and Storage: A Proactive Approach to Exposure Control

Adherence to stringent safe handling protocols is the cornerstone of mitigating the risks associated with this compound. The following procedures are based on best practices for handling potentially hazardous research chemicals.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound, including weighing and transfer, and any reactions involving this compound should be conducted in a certified chemical fume hood.[6] The fume hood provides critical protection against the inhalation of airborne particulates and vapors. Ensure that the sash is maintained at the lowest practical height to maximize containment.

Personal Protective Equipment (PPE): Essential Individual Protection

A comprehensive PPE regimen is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.To prevent contact with the eyes, which can cause serious irritation.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use.To prevent skin contact and potential irritation.[2][4]
Body Protection A flame-resistant laboratory coat, fully buttoned.To protect the skin and personal clothing from contamination.
Footwear Closed-toe shoes.To protect the feet from spills.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Remove any contaminated clothing immediately and launder it before reuse.

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow Workflow for Chemical Spill Response start Spill Occurs assess Assess the Spill (Size and Immediate Danger) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Major Spill or Imminent Danger ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Minor Spill Manageable report Report the Incident (To Lab Supervisor/EHS) evacuate->report contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize (if applicable) (Follow specific lab protocol) contain->neutralize cleanup Clean Up Spill Residue (Use appropriate tools and materials) neutralize->cleanup Neutralization Complete neutralize->cleanup Not Applicable decontaminate Decontaminate the Area (Wipe down surfaces) cleanup->decontaminate dispose Dispose of Waste (In a labeled hazardous waste container) decontaminate->dispose dispose->report end Response Complete report->end

Caption: A stepwise workflow for the safe and effective response to a chemical spill.

Deconstructing the Material Safety Data Sheet (MSDS): A Framework for Understanding

While a specific MSDS for this compound is not available, it is crucial for researchers to be proficient in interpreting the information contained within an MSDS for any chemical. The following is a breakdown of the key sections of a standard MSDS, with anticipated information for the target compound based on its analogs.

  • Section 1: Identification: Would contain the chemical name, synonyms, CAS number (if assigned), and supplier information.

  • Section 2: Hazard(s) Identification: Would detail the GHS classification (e.g., Skin Irritant Category 2, Eye Irritant Category 2A), signal word (Warning), and hazard and precautionary statements.[2][7]

  • Section 3: Composition/Information on Ingredients: Would confirm the chemical identity and purity.

  • Section 4: First-Aid Measures: Would provide detailed instructions for immediate medical response to exposure, as outlined in the "Emergency Procedures" section of this guide.[3][7]

  • Section 5: Fire-Fighting Measures: Would specify suitable extinguishing media (e.g., dry chemical, carbon dioxide, foam) and identify hazardous combustion products (e.g., carbon oxides, hydrogen bromide).[5]

  • Section 6: Accidental Release Measures: Would provide guidance on personal precautions, environmental precautions, and methods for containment and cleanup.[5]

  • Section 7: Handling and Storage: Would reiterate the need for engineering controls, appropriate PPE, and proper storage conditions.[3][4][5]

  • Section 8: Exposure Controls/Personal Protection: Would specify occupational exposure limits (if established) and detail the required PPE.

  • Section 9: Physical and Chemical Properties: Would list the known physical and chemical data for the compound.

  • Section 10: Stability and Reactivity: Would describe the chemical's stability and identify conditions and materials to avoid.[5]

  • Section 11: Toxicological Information: Would provide data on acute and chronic health effects. For this compound, this section would likely state that the toxicological properties have not been fully investigated.

  • Section 12: Ecological Information: Would describe the potential environmental impact. It is likely that this compound should not be released into the environment.[5][7]

  • Section 13: Disposal Considerations: Would provide guidance on proper waste disposal, emphasizing that it should be handled as hazardous waste in accordance with local, state, and federal regulations.[3][7]

  • Section 14: Transport Information: Would provide classification information for shipping.

  • Section 15: Regulatory Information: Would list relevant safety, health, and environmental regulations.

  • Section 16: Other Information: Would include the date of preparation or last revision of the MSDS.

Conclusion: A Commitment to a Culture of Safety

This compound represents a valuable tool for innovation in drug discovery. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to safe laboratory practices, researchers can unlock its synthetic potential while ensuring a safe and healthy work environment. This guide serves as a foundational resource for the responsible handling of this and other novel research chemicals, reinforcing the principle that cutting-edge science and unwavering safety are inextricably linked.

References

A Comprehensive Technical Guide to the Synthesis of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzoates are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, materials science, and fragrances. The ability to precisely introduce a variety of substituents onto the aromatic ring and modify the ester functionality is crucial for tuning the physicochemical and biological properties of these molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this important class of compounds. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of classical esterification methods, modern coupling reactions, and cutting-edge C-H functionalization techniques. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to offer both theoretical understanding and practical applicability.

Introduction: The Significance of Substituted Benzoates

Substituted benzoates are aromatic esters derived from benzoic acid. The benzene ring can be functionalized with a wide array of substituents, and the ester group can be varied by using different alcohols. This versatility allows for the fine-tuning of molecular properties, making them invaluable building blocks and final products in numerous scientific disciplines. In the pharmaceutical industry, the benzoate moiety is a common feature in active pharmaceutical ingredients (APIs), where it can influence factors such as solubility, bioavailability, and metabolic stability. In materials science, substituted benzoates are utilized in the synthesis of polymers and liquid crystals. Their pleasant odors also lead to their widespread use in the fragrance and food industries.[1]

The synthetic challenge lies in the selective and efficient formation of the ester bond and the introduction of desired substituents onto the aromatic ring. This guide will explore the diverse synthetic methodologies available to the modern chemist, from time-honored esterification reactions to contemporary transition-metal-catalyzed transformations.

Classical Esterification Methodologies

The direct formation of an ester from a carboxylic acid and an alcohol is one of the most fundamental transformations in organic chemistry. Several classical methods have been developed to achieve this, each with its own set of advantages and limitations.

Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, is a straightforward and widely used method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2][3]

Mechanism and Causality: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[1][2] This allows for the nucleophilic attack of the alcohol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the desired ester.[4] The reaction is an equilibrium process, and to drive it towards the product side, either an excess of one of the reactants (usually the alcohol) is used, or the water byproduct is removed, often by azeotropic distillation with a Dean-Stark apparatus.[2][4]

Scope and Limitations: Fischer-Speier esterification is suitable for a broad range of aliphatic and aromatic carboxylic acids with primary and secondary alcohols.[2] However, tertiary alcohols are prone to elimination under the strongly acidic conditions.[3][5] The reaction is also not ideal for substrates containing acid-sensitive functional groups.[6]

Experimental Protocol: Synthesis of Methyl Benzoate via Fischer-Speier Esterification
  • To a round-bottom flask, add benzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours), monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl benzoate.

  • Purify the product by distillation or column chromatography if necessary.

Steglich_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack by Alcohol cluster_3 Byproduct Formation CarboxylicAcid R-COOH O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH DCU DCU Acylpyridinium->DCU regenerates DMAP Alcohol R'-OH

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3-bromo-4-isopropoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Methyl 3-bromo-4-isopropoxybenzoate is a polysubstituted aromatic compound that has emerged as a crucial intermediate in the field of organic synthesis. Its strategic arrangement of functional groups—a bromine atom, an isopropoxy ether, and a methyl ester—provides a versatile platform for constructing complex molecular architectures. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The isopropoxy and methyl ester groups modulate the electronic properties of the aromatic ring and offer sites for further synthetic transformations.

This combination of features makes this compound particularly valuable in medicinal chemistry and drug development, where it serves as a key precursor for the synthesis of biologically active molecules, including selective enzyme inhibitors.[1] Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational methods for forging bonds with high efficiency and functional group tolerance.[2]

Physicochemical Properties

PropertyValue
Chemical Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance White to off-white solid or crystalline powder
Melting Point Not widely reported; similar compounds like Methyl 3-bromo-4-hydroxybenzoate melt at 108-110 °C[3]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF)
CAS Number 188358-15-4

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic power of this compound is most effectively harnessed through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a prime site for oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that are central to modern synthetic chemistry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for constructing C(sp²)-C(sp²) bonds.[4][5] This reaction pairs an organohalide, such as this compound, with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6] Its significance lies in its operational simplicity, mild reaction conditions, and exceptional tolerance for a vast array of functional groups, making it a preferred method in the pharmaceutical industry.[5][7]

General Reaction Scheme: The reaction facilitates the creation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.

Suzuki_Scheme Aryl_Br This compound Plus1 + Boronic_Acid R-B(OH)₂ Catalyst Pd Catalyst, Base Boronic_Acid->Catalyst       → Plus2 + Product Coupled Product Catalyst->Product

General scheme for Suzuki-Miyaura cross-coupling.

The catalytic cycle, shown below, is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand for the palladium catalyst is critical and can significantly influence reaction efficiency and scope.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OH)₂ Base pd_r_complex Ar-Pd(II)L₂-R transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Diagram.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and materials.[8] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms an aryl amine from an aryl halide and a primary or secondary amine.[9] This reaction has revolutionized medicinal chemistry by providing a reliable and general method to access aryl amines, which were previously difficult to synthesize.[9][10] The reaction's development allowed for the facile synthesis of these crucial motifs under relatively mild conditions, significantly expanding the scope of possible C-N bond formations.[8][9]

General Reaction Scheme: This reaction is essential for installing nitrogen-containing functional groups, a common step in drug discovery programs.

Buchwald_Scheme Aryl_Br This compound Plus1 + Amine R¹R²NH Catalyst Pd Catalyst, Base Amine->Catalyst        → Product Coupled Aryl Amine Catalyst->Product

General scheme for Buchwald-Hartwig amination.

The mechanism is similar to the Suzuki coupling but involves the coordination of the amine and a base-mediated deprotonation step to form a palladium-amido complex prior to reductive elimination. The choice of a sterically hindered phosphine ligand is often crucial for achieving high yields and preventing side reactions.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L-Br ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord R¹R²NH pd_amine_complex [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ amine_coord->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)L(NR¹R²) deprotonation->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 Ar-NR¹R² caption Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Diagram.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Objective: To synthesize Methyl 4'-methoxy-5-isopropoxybiphenyl-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

workflow start 1. Setup & Reagent Prep reagents 2. Charge Flask (Aryl Bromide, Boronic Acid, Pd(dppf)Cl₂, K₂CO₃) start->reagents atmosphere 3. Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere solvent 4. Add Solvents (Dioxane, Degassed H₂O) atmosphere->solvent reaction 5. Heat to 80-90 °C (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Work-up (Cool, Dilute, Extract) reaction->workup purify 7. Purification (Column Chromatography) workup->purify end 8. Characterization (NMR, MS) purify->end

Workflow for Suzuki-Miyaura Coupling Protocol.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Case Study: Precursor for PI3K Inhibitor Synthesis

The 3-amino-4-isopropoxybenzoic acid scaffold is a key component in certain advanced pharmaceutical agents, such as the potent and selective PI3K inhibitor GSK2126458.[11] this compound is an ideal starting material to access this core structure. The synthesis involves an initial C-N bond formation via Buchwald-Hartwig amination, followed by hydrolysis of the methyl ester.

Synthetic Step: Installation of an amino group, a critical step in building the core of the inhibitor.

Synthesis of a PI3K inhibitor core from the title compound.

This case study highlights the direct applicability of this compound in complex, multi-step syntheses targeting high-value molecules for drug discovery, demonstrating its role as a strategic building block.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed solvents; Inappropriate base or temperature.Use a fresh batch of catalyst or a pre-catalyst. Ensure solvents are properly dried and degassed. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and optimize the reaction temperature.
Formation of Homocoupled Boronic Acid Product Reaction temperature is too high; Oxygen contamination.Lower the reaction temperature. Ensure the reaction is maintained under a strict inert atmosphere.
Formation of Debrominated Starting Material Presence of water or protic impurities; Certain ligand/base combinations.Use rigorously dried reagents and solvents. Consider a different ligand or a weaker base.
Difficult Purification Co-elution of product with ligand or byproducts.Perform an aqueous wash (e.g., with dilute acid or base) to remove ligand byproducts before chromatography. Optimize the chromatography eluent system.

Safety and Handling

This compound, like many aryl bromides, should be handled with care in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves.[12][13] It may cause skin, eye, and respiratory irritation.[12][14] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use. Palladium catalysts and phosphine ligands can be toxic, air-sensitive, and require handling under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[3]

References

Suzuki coupling reactions with Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling Reactions with Methyl 3-bromo-4-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[3][4][5][6] These motifs are prevalent in a vast array of marketed drugs and clinical candidates, valued for their ability to serve as rigid scaffolds that can present pharmacophoric elements in a precise three-dimensional arrangement.

This guide focuses on a specific, yet highly relevant substrate: This compound . This molecule presents a unique combination of features—an electron-rich aromatic ring due to the isopropoxy and ester functionalities, and a potentially base-labile ester group. These characteristics necessitate a carefully considered approach to reaction design to achieve high yields while preserving the integrity of the molecule. This document provides a deep dive into the mechanistic underpinnings, detailed experimental protocols, and critical optimization strategies for successfully employing this building block in Suzuki coupling reactions.

Pillar 1: The Catalytic Engine - Mechanism of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex, which is generally accepted to comprise three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7][8]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) species, typically stabilized by phosphine or N-heterocyclic carbene (NHC) ligands. This complex inserts into the carbon-bromine bond of this compound, forming a new, higher-valent Palladium(II) intermediate. This step is often rate-limiting, particularly for electron-rich aryl halides where the increased electron density on the aromatic ring can impede the palladium insertion.[9]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the organoboron compound (e.g., an arylboronic acid) must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate).[1][10][11][12][13] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center—the residue from our starting benzoate and the newly transferred group from the boronic acid—couple together, forming the desired C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the cycle.[1][7]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-R (Diorganopalladium Complex) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R (Biaryl Product) Product->RedElim ArylHalide Ar-X (Methyl 3-bromo-4- isopropoxybenzoate) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Pillar 2: From Theory to Practice - A Validated Protocol

This section provides a robust, step-by-step protocol for the Suzuki coupling of this compound with a representative partner, 4-methoxyphenylboronic acid. This protocol is designed to be a reliable starting point for a variety of boronic acids.

Experimental Protocol: Synthesis of Methyl 4-isopropoxy-4'-methoxy-[1,1'-biphenyl]-3-carboxylate

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂ or a Buchwald G3/G4 precatalyst, 1-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes (for work-up and chromatography)

  • Silica Gel for column chromatography

  • Standard inert atmosphere glassware (Schlenk flask or equivalent), magnetic stirrer, heating mantle/oil bath, condenser.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][14]

  • Solvent Addition: Prepare the solvent mixture and degas it thoroughly by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles. Add the degassed solvent to the flask via syringe. A typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or LC-MS.[14][15] The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[14][16]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure biaryl product.[16]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents 1. Combine Reagents (Aryl Bromide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench & Extract (EtOAc / H₂O) monitor->workup Reaction Complete isolate 7. Dry & Concentrate workup->isolate purify 8. Column Chromatography isolate->purify product Pure Biaryl Product purify->product

Caption: General experimental workflow for the Suzuki coupling protocol.

Pillar 3: Optimization and Troubleshooting - A Self-Validating System

Achieving optimal results requires careful selection of reaction parameters. The electron-donating nature of the isopropoxy group and the presence of the methyl ester on our substrate guide these choices.

Table 1: Key Parameter Selection and Rationale
ParameterCommon ChoicesRationale for this compound
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3)The electron-rich nature of the aryl bromide can make oxidative addition challenging.[9] Modern catalysts with electron-rich, bulky phosphine ligands (like Buchwald's SPhos or XPhos) are often superior as they accelerate this step.[4][7][17]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe methyl ester is susceptible to hydrolysis (saponification) under strongly basic conditions.[18] Start with a milder base like K₂CO₃. If the reaction is sluggish, a stronger base like K₃PO₄ can be tried, but monitor for ester cleavage. Using KF can sometimes prevent hydrolysis but may lead to slower reactions.[13]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is standard, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[1][19] Dioxane/water or Toluene/Ethanol/Water are excellent starting points.[1][3] The choice of solvent can significantly impact reaction rates and selectivity.[20][21][22]
Boron Reagent Boronic Acids, Boronate Esters (Bpin), TrifluoroboratesBoronic acids are common but can be prone to decomposition via protodeboronation.[19] If this is suspected, switching to a more robust boronate pinacol ester (Bpin) or a potassium aryltrifluoroborate salt is a reliable strategy.[1]
Temperature Room Temp to 120 °CTypically, elevated temperatures (80-100 °C) are required to drive the reaction to completion, especially with a less reactive aryl bromide. Microwave irradiation can sometimes accelerate the reaction significantly.[23]
Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective catalyst for the electron-rich substrate. 2. Insufficiently active base. 3. Deactivated catalyst (e.g., from oxygen exposure).1. Screen more advanced catalysts (e.g., XPhos Pd G4, SPhos Pd G3).[17] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). 3. Ensure all reagents are pure and solvents are rigorously degassed.
Protodeborylation The boronic acid is unstable under the reaction conditions, leading to its replacement by a hydrogen atom.1. Use the boronic acid as fresh as possible. 2. Switch to a more stable boronate ester (Bpin) or trifluoroborate salt.[1][19] 3. Use milder conditions (lower temperature, less aggressive base if possible).
Homocoupling of Boronic Acid Often caused by residual oxygen, which can facilitate a Pd(II)-mediated oxidative coupling of two boronic acid molecules.Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the experiment.[19]
Hydrolysis of Methyl Ester The ester group is cleaved by the base (saponification), forming the corresponding carboxylic acid.1. Use the mildest base that affords a reasonable reaction rate (start with K₂CO₃ or KF).[13][18] 2. Avoid excessively high temperatures or prolonged reaction times. 3. Consider switching to a non-aqueous solvent system if possible, though this can make the Suzuki coupling itself more difficult.[18]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable and valuable transformation. Success hinges on a rational approach that acknowledges the specific electronic properties of the substrate. By selecting modern, highly active palladium catalysts, carefully choosing a base to balance reactivity with the stability of the ester functional group, and adhering to rigorous experimental technique, researchers can confidently and efficiently synthesize a diverse array of valuable biaryl compounds for application in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of diverse chemical derivatives starting from Methyl 3-bromo-4-isopropoxybenzoate. This versatile building block, featuring an electron-rich aromatic ring functionalized with a bromine atom, an isopropoxy group, and a methyl ester, is a valuable precursor in medicinal chemistry and materials science. The strategic position of the bromine atom allows for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of carbon, nitrogen, and oxygen-based substituents. Furthermore, the methyl ester provides a handle for subsequent functional group interconversions. This guide details field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings, as well as the hydrolysis of the ester moiety. The underlying principles, experimental causality, and practical considerations for each protocol are discussed to ensure reproducibility and success.

Introduction: The Versatility of this compound

This compound is a key synthetic intermediate. The isopropoxy group at the 4-position and the methyl ester at the 1-position are common features in pharmacologically active molecules. The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium- or copper-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of a library of analogues for structure-activity relationship (SAR) studies. The reactivity of the aryl bromide is generally robust, making it an ideal substrate for a range of transformations under relatively mild conditions.

This guide is structured to provide both the practical "how" and the fundamental "why" for several key classes of derivatization reactions.

Part 1: Palladium-Catalyzed Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. For an aryl bromide like our starting material, palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools available.[1][2]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling reaction is a highly reliable method for forming a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[1][3] Its popularity stems from the mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid or ester reagents.[1]

Causality Behind the Protocol: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium catalyst and promote the key steps of the catalytic cycle, leading to higher yields and faster reaction times.[3][4] An inorganic base, such as potassium carbonate or phosphate, is required to facilitate the transmetalation step. A mixed solvent system, often containing water, enhances the solubility of the base and can accelerate the reaction.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, Base, Pd Catalyst & Ligand B Add Anhydrous Solvent A->B C Degas Mixture (e.g., N2 sparging) B->C D Heat to Specified Temp (e.g., 80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Dilute E->F G Aqueous Work-up (Wash with H2O, Brine) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J Buchwald_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Thermal Reaction cluster_workup Aqueous Work-up A Charge Flask with Aryl Bromide, Amine, Base, Pd Pre-catalyst & Ligand B Add Anhydrous Solvent (e.g., Toluene) A->B C Purge with Inert Gas B->C D Heat Reaction to Reflux (e.g., 110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Carefully E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry, Filter, and Concentrate H->I J Purify (Column Chromatography) I->J

References

Application Notes and Protocols for the Use of Methyl 3-bromo-4-isopropoxybenzoate in the Generation of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Alkoxy-3-halobenzoate Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel bioactive compounds. The 4-alkoxy-3-halobenzoate framework, exemplified by Methyl 3-bromo-4-isopropoxybenzoate, represents a highly valuable and versatile starting point for the construction of diverse compound libraries. The inherent chemical functionalities of this scaffold—a reactive aryl bromide poised for cross-coupling, an electron-donating isopropoxy group, and a methyl ester that can be further modified—provide a trifecta of opportunities for molecular elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a cornerstone for building novel compound libraries with therapeutic potential.

The strategic importance of this scaffold lies in its prevalence in a multitude of biologically active molecules. For instance, derivatives of 4-alkoxybenzoic acid have been identified as potent inhibitors of the Trypanosome Alternative Oxidase (TAO), a critical enzyme in the respiration of bloodstream forms of trypanosomes, highlighting their potential in developing treatments for diseases like African trypanosomiasis.[1][2][3] Furthermore, the substituted phenyl ring is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5][6][7] The ability to rapidly generate a multitude of analogs from a single, readily available starting material is a key strategy in structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8]

This guide will provide a detailed exploration of the synthetic utility of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will present detailed, step-by-step protocols for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, complete with quantitative data and troubleshooting insights. Additionally, we will outline a comprehensive workflow for the design, synthesis, purification, and characterization of a focused compound library derived from this versatile building block.

Chemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. Its key reactive feature is the carbon-bromine bond, which is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a variety of cross-coupling reactions. The isopropoxy group at the para-position is an electron-donating group, which can influence the reactivity of the aryl bromide and the properties of the resulting coupled products. The methyl ester provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation to introduce additional diversity.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[9] The bromine atom of this compound serves as an excellent handle for these transformations, allowing for the introduction of a wide array of substituents at the 3-position of the benzoate ring.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds.[9][10][11][12] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.

Reaction Principle:

Suzuki_Miyaura_Coupling A Ar-X (Methyl 3-bromo- 4-isopropoxybenzoate) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)-X Ln C->D G Transmetalation D->G E R-B(OR)2 (Boronic Acid/Ester) E->G F Base F->G H Ar-Pd(II)-R Ln G->H I Reductive Elimination H->I I->B Catalyst Regeneration J Ar-R (Coupled Product) I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene (anhydrous)

    • Water (degassed)

    • Schlenk flask and standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.[10][11]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-Bromo-4-alkoxybenzoateArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085-95
3-Bromo-4-alkoxybenzoateHeteroarylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O9075-90
3-Bromo-4-alkoxybenzoateAlkylboronic esterAntPhos-Pd-G3 (3)-TMSOK (1.5)THF4080-95

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions. Optimization may be required.[10][13]

Mizoroki-Heck Reaction: Synthesis of Stilbene and Cinnamate Analogs

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[14][15][16] This reaction is particularly useful for the synthesis of substituted stilbenes and cinnamates, which are scaffolds found in numerous bioactive compounds.

Reaction Principle:

Heck_Reaction A Ar-X (Methyl 3-bromo- 4-isopropoxybenzoate) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)-X Ln C->D F Migratory Insertion D->F E Alkene E->F G R-CH2-CH(Ar)-Pd(II)-X Ln F->G H β-Hydride Elimination G->H I Ar-CH=CH-R (Coupled Product) H->I J H-Pd(II)-X Ln H->J L Reductive Elimination J->L K Base K->L L->B Catalyst Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate

  • Materials:

    • This compound (1.0 equiv)

    • Methyl acrylate (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Sealed reaction tube

  • Procedure:

    • To a sealed reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃ under an inert atmosphere.

    • Add anhydrous DMF, followed by triethylamine and methyl acrylate.

    • Seal the tube and heat the reaction mixture to 100-120 °C.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford the methyl cinnamate derivative.[14][17][18][19]

Data Presentation: Representative Conditions for Mizoroki-Heck Reaction

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Methyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF12080-90
StyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2.0)DMAc14075-85
n-Butyl Acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] (1.4)-K₂CO₃ (2.0)DMF10090-98

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions. Optimization may be required.[14]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21][22][23] This reaction provides access to arylalkynes, which are important intermediates in organic synthesis and are present in various bioactive molecules.

Reaction Principle:

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle A Ar-X (Methyl 3-bromo- 4-isopropoxybenzoate) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)-X Ln C->D E Transmetalation D->E F Ar-Pd(II)-C≡C-R Ln E->F G Reductive Elimination F->G G->B Catalyst Regeneration H Ar-C≡C-R (Coupled Product) G->H I R-C≡C-H (Terminal Alkyne) L π-Alkyne Complex I->L J Cu(I)X J->L K Base K->L M Copper Acetylide R-C≡C-Cu L->M M->E

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Tetrahydrofuran (THF) (anhydrous)

    • Schlenk flask and standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the stirred solution.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. The reaction is typically complete within 2-6 hours.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the arylalkyne product.[20][24][25][26]

Data Presentation: Representative Conditions for Sonogashira Coupling

AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3.0)THFRT-5085-95
1-OctynePdCl₂(CH₃CN)₂ (15)-Cs₂CO₃ (6.2)H₂O/MeCN6570-85
TrimethylsilylacetylenePd(OAc)₂ (2)-TBAF (2.0)DMF8080-90

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions. A copper-free protocol is also presented for "green chemistry" considerations.[24]

Workflow for Novel Compound Library Generation

The generation of a novel compound library from this compound involves a systematic workflow encompassing design, synthesis, purification, and characterization.

Library_Workflow A Library Design (Selection of Diverse Coupling Partners) B Parallel Synthesis (Suzuki, Heck, Sonogashira) A->B C High-Throughput Purification (e.g., Automated Flash Chromatography) B->C D Quality Control (LC-MS, NMR) C->D E Compound Plate Generation D->E F High-Throughput Screening (HTS) E->F G Hit Identification and Validation F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: A typical workflow for compound library generation and screening.

Library Design

The first step is the rational design of the library. This involves selecting a diverse set of coupling partners (boronic acids, alkenes, and alkynes) to maximize the chemical space explored. Computational tools can be employed to ensure diversity in terms of size, shape, and electronic properties of the substituents.

Parallel Synthesis

The cross-coupling reactions are performed in a parallel format, often using multi-well plates, to efficiently synthesize a large number of compounds. Automated liquid handlers can be used to dispense reagents and solvents, increasing throughput and reproducibility.

Purification and Characterization

Each member of the library must be purified to a sufficient level for biological screening. High-throughput purification techniques, such as automated flash chromatography or preparative HPLC, are commonly employed. The identity and purity of each compound are then confirmed using analytical techniques like LC-MS and, for select compounds, NMR spectroscopy.[27][28][29][30][31]

Table: Typical Analytical Parameters for Library QC

TechniqueColumnMobile PhaseGradientFlow RateDetection
LC-MS C18 (e.g., 2.1 x 50 mm, 1.8 µm)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile5-95% B over 5 min0.4 mL/minESI-MS/MS, UV
Illustrative Biological Application: Targeting Protein Kinases

The substituted biphenyl and stilbene scaffolds are prevalent in many kinase inhibitors. For illustrative purposes, a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) is shown below. A library of compounds derived from this compound could be screened for their ability to inhibit the kinase activity of the RTK, thereby blocking downstream signaling and potentially leading to an anti-proliferative effect in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Library Compound (Potential Inhibitor) Inhibitor->RTK Inhibits

Caption: An illustrative signaling pathway that could be targeted by a compound library.

Conclusion

This compound is a powerful and versatile building block for the construction of novel compound libraries. Its amenability to a range of palladium-catalyzed cross-coupling reactions allows for the rapid and efficient generation of diverse molecular scaffolds with significant potential for biological activity. The protocols and workflows outlined in this document provide a solid foundation for researchers to leverage this valuable starting material in their drug discovery and chemical biology programs. By combining rational library design with efficient synthetic and analytical methodologies, the full potential of the 4-alkoxy-3-halobenzoate scaffold can be realized in the quest for new therapeutic agents.

References

Application Note: A Scalable and Robust Synthesis of Methyl 3-bromo-4-isopropoxybenzoate for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-4-isopropoxybenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motifs, including the brominated aromatic ring and the isopropoxy group, make it a versatile intermediate for introducing specific functionalities through cross-coupling reactions and other transformations. This document provides a comprehensive guide for the multi-step, scale-up synthesis of this compound, starting from the readily available precursor, 4-hydroxybenzoic acid. We present detailed, field-tested protocols for both laboratory (gram-scale) and pilot-plant (kilogram-scale) production. The causality behind critical process parameters—including reaction control, thermal management, and purification strategies—is thoroughly explained to ensure procedural safety, robustness, and high-yield production.

Strategic Synthesis Pathway

The selected synthetic route is a three-step process designed for optimal control, scalability, and purification of intermediates, minimizing the risk of complex impurity profiles in the final product.

G cluster_0 Process Workflow A 4-Hydroxybenzoic Acid (Starting Material) B 3-Bromo-4-hydroxybenzoic Acid A->B Step 1: Electrophilic Bromination C 3-Bromo-4-isopropoxybenzoic Acid B->C Step 2: Williamson Ether Synthesis D This compound (Final Product) C->D Step 3: Fischer-Speier Esterification

Caption: High-level workflow for the synthesis of this compound.

This pathway was chosen over alternatives, such as brominating Methyl 4-isopropoxybenzoate, to avoid potential ester hydrolysis under certain bromination conditions and to allow for straightforward purification of the crystalline carboxylic acid intermediates.

Critical Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous evaluation of potential hazards. All operations must be conducted in a controlled environment (e.g., a certified fume hood or a walk-in hood for larger scale) with appropriate personal protective equipment (PPE), including safety glasses, face shields, lab coats, and chemically resistant gloves.

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Handle only in a well-ventilated area with extreme caution. A neutralizing agent (e.g., sodium thiosulfate solution) should be readily available.

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Reacts exothermically with water. Add acid to other liquids slowly and with cooling.

  • 2-Bromopropane: Flammable liquid and harmful if swallowed or inhaled. It is a suspected carcinogen.

  • Solvents (Methanol, Dichloromethane, Acetic Acid): Methanol is flammable and toxic. Dichloromethane is a suspected carcinogen.[1] Acetic acid is corrosive. Avoid inhalation of vapors and skin contact.

  • Brominated Aromatics: Compounds like Methyl 3-bromo-4-hydroxybenzoate may cause skin, eye, and respiratory irritation.[2][3][4]

Step 1: Electrophilic Bromination of 4-Hydroxybenzoic Acid

This step involves the regioselective bromination of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho position.

Laboratory Scale Protocol (50 g)
  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-hydroxybenzoic acid (50.0 g, 0.362 mol) in glacial acetic acid (250 mL).

  • Cooling: Cool the mixture to 10-15°C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (19.5 mL, 60.7 g, 0.380 mol, 1.05 eq) in glacial acetic acid (50 mL). Add this solution dropwise to the stirred suspension over 60-90 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 1.5 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is colorless and neutral pH.

  • Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 70-78 g (88-98%) of 3-Bromo-4-hydroxybenzoic acid as a white to off-white solid.

Scale-Up Protocol & Considerations (1.0 kg)

Causality & Expertise: Bromination reactions are notoriously exothermic.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge. Inadequate thermal management can lead to a thermal runaway, causing rapid temperature and pressure increases and the formation of dangerous byproducts.[5]

ParameterLaboratory Scale (50 g)Pilot Scale (1.0 kg)Rationale for Change
Reactor 1 L Glass Flask20 L Jacketed Glass ReactorProvides precise temperature control and containment.
4-Hydroxybenzoic Acid 50.0 g1.0 kg20x Scale-up Factor.
Glacial Acetic Acid 300 mL6.0 LMaintained solvent ratio for solubility and mixing.
Bromine (1.05 eq) 1.21 kgMaintained stoichiometry.
Bromine Addition Manual Dropwise (60-90 min)Dosing Pump (3-4 hours)Ensures slow, controlled addition to manage exotherm.[5]
Temperature Control Ice Bath (10-15°C)Chiller Unit (-5°C to 0°C)Provides more robust and reliable cooling capacity.
Work-up Manual Pour into WaterPump into Quench VesselSafer handling of large volumes.
Isolation Buchner FunnelCentrifuge or Nutsche FilterMore efficient for large-scale solid-liquid separation.

Protocol:

  • Reactor Setup: Charge a 20 L jacketed glass reactor with 4-hydroxybenzoic acid (1.0 kg) and glacial acetic acid (5.0 L). Begin agitation.

  • Cooling: Set the reactor jacket temperature to -5°C to cool the internal contents to 0-5°C.

  • Reagent Addition: Add a solution of bromine (1.21 kg) in glacial acetic acid (1.0 L) via a dosing pump over 3-4 hours. Meticulously monitor the internal temperature, maintaining it below 10°C.

  • Reaction & Monitoring: After addition, allow the reactor to warm to 20-25°C and stir for 24 hours. Monitor reaction completion via in-process HPLC analysis.

  • Work-up: In a separate 50 L reactor, charge 30 L of cold water. Slowly transfer the reaction mixture into the water, maintaining the quench temperature below 25°C.

  • Isolation & Drying: Filter the resulting slurry using a Nutsche filter/dryer. Wash the cake with deionized water (3 x 5 L). Dry the product under vacuum at 70°C.

Step 2: Williamson Ether Synthesis

This reaction forms the isopropoxy ether by nucleophilic substitution of 2-bromopropane with the phenoxide of 3-Bromo-4-hydroxybenzoic acid.

Laboratory Scale Protocol (70 g)
  • Reaction Setup: In a 1 L round-bottom flask, dissolve 3-Bromo-4-hydroxybenzoic acid (70.0 g, 0.322 mol) in DMF (350 mL). Add anhydrous potassium carbonate (111.4 g, 0.806 mol, 2.5 eq).

  • Reagent Addition: Add 2-bromopropane (45.5 mL, 59.9 g, 0.484 mol, 1.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor by TLC or HPLC.

  • Work-up: Cool the mixture to room temperature and pour it into 2 L of water. Acidify to pH 2-3 with 6M HCl. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry.

    • Expected Yield: 75-80 g (90-95%) of 3-Bromo-4-isopropoxybenzoic acid.

Scale-Up Protocol & Considerations (1.5 kg)

Causality & Expertise: The choice of base and solvent is critical for scale-up. While NaOH is cheaper, potassium carbonate is less hygroscopic and often results in a cleaner reaction. DMF is an excellent solvent but can be difficult to remove on a large scale. Alternative solvents like acetone or acetonitrile could be considered, but may require longer reaction times or higher pressures. For this protocol, we retain DMF but emphasize efficient post-reaction removal.

ParameterLaboratory Scale (70 g)Pilot Scale (1.5 kg)Rationale for Change
Reactor 1 L Glass Flask30 L Jacketed Glass ReactorAppropriate volume and temperature control.
3-Bromo-4-hydroxybenzoic Acid 70.0 g1.5 kg21.4x Scale-up Factor.
Potassium Carbonate (2.5 eq) 111.4 g2.39 kgMaintained stoichiometry.
2-Bromopropane (1.5 eq) 59.9 g1.28 kgMaintained stoichiometry.
Solvent (DMF) 350 mL7.5 LMaintained concentration.
Acidification Manual addition of 6M HClControlled pump addition of 32% HClSafer handling and better pH control.
Isolation Buchner FunnelCentrifuge or Nutsche FilterEfficiency at scale.

Step 3: Fischer-Speier Esterification

The final step is a classic acid-catalyzed esterification using methanol, which acts as both a reagent and the solvent. The reaction is driven to completion by using a large excess of methanol.[6][7]

G cluster_0 Fischer Esterification Mechanism start Carboxylic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl + H⁺ (from H₂SO₄) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + R'OH (Methanol) proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer Intramolecular Proton Transfer water_leaves Elimination of Water proton_transfer->water_leaves - H₂O ester Protonated Ester water_leaves->ester final_product Ester (R-COOR') ester->final_product - H⁺

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Laboratory Scale Protocol (75 g)
  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, suspend 3-Bromo-4-isopropoxybenzoic acid (75.0 g, 0.289 mol) in methanol (500 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (8.0 mL, 14.7 g, 0.15 mol) while stirring.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 5-7 hours. Monitor completion by TLC/HPLC.[8]

  • Work-up: Cool the mixture and reduce the volume of methanol by ~70% using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate (400 mL) and wash with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and finally brine (1 x 200 mL).[8][9]

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.

    • Expected Yield: 73-77 g (92-97%) of this compound as an oil or low-melting solid.

Scale-Up Protocol & Considerations (1.6 kg)

Causality & Expertise: On a large scale, removing water is key to driving the reversible esterification reaction towards the product. While using a large excess of methanol is effective, a Dean-Stark trap with a suitable azeotroping solvent (like toluene) can also be used, though this adds complexity with solvent swaps.[8] For this process, we rely on the large excess of methanol. The work-up requires careful handling of large volume extractions and phase separations.

ParameterLaboratory Scale (75 g)Pilot Scale (1.6 kg)Rationale for Change
Reactor 1 L Glass Flask30 L Jacketed Glass ReactorAppropriate volume and reflux capability.
3-Bromo-4-isopropoxybenzoic Acid 75.0 g1.6 kg21.3x Scale-up Factor.
Methanol 500 mL10.7 LMaintained reagent excess and solvent ratio.
Conc. Sulfuric Acid 8.0 mL170 mLMaintained catalytic loading.
Solvent Removal Rotary EvaporatorDistillation under atmospheric pressureMore efficient for large volumes.
Extraction 1 L Separatory Funnel50 L Reactor Vessel (for mixing/settling)Safer and more practical for large volume liquid-liquid extraction.
Final Isolation Rotary EvaporatorVacuum Distillation/Drying in ReactorRemoves final traces of solvent to achieve product specifications.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to produce high-purity this compound. By understanding the underlying principles of each reaction and implementing appropriate engineering and safety controls, this process can be successfully transitioned from the laboratory bench to pilot-scale production, meeting the demands of drug development and manufacturing professionals.

References

Application Notes and Protocols: Catalytic Systems for Reactions with Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Methyl 3-bromo-4-isopropoxybenzoate in Modern Synthesis

This compound is a key aromatic building block in contemporary drug discovery and materials science. Its structure is strategically functionalized: the aryl bromide serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, the electron-withdrawing methyl ester can modulate reactivity and provides a site for further derivatization, and the isopropoxy group enhances solubility and influences the electronic properties of the aromatic ring. This combination makes it an ideal substrate for constructing complex molecular architectures.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust catalytic systems for the most common and impactful transformations involving this compound. The protocols and insights herein are grounded in established chemical principles, aiming to provide not just procedural steps, but also the scientific rationale behind them.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds due to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1][2] For a substrate like this compound, this reaction enables the direct introduction of diverse aryl, heteroaryl, or vinyl substituents.

Mechanistic Rationale

The catalytic cycle, shown below, generally involves three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

  • Transmetalation : The organic moiety is transferred from the boron atom to the palladium center, a step facilitated by a base.

  • Reductive Elimination : The two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Core Catalytic System Components
  • Palladium Precursor : Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) complexes with phosphine ligands can also be used.

  • Ligand : Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) catalyst, promote oxidative addition, and facilitate reductive elimination. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphines are often superior for challenging couplings.[1][3]

  • Base : A base, typically potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), is essential for activating the boronic acid partner in the transmetalation step.[1]

  • Solvent : A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Data Presentation: Representative Suzuki-Miyaura Conditions
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Yield (%)
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)100>90
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90>95
Pyridine-3-boronic acidCataXCium A Pd G3 (2)-K₃PO₄ (2.0)Dioxane/H₂O (10:1)11085-95
Alkylboronic EsterPd(OAc)₂ (2)CM-phos (4)K₃PO₄ (3.0)Toluene10080-90

Yields are typical for analogous aryl bromide substrates and serve as a starting point for optimization.

Experimental Protocol: Standard Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup : To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., toluene) and degassed water.

  • Reaction : Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxidativeAddition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 ReductiveElimination Reductive Elimination ArPd(II)R'L2->ReductiveElimination ReductiveElimination->Pd(0)L2 ArR' Coupled Product ReductiveElimination->ArR' ArBr Methyl 3-bromo-4- isopropoxybenzoate ArBr->OxidativeAddition R'B(OR)2 R'-B(OR)₂ + Base R'B(OR)2->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for synthesizing substituted olefins with excellent stereocontrol, typically favoring the trans isomer.[4] This reaction is invaluable for extending the carbon framework of this compound with vinyl groups, which are themselves versatile functional handles.

Mechanistic Rationale

The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.[5] This is followed by migratory insertion (or carbopalladation) of the alkene into the Aryl-Pd bond. The final steps involve a β-hydride elimination to release the vinylated product and reductive elimination of H-Br (neutralized by the base) to regenerate the Pd(0) catalyst.

Core Catalytic System Components
  • Palladium Precursor : Pd(OAc)₂ is a very common and effective precursor for the Heck reaction.[5]

  • Ligand : While some Heck reactions can proceed without phosphine ligands (especially with aryl iodides), reactions with aryl bromides are often more efficient with monodentate or bidentate phosphine ligands like PPh₃, P(o-tolyl)₃, or BINAP. N-Heterocyclic Carbene (NHC) ligands have also emerged as highly effective alternatives.[4]

  • Base : An organic or inorganic base is required to neutralize the H-Br generated in the catalytic cycle. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like Na₂CO₃ or K₂CO₃.

  • Solvent : Polar aprotic solvents such as DMF, DMAc, or acetonitrile are typically used.

Data Presentation: Representative Heck Reaction Conditions
Alkene PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Yield (%)
n-Butyl AcrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (1.5)DMF100>90
StyrenePd(OAc)₂ (2)NoneNa₂CO₃ (2.0)DMAc12075-85
Allyl AlcoholPd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)Acetonitrile8080-90

Yields are typical for analogous aryl bromide substrates.

Experimental Protocol: Standard Heck Reaction
  • Reaction Setup : In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and ligand if required (e.g., P(o-tolyl)₃, 2-4 mol%).

  • Reagent Addition : Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5-2.0 equiv).

  • Reaction : Seal the tube and heat the mixture with stirring to the required temperature (100-140 °C). Monitor the reaction for the consumption of the starting material.

  • Workup : After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water, followed by brine.

  • Purification : Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product via column chromatography or recrystallization.

Visualization: Heck Reaction Experimental Workflow

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Alkene, Pd Catalyst, Ligand B Add Solvent (DMF) and Base (Et₃N) A->B C Seal Tube and Heat (100-140 °C) B->C D Cool and Dilute (Ethyl Acetate) C->D E Filter through Celite D->E F Aqueous Wash (Water, Brine) E->F G Dry, Concentrate, and Purify (Chromatography) F->G

Caption: Step-by-step workflow for a typical Heck reaction.

Sonogashira Coupling: C(sp²)-C(sp) Alkynylation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, forming conjugated enynes and arylalkynes.[6] This reaction is essential for creating rigid, linear molecular scaffolds found in many functional materials and complex natural products.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, similar to other cross-couplings, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation and reductive elimination. The crucial difference is the copper co-catalyst cycle. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species that participates in the transmetalation step with the palladium complex.[6] Modern protocols often use copper-free conditions, which can be advantageous for sensitive substrates.[7][8]

Core Catalytic System Components
  • Palladium Precursor : Pd(PPh₃)₂Cl₂ and Pd(OAc)₂ are standard choices.

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the classic co-catalyst.

  • Ligand : Triphenylphosphine (PPh₃) is the most common ligand for the traditional Sonogashira reaction. For copper-free systems, more specialized ligands may be required.[7]

  • Base : A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.

  • Solvent : Anhydrous THF, DMF, or the amine base itself can be used as the solvent.

Data Presentation: Representative Sonogashira Conditions
Alkyne PartnerPd Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)-CuI (1)Et₃N (2.0)THF65
TrimethylsilylacetylenePd(OAc)₂ (2)PPh₃ (4)CuI (2)DIPA (3.0)Toluene80
1-Octyne (Cu-free)PdCl₂(CH₃CN)₂ (1)X-Phos (2.5)-Cs₂CO₃ (2.0)Water (PTS)RT

The copper-free method is based on micellar catalysis, offering a green alternative.[7][8]

Experimental Protocol: Classic Sonogashira Coupling
  • Inert Atmosphere Setup : To a flame-dried, three-necked flask equipped with a condenser, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Reagent Addition : Evacuate and backfill the flask with Argon or Nitrogen. Add anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction : Heat the reaction to reflux (or the desired temperature) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup : Cool the reaction, dilute with ether or ethyl acetate, and filter to remove the ammonium salts. Wash the filtrate with saturated NH₄Cl solution, water, and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography.

Visualization: Dual Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Br)L₂ Pd0->PdII Oxidative Addition (Ar-Br) PdII->Pd0 Reductive Elimination (Ar-C≡CR') CuI Cu(I)X CuAcetylide Cu(I)-C≡CR' CuI->CuAcetylide Alkyne + Base (R'-C≡CH) CuAcetylide->PdII Transmetalation CuAcetylide->CuI Transmetalation

Caption: Interconnected Pd and Cu cycles in a classic Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds under conditions far milder than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[9][10] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, anilines, and even ammonia equivalents.

Mechanistic Rationale

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine. Deprotonation by the base forms a palladium amide intermediate, which finally undergoes reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst.[9]

Core Catalytic System Components
  • Palladium Precursor : Pd(OAc)₂ and Pd₂(dba)₃ are standard.

  • Ligand : The choice of ligand is critical and has evolved through several "generations." Early systems used bidentate ligands like BINAP and DPPF.[9] Modern, highly active systems employ bulky, electron-rich monodentate biarylphosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) or N-heterocyclic carbenes (NHCs), which promote efficient coupling for a wider range of substrates.[11][12]

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are also used, depending on the amine's pKa and substrate sensitivity.[12]

  • Solvent : Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are preferred.

Data Presentation: Representative Buchwald-Hartwig Conditions
Amine PartnerPd Precursor (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (4)NaOt-Bu (1.5)Toluene100>95
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane110>90
BenzylaminePd(OAc)₂ (1.5)t-BuXPhos (3)LHMDS (1.8)THF7085-95

Yields are typical for analogous aryl bromide substrates.

Experimental Protocol: Buchwald-Hartwig Amination
  • Glovebox Setup : Due to the air-sensitivity of the ligands and base, it is highly recommended to set up the reaction in a glovebox. Add the palladium precursor, ligand, and base (e.g., NaOt-Bu) to an oven-dried reaction vial.

  • Reagent Addition : Add this compound, followed by the anhydrous solvent (e.g., toluene). If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe after sealing the vial.

  • Reaction : Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (80-110 °C). Stir vigorously.

  • Workup : After the reaction is complete (monitored by LC-MS), cool to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of celite.

  • Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) into an organic molecule, typically using carbon monoxide (CO) gas.[13] For an aryl bromide like our substrate, this reaction is a highly efficient way to synthesize carboxylic acid derivatives such as esters, amides, or Weinreb amides, depending on the nucleophile used.[14][15]

Mechanistic Rationale

The reaction begins with the oxidative addition of the aryl bromide to Pd(0). The resulting Aryl-Pd(II) complex then undergoes migratory insertion of a CO molecule to form an acyl-palladium intermediate. This key intermediate is then attacked by a nucleophile (an alcohol for an ester, an amine for an amide), leading to reductive elimination of the final product and regeneration of the Pd(0) catalyst.

Core Catalytic System Components
  • Palladium Precursor : Pd(OAc)₂ is a common choice.

  • Ligand : Bidentate phosphine ligands with a large natural bite angle, such as Xantphos, are particularly effective as they promote the formation of the key acyl-palladium intermediate and prevent catalyst decomposition.[13][14]

  • Carbon Monoxide Source : Traditionally, this is a cylinder of CO gas, requiring special handling and equipment (e.g., a balloon or a Schlenk line setup). CO-surrogates like phenyl formate can also be used for safer, more convenient lab-scale reactions.[16]

  • Nucleophile : The choice of nucleophile determines the product: methanol for a methyl ester, a primary or secondary amine for the corresponding amide, or N,O-dimethylhydroxylamine for a Weinreb amide.[14]

  • Base : A base like Na₂CO₃ or an organic amine base (e.g., Et₃N) is needed to trap the HBr byproduct.[14]

  • Solvent : Toluene or other non-polar aprotic solvents are typically employed.

Data Presentation: Representative Carbonylation Conditions
NucleophilePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Pressure
N,O-dimethylhydroxylaminePd(OAc)₂ (2)Xantphos (2)Na₂CO₃ (3)Toluene801 atm CO
MorpholinePd(OAc)₂ (2)Xantphos (2)Et₃N (3)Toluene1001 atm CO
MethanolPd(OAc)₂ (2)Xantphos (2)Et₃N (3)Toluene1001 atm CO

Data based on the general system developed by Buchwald and coworkers for aryl bromides.[13][14][17]

Experimental Protocol: Aminocarbonylation at Atmospheric Pressure
  • Inert Atmosphere Setup : To a Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (2 mol%), the amine hydrochloride salt (e.g., N,O-dimethylhydroxylamine hydrochloride, 1.5 equiv), and Na₂CO₃ (3 equiv).

  • Reagent Addition : Add this compound (1.0 equiv) and anhydrous toluene.

  • CO Introduction : Evacuate and backfill the flask with CO gas from a balloon three times. Leave the reaction under a positive pressure of CO (1 atm).

  • Reaction : Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to obtain the desired amide.

Reductive Dehalogenation (Debromination)

In multi-step synthesis, a halogen can be used as a blocking or directing group, only to be removed in a later step.[18][19] Reductive dehalogenation (or hydrodehalogenation) replaces the C-Br bond with a C-H bond. Catalytic hydrogenation is a clean and efficient method to achieve this transformation.

Mechanistic Rationale

The process involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (like Pd(0) on carbon). The resulting intermediate is then cleaved by a hydride source, which can be molecular hydrogen (H₂) or a hydride donor, to release the dehalogenated product and regenerate the catalyst.

Core Catalytic System Components
  • Catalyst : Palladium on activated carbon (Pd/C, typically 5-10 wt%) is the most common and cost-effective catalyst.[18]

  • Hydride Source : Molecular hydrogen (H₂) gas is the classic reductant. Alternatively, transfer hydrogenation can be performed using hydride donors like sodium borohydride (NaBH₄), ammonium formate, or sodium hypophosphite.[18][20]

  • Base/Additive : A base like triethylamine or potassium acetate is often added to neutralize the HBr formed during the reaction, preventing catalyst poisoning and side reactions.

  • Solvent : Alcohols (methanol, ethanol) or ethyl acetate are common solvents for hydrogenation. Micellar catalysis in water offers a green alternative.[20]

Data Presentation: Representative Debromination Conditions
Hydride SourceCatalyst (mol%)Additive (equiv)SolventTemp (°C)Yield (%)
H₂ (1 atm)10% Pd/C (1)KOAc (1.2)EthanolRT>98
NaBH₄ (0.5)(t-Bu₃P)₂Pd(0) (3)Et₃N (1.5)Water (Nok)30>95
H₂ (50 psi)10% Pd/C (0.5)-MethanolRT>99

Conditions are based on general protocols for aryl bromides.[18][19][20]

Experimental Protocol: Catalytic Hydrogenation with Pd/C
  • Reaction Setup : In a hydrogenation flask or a thick-walled flask suitable for handling a hydrogen atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Catalyst and Additive : Add the base/additive (e.g., potassium acetate, 1.2 equiv). Carefully add the Pd/C catalyst (1-5 mol%) under a stream of inert gas (to prevent ignition of the dry catalyst in air).

  • Hydrogenation : Seal the flask, then evacuate and refill with hydrogen gas (from a balloon or a pressurized system) three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Workup : Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-4-isopropoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy for this compound.

Q1: What is the most reliable synthetic route to this compound?

The most common and reliable approach is a two-step synthesis starting from the commercially available Methyl 4-hydroxybenzoate.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of Methyl 4-hydroxybenzoate is alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to form Methyl 4-isopropoxybenzoate.

  • Electrophilic Aromatic Substitution (EAS): The resulting Methyl 4-isopropoxybenzoate is then selectively brominated at the 3-position. This is the critical, yield-determining step where issues often arise.

Q2: Why is regioselectivity a concern during the bromination step?

The aromatic ring of Methyl 4-isopropoxybenzoate has two directing groups:

  • -O-iPr (isopropoxy): A strong activating group that directs incoming electrophiles to the ortho and para positions.

  • -COOCH₃ (methyl ester): A deactivating group that directs to the meta position.

The powerfully activating isopropoxy group's directing effect dominates.[1] Since the para position is already occupied by the ester group, the electrophile (Br⁺) is directed to the two equivalent ortho positions (C3 and C5). The primary challenge is preventing di-substitution, where bromine adds to both the C3 and C5 positions, forming the 3,5-dibromo byproduct.[2]

Q3: Which brominating agent is best: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

While elemental bromine (Br₂) with a catalyst like glacial acetic acid can be used, N-Bromosuccinimide (NBS) is often the superior choice for this specific substrate. [2]

  • NBS: Acts as a source of a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination of the highly activated aromatic ring.[3] It is a crystalline solid, making it easier and safer to handle than fuming liquid bromine. For activated aromatic compounds, NBS often provides higher yields of the mono-brominated product.[4][5]

  • Br₂: Is a very powerful brominating agent. Its high reactivity can easily lead to the formation of the undesired 3,5-dibromo byproduct, especially with a strongly activated substrate like Methyl 4-isopropoxybenzoate.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and solving common problems encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate activation of the brominating agent. 2. Over-bromination: Formation of significant 3,5-dibromo byproduct (see below). 3. Mechanical Loss: Product lost during workup or purification steps.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. 2. Optimize Temperature: While low temperature is needed to control selectivity, ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration (e.g., 12-35 hours) to drive it to completion.[2] 3. Review Workup: Ensure pH is properly adjusted during extractions and that all organic layers are combined and washed appropriately to minimize loss.
Significant Formation of 3,5-dibromo Byproduct 1. Highly Reactive Brominating Agent: Using Br₂ instead of NBS. 2. Excess Brominating Agent: Stoichiometry of Br₂ or NBS is greater than ~1.1 equivalents. 3. High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, favoring multiple substitutions.1. Switch to NBS: If using Br₂, switch to NBS as it is a milder and more selective reagent for activated rings.[4][6] 2. Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of the brominating agent. 3. Maintain Low Temperature: Add the brominating agent slowly and portion-wise to the reaction mixture while maintaining a low temperature (0-5 °C) using an ice bath. This controls the initial exothermic reaction and improves selectivity.[2]
Starting Material (Methyl 4-isopropoxybenzoate) Remains After Extended Reaction Time 1. Inactive Brominating Agent: NBS or Br₂ may have degraded. 2. Insufficient Catalyst/Activation: For NBS, a catalytic amount of a protic acid (like acetic acid or a drop of H₂SO₄) may be required to facilitate the generation of the electrophilic bromine species.[5]1. Use Fresh Reagents: Ensure NBS is fresh and has been stored properly (away from moisture and light). 2. Incorporate a Catalyst: Add a small amount of glacial acetic acid to the reaction mixture. This can serve as both a solvent and a catalyst to promote the reaction without being overly aggressive.[2]
Difficulty Purifying the Product 1. Similar Polarity of Product and Byproduct: The mono- and di-bromo products often have very close Rf values on TLC, making chromatographic separation challenging. 2. Oily Product: The product fails to crystallize from the crude mixture.1. Recrystallization: This is often the most effective method. Experiment with different solvent systems. A toluene or ethanol/water mixture is a good starting point.[2] The slightly more symmetrical di-bromo byproduct may be less soluble and crystallize out first under specific conditions. 2. Flash Column Chromatography: If recrystallization fails, use a high-resolution silica gel column with a shallow solvent gradient (e.g., starting with 2% Ethyl Acetate in Hexanes and slowly increasing to 10%).

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. Checkpoints like TLC analysis are included to ensure the reaction is proceeding as expected before moving to the next stage.

Protocol 1: Synthesis of Methyl 4-isopropoxybenzoate
  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone or DMF as the solvent.

    • Begin vigorous stirring.

    • Add 2-bromopropane (1.5 eq) to the suspension.

  • Reaction Execution:

    • Heat the mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours.

    • Monitor the reaction's progress by TLC, observing the consumption of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • The product is often pure enough for the next step, but can be further purified by vacuum distillation or recrystallization if necessary.

Protocol 2: Synthesis of this compound (Recommended Method)
  • Reaction Setup:

    • In a round-bottom flask, dissolve Methyl 4-isopropoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.[2][6]

    • Add glacial acetic acid (catalytic amount, e.g., 0.1 eq).

    • Cool the flask to 0-5 °C in an ice-water bath.

  • Reaction Execution:

    • Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature. Stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes to neutralize any remaining bromine.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2x), water (1x), and finally brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid.

    • Purify the crude product by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield pure this compound as a white solid.[2]

Part 4: Visualization of Workflows

Overall Synthesis Workflow

The following diagram illustrates the complete, optimized workflow from the starting material to the final purified product.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Bromination SM Methyl 4-hydroxybenzoate Reagents1 2-Bromopropane, K₂CO₃ Acetone, Reflux SM->Reagents1 Intermediate_Crude Crude Methyl 4-isopropoxybenzoate Reagents1->Intermediate_Crude Purify1 Aqueous Workup Intermediate_Crude->Purify1 Intermediate_Pure Pure Methyl 4-isopropoxybenzoate Purify1->Intermediate_Pure Reagents2 NBS (1.05 eq), Acetic Acid DCM, 0°C to RT Intermediate_Pure->Reagents2 Final_Crude Crude Methyl 3-bromo- 4-isopropoxybenzoate Reagents2->Final_Crude Workup2 Quench (Na₂S₂O₃) & Aqueous Workup Final_Crude->Workup2 Purify2 Recrystallization (e.g., from Toluene) Workup2->Purify2 Final_Product Pure Final Product Purify2->Final_Product

Caption: Optimized two-step synthesis workflow.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving issues during the critical bromination step.

TroubleshootingTree cluster_analysis cluster_lowyield Low Yield Diagnosis cluster_impurity Impurity Diagnosis Start Analyze Crude Reaction Mixture by TLC/NMR LowYield Problem: Low Yield? Start->LowYield Impure Problem: Impure Product? Start->Impure SM_Present Is Starting Material (SM) present? LowYield->SM_Present Dibromo_Present Is Di-bromo byproduct present? Impure->Dibromo_Present Yes_SM YES SM_Present->Yes_SM Yes No_SM NO SM_Present->No_SM No (Suggests mechanical loss) Incomplete_Rxn Cause: Incomplete Reaction Yes_SM->Incomplete_Rxn Solution1 Solution: • Increase reaction time • Add catalytic acid • Check reagent quality Incomplete_Rxn->Solution1 Yes_Dibromo YES Dibromo_Present->Yes_Dibromo Yes Overbromination Cause: Over-bromination Yes_Dibromo->Overbromination Solution2 Solution: • Lower temperature (0-5°C) • Add brominating agent slowly • Switch from Br₂ to NBS • Verify 1.05 eq stoichiometry Overbromination->Solution2

Caption: Troubleshooting logic for the bromination step.

References

Technical Support Center: Purification of Crude Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-bromo-4-isopropoxybenzoate. This document is designed for researchers, scientists, and drug development professionals who utilize this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of obtaining this compound in high purity.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding the potential impurities in your crude material. The nature and quantity of these impurities depend heavily on the synthetic route employed. Common impurities can arise from starting materials, side reactions, or subsequent degradation.[1][2]

Impurity Class Potential Compounds Typical Source
Unreacted Starting Materials 3-Bromo-4-isopropoxybenzoic acidIncomplete esterification reaction.
Methyl 4-hydroxybenzoateIf the synthesis starts from this material and bromination/etherification is incomplete.
Reaction By-products Methyl 3,5-dibromo-4-isopropoxybenzoateOver-bromination of the aromatic ring. This is a common issue in the bromination of activated rings.[3]
Isomeric ProductsBromination at an alternative position on the aromatic ring.
Reagents & Solvents Residual acid catalyst (e.g., H₂SO₄)Used in Fischer esterification.[4][5]
Residual solvents (e.g., DMF, Toluene)Reaction or extraction solvents that were not completely removed.[1]

Section 2: Frequently Asked Questions (FAQs) on Purification Strategies

This section addresses common questions regarding the selection and implementation of purification techniques for this compound.

Q1: What are the primary methods for purifying crude this compound?

The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography . Recrystallization is ideal for removing small amounts of impurities from a solid product, while flash chromatography is superior for separating complex mixtures or purifying oils.[6][7]

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

  • Choose Recrystallization when:

    • Your crude product is a solid.

    • You have a good idea of a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.

    • The impurities are present in relatively small amounts (<10%).

  • Choose Flash Column Chromatography when:

    • Your crude product is an oil or a low-melting solid.

    • You have multiple impurities with polarities different from your product.

    • Recrystallization has failed to provide the desired purity.

    • You need to separate isomeric by-products, which can be challenging with recrystallization alone.[8]

Q3: What is a good starting solvent system for recrystallization?

For a moderately polar aromatic ester like this compound, a single solvent like ethanol or isopropanol, or a binary solvent system such as ethyl acetate/hexane or ethanol/water, is a good starting point. The key is to find a system that fully dissolves the crude product when hot and allows for the formation of well-defined crystals upon cooling.

Q4: What is a recommended solvent system for flash column chromatography?

A common approach for compounds of this type is normal-phase chromatography on silica gel.[7] A gradient elution starting with a low polarity mobile phase and gradually increasing polarity is effective. A good starting point is a mixture of Hexane and Ethyl Acetate . Begin with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase it while monitoring the separation by Thin Layer Chromatography (TLC).

Q5: How can I monitor the purification process effectively?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[9]

  • Before Column Chromatography: Use TLC to determine the optimal eluent system that gives good separation between your product and impurities (aim for an Rf value of ~0.3 for your product).

  • During Column Chromatography: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • After Recrystallization: Run a TLC of the recrystallized solid and the remaining mother liquor to assess the effectiveness of the purification.

Section 3: Troubleshooting Guide

This guide addresses specific issues that you may encounter during your purification experiments.

Recrystallization Issues

"My compound won't crystallize out of solution. What should I do?"

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution.

  • Reduce Temperature: Place the flask in an ice bath or, if necessary, a freezer for a short period.

  • Reduce Solvent Volume: It's possible you've used too much solvent. Gently evaporate some of the solvent using a stream of nitrogen or air and allow it to cool again.

"An oil has formed instead of crystals ('oiling out'). How can I fix this?"

Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Re-heat the solution to dissolve the oil completely.

  • Add more of the 'good' solvent (the one the compound is more soluble in) to decrease saturation.

  • Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Consider a different solvent system with a lower boiling point.

G start Oiling Out Occurs reheat Re-heat solution to dissolve oil start->reheat slow_cool Allow to cool very slowly (e.g., in a dewar) reheat->slow_cool Concentration seems okay add_solvent Add more solvent to reduce saturation reheat->add_solvent Is solution highly concentrated? success Crystals Form slow_cool->success failure Oiling Out Persists slow_cool->failure add_solvent->slow_cool change_solvent Change recrystallization solvent system failure->change_solvent

Caption: Troubleshooting decision tree for "oiling out".

Column Chromatography Issues

"My compound is not moving off the column (Rf = 0). What is wrong?"

This indicates that the mobile phase (eluent) is not polar enough to displace your compound from the polar silica gel. You need to increase the polarity of the eluent . For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

"The separation between my product and an impurity is poor. How can I improve it?"

  • Decrease Eluent Polarity: If the spots are too high on the TLC plate (high Rf), a less polar mobile phase will increase the interaction with the silica gel and improve separation.

  • Use a Shallow Gradient: Instead of large jumps in solvent polarity, use a slow, gradual increase (e.g., increasing ethyl acetate by 1-2% at a time).

  • Try a Different Solvent System: Sometimes, a different solvent system with different selectivities is needed. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol (for very polar compounds) can alter the separation.

"I'm seeing streaking/tailing of my spot on the TLC plate during column monitoring. What does this mean?"

Streaking or tailing can have several causes:

  • Overloading the Column: You may have loaded too much crude material onto the column.

  • Acidic/Basic Compound: The compound might be interacting too strongly with the silica. Adding a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds) can resolve this.

  • Incomplete Dissolution: The sample may not have fully dissolved when loaded, or it may be precipitating at the top of the column. Ensure the sample is fully dissolved in a minimum amount of solvent before loading.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves. Allow to cool to room temperature, then in an ice bath. A good solvent will result in significant crystal formation.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with swirling. Continue adding solvent until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Check the purity by melting point analysis and TLC. A pure compound should have a sharp melting point range.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., 85:15 Hexane:Ethyl Acetate) that provides good separation and an Rf of ~0.3 for the product.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and use gentle pressure (air or nitrogen) to pack the bed, ensuring it is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which often gives better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the determined mobile phase. Collect fractions in test tubes.

  • Fraction Collection & Monitoring: Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Work-Up TLC 1. TLC Analysis (Find Eluent) Pack 2. Pack Column (Silica + Eluent) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect & Monitor Fractions via TLC Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Evap 7. Evaporate Solvent (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Flash Column Chromatography.

References

Technical Support Center: Methyl 3-bromo-4-isopropoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl 3-bromo-4-isopropoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Instead of a generic overview, we will address specific, practical issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Real-Time Experimental Issues

This section is dedicated to identifying and resolving issues as they appear during your experiment.

Question 1: "My reaction is complete, but LC-MS and ¹H NMR show a significant peak with a mass of M-42. What is this impurity?"

Plausible Cause & Identification: This is highly indicative of de-isopropylation , resulting in the formation of Methyl 3-bromo-4-hydroxybenzoate . The isopropoxy group (-OC₃H₇) has been cleaved to a hydroxyl group (-OH), corresponding to a mass loss of 42.06 g/mol (C₃H₆). This side reaction is typically catalyzed by strong acids (Brønsted or Lewis) which may be present as reagents, catalysts, or even formed in situ. For instance, using reagents like boron tribromide (BBr₃) or even hydrobromic acid (HBr) at elevated temperatures can readily cleave the ether bond.

Verification:

  • ¹H NMR: Look for the disappearance of the characteristic isopropyl methine septet (~4.6-4.8 ppm) and the 6H doublet (~1.4 ppm). A new, broad singlet corresponding to the phenolic -OH will appear, which is exchangeable with D₂O.

  • Polarity: Methyl 3-bromo-4-hydroxybenzoate is significantly more polar than the starting material due to the hydrogen-bonding capability of the hydroxyl group. It will have a much lower Rf value on a normal-phase TLC plate.

Prevention & Remediation:

  • Prevention:

    • Avoid Strong Acids: If possible, select reaction pathways that do not require strongly acidic conditions. If a Lewis acid is necessary, consider milder options or perform the reaction at lower temperatures (e.g., 0 °C or below).

    • Use a Non-Coordinating Base: Include a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to scavenge any adventitious acid.

  • Remediation:

    • Aqueous Base Extraction: The phenolic nature of this side product allows for easy separation. Dissolve the crude mixture in a water-immiscible solvent (e.g., ethyl acetate, DCM) and extract with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The phenolic side product will deprotonate and move to the aqueous layer, while the desired product remains in the organic layer.

    • Column Chromatography: If extraction is not feasible, the significant polarity difference allows for straightforward separation via silica gel chromatography.

Question 2: "I'm synthesizing this compound via bromination of Methyl 4-isopropoxybenzoate. My final product is contaminated with a di-brominated species. How do I avoid this?"

Plausible Cause & Identification: The contaminant is likely Methyl 3,5-dibromo-4-isopropoxybenzoate . The isopropoxy group is a strong ortho-, para-directing activator. While the 3-position is brominated first, the product is still activated towards a second electrophilic substitution at the open ortho- position (C5). This is a classic case of over-bromination, often exacerbated by excess brominating agent or temperature fluctuations. A patent for the synthesis of a similar compound, methyl 3-bromo-4-hydroxybenzoate, explicitly notes that di-bromo side products are common due to the activation of both positions ortho to the hydroxyl (or, in this case, isopropoxy) group[1].

Verification:

  • Mass Spectrometry: Look for a peak at [M+Br-H], which will be approximately 78-80 mass units higher than the desired product's molecular ion peak.

  • ¹H NMR: The aromatic region will simplify. The desired product shows two doublets, whereas the symmetric 3,5-dibromo product will show a single peak (a singlet) for the two equivalent aromatic protons at C2 and C6.

Prevention & Remediation:

  • Prevention:

    • Stoichiometry Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents of Br₂ or NBS). This ensures the starting material is consumed preferentially over forming the di-bromo product, leaving behind easier-to-remove starting material.

    • Slow, Cold Addition: Add the brominating agent slowly and portion-wise at a low temperature (0 to 5 °C) to control the exothermic reaction and prevent localized areas of high concentration.

    • Choice of Solvent: Using a solvent like glacial acetic acid can help temper the reactivity[1].

  • Remediation:

    • Recrystallization: The di-bromo product often has different solubility and crystal packing properties. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can selectively crystallize the desired mono-bromo product.

    • Preparative HPLC: If chromatographic separation on silica is difficult due to similar polarities, preparative reverse-phase HPLC is a highly effective, albeit more resource-intensive, option.

Question 3: "My reaction mixture contains an impurity that is more polar and titrates as an acid. What happened?"

Plausible Cause & Identification: The methyl ester group has undergone hydrolysis to form 3-bromo-4-isopropoxybenzoic acid . This is one of the most common side reactions for esters and can be catalyzed by either acid or base, particularly in the presence of water. Many workup procedures involving aqueous washes can inadvertently cause hydrolysis if not properly controlled (e.g., not neutralizing acidic/basic layers).

Verification:

  • ¹H NMR: The sharp methyl ester singlet at ~3.9 ppm will be absent in the side product. A very broad singlet will appear far downfield (>10 ppm) corresponding to the carboxylic acid proton.

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ overlapping with the C-H stretches, which is characteristic of a carboxylic acid dimer.

  • Solubility: The carboxylic acid will be soluble in aqueous base (like NaOH or NaHCO₃) but insoluble in aqueous acid.

Prevention & Remediation:

  • Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, and run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.

    • Controlled Workup: When performing aqueous workups, use neutralized or buffered solutions where possible. Minimize contact time with strongly acidic or basic aqueous layers.

  • Remediation:

    • Acid-Base Extraction: This is the most effective method. Dissolve the crude material in an organic solvent (e.g., ether or ethyl acetate) and extract with aqueous NaHCO₃. The carboxylic acid will move to the aqueous layer. The aqueous layer can then be re-acidified with HCl and extracted with an organic solvent to recover the acid if needed, while the desired ester remains in the original organic phase. A similar procedure is commonly used for ester hydrolysis workups[2].

Troubleshooting Workflow Diagram

G cluster_analysis Impurity Profile cluster_polar Polar Impurities cluster_nonpolar Non-Polar / Similar Impurities start Unexpected Result in Reaction Mixture tlc Analyze by TLC / LC-MS start->tlc more_polar More Polar Impurity tlc->more_polar Lower Rf? less_polar Less Polar / Similar Polarity tlc->less_polar Higher/Similar Rf? deisopropyl Cause: De-isopropylation (Methyl 3-bromo-4-hydroxybenzoate) Mass = M-42 more_polar->deisopropyl Mass Loss? hydrolysis Cause: Ester Hydrolysis (3-bromo-4-isopropoxybenzoic acid) Mass = M-14 more_polar->hydrolysis Acidic? dibromo Cause: Over-bromination (Methyl 3,5-dibromo...) Mass = M+78/80 less_polar->dibromo Higher Mass? sm Cause: Incomplete Reaction (Unreacted Starting Material) less_polar->sm Correct Mass? remedy_extract Solution: Acid-Base Extraction deisopropyl->remedy_extract hydrolysis->remedy_extract remedy_xtal Solution: Recrystallization or Preparative Chromatography dibromo->remedy_xtal sm->remedy_xtal

Caption: A workflow diagram for diagnosing common side products.

Frequently Asked Questions (FAQs)

Q: What are the primary side products I should anticipate when working with this compound?

A: The most common side products arise from either its synthesis (bromination) or its subsequent reactions (degradation). The primary culprits are summarized in the table below.

Side Product NameChemical StructureFormation PathwayKey Identification
Methyl 4-isopropoxybenzoate C₁₁H₁₄O₃Incomplete bromination during synthesisNMR/MS matches starting material for the bromination step.
Methyl 3,5-dibromo-4-isopropoxybenzoate C₁₁H₁₂Br₂O₃Over-bromination during synthesisMS shows M+78/80 peak; ¹H NMR shows a single aromatic singlet.
Methyl 3-bromo-4-hydroxybenzoate C₈H₇BrO₃Acid-catalyzed de-isopropylationMS shows M-42 peak; ¹H NMR shows loss of isopropyl signals and gain of phenolic -OH.[3][4]
3-bromo-4-isopropoxybenzoic acid C₁₀H₁₁BrO₃Acid or base-catalyzed ester hydrolysis¹H NMR shows loss of methyl ester singlet and gain of broad acid proton (>10 ppm).

Q: How can I design my experiment from the start to minimize side product formation?

A: Proactive experimental design is key.

  • Synthesis Purity: Start with highly pure this compound. If you are synthesizing it yourself, prioritize the removal of unreacted starting material and di-bromo species through careful stoichiometry and recrystallization before using it in subsequent steps.

  • Reaction Temperature: For most transformations, maintain the recommended temperature. For exothermic reactions like brominations or reactions with strong organometallics, always use an ice or dry ice bath to maintain control.

  • Inert Atmosphere: Unless your reaction is aqueous, running under an inert atmosphere of nitrogen or argon is a best practice. This prevents the introduction of atmospheric moisture, which can lead to the hydrolysis of both reagents and the ester product.

  • Reagent Choice: Carefully consider your reagents. If a reaction calls for a strong acid, evaluate if a milder catalyst could achieve the same transformation over a longer time or with gentle heating, thereby preventing de-isopropylation.

Q: Are there any less common side products to be aware of?

A: Yes, depending on the specific reaction, other side products can occur.

  • Protodebromination: In reactions involving organometallics (like Grignard or organolithium reagents) or certain catalytic cycles (like Suzuki or Heck couplings), the bromine atom can be replaced by a hydrogen atom, leading to the formation of Methyl 4-isopropoxybenzoate. This is often caused by trace amounts of water or protic solvents quenching an intermediate species.

  • Benzylic Bromination: While less common for this specific molecule under typical conditions, if you are performing a radical reaction with a reagent like NBS and a radical initiator, there is a possibility of bromination on the methine carbon of the isopropyl group. This is generally disfavored compared to reactions at the aromatic ring but can occur under specific radical-promoting conditions.

Reaction Pathway Diagrams

Synthesis and Over-bromination Pathway

G SM Methyl 4-isopropoxybenzoate Product Methyl 3-bromo-4- isopropoxybenzoate (Desired Product) SM->Product + Br₂ (1 eq) Low Temp DiBromo Methyl 3,5-dibromo-4- isopropoxybenzoate (Side Product) Product->DiBromo + Br₂ (excess) High Temp

Caption: Synthesis of the target compound and the over-bromination side reaction.

Degradation Pathways

G Product Methyl 3-bromo-4- isopropoxybenzoate (Starting Material) Deisopropyl Methyl 3-bromo-4- hydroxybenzoate (De-isopropylation) Product->Deisopropyl Strong Acid (H⁺) Heat Hydrolysis 3-bromo-4-isopropoxy- benzoic acid (Hydrolysis) Product->Hydrolysis H₂O / H⁺ or OH⁻

Caption: Common degradation pathways for the target compound.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Bromo-Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving bromo-aromatic substrates. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern these powerful transformations.

Introduction: The Central Role of the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] The general mechanism proceeds through a catalytic cycle involving a palladium(0)/palladium(II) couple.[3] Understanding this cycle is paramount to troubleshooting, as each step presents its own set of potential challenges.

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br Intermediate Oxidative_Addition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address common problems encountered during the cross-coupling of bromo-aromatics.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction is sluggish or has failed completely, with a significant amount of starting material remaining. What are the likely causes?

A: This is a frequent challenge and can stem from several factors, primarily related to the initial "Oxidative Addition" step or the overall activity of the catalyst.

  • Inefficient Oxidative Addition: The oxidative addition of an aryl bromide to the palladium(0) center is often the rate-limiting step.[4] For sterically hindered or electron-rich bromo-aromatics, this step can be particularly slow.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig research groups, as well as N-heterocyclic carbenes (NHCs), are designed to accelerate oxidative addition and stabilize the palladium catalyst.[2][5][6] Increasing the catalyst loading, for instance from 1-5 mol% to 5-10 mol%, may also be necessary for particularly challenging substrates.[5]

  • Catalyst Deactivation/Decomposition: The active Pd(0) catalyst can be sensitive and prone to decomposition, often observed as the formation of a black precipitate (palladium black).[5][7] This is a clear sign of catalyst deactivation.

    • Solution:

      • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[7] Rigorous degassing of solvents and the reaction mixture (e.g., through freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) is crucial.[5][7]

      • Use High-Purity Reagents: Ensure that your catalyst, ligands, base, and solvents are of high purity and anhydrous.[4][5]

      • Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] A careful balance is needed. Consider running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration.[5]

  • Poor Reagent Solubility: If your substrates or reagents are not fully dissolved, the reaction will be heterogeneous and likely slow.

    • Solution: Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[5][8] In some cases, a solvent screen may be necessary to identify the optimal conditions.

Table 1: Ligand Selection Guide for Challenging Bromo-aromatics

Substrate TypeRecommended Ligand ClassRationale
Sterically HinderedBulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos)The bulky nature of these ligands promotes the formation of monoligated palladium species, which are highly active in oxidative addition.[6]
Electron-RichElectron-rich phosphines or N-Heterocyclic Carbenes (NHCs)These ligands increase the electron density on the palladium center, facilitating its insertion into the C-Br bond.[9]
HeterocyclicBiaryl phosphine ligands (e.g., RuPhos, BrettPhos)These have shown excellent performance in the amination of bromopyridines, for example.[10]
Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products, and the yield of my desired compound is low. What are the common side reactions and how can I mitigate them?

A: Side reactions are a common cause of low yields and purification difficulties. The most prevalent for bromo-aromatics are dehalogenation and homocoupling.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, resulting in a reduced, non-coupled arene byproduct.[11] This can be particularly problematic with electron-rich aryl halides and highly active catalyst systems.[11][12]

    • Causality: Dehalogenation often arises from a competitive reductive pathway where a hydride ligand is introduced to the palladium center, followed by reductive elimination of the dehalogenated arene.[11] Sources of hydrides can include the base or solvent (especially alcohols).[11][13]

    • Solutions:

      • Avoid Alcoholic Solvents: If dehalogenation is observed, switch to a non-protic solvent like toluene or dioxane.

      • Optimize the Base: The choice of base is critical. In some cases, a weaker base may reduce the rate of dehalogenation.[11] For Suzuki couplings, bases like K₃PO₄ or K₂CO₃ are often effective.[5]

      • Ligand Choice: The ligand can influence the relative rates of productive coupling versus dehalogenation. Screening different bulky, electron-rich ligands can help identify a system that favors the desired reaction pathway.[11]

  • Homocoupling: This side reaction involves the coupling of two molecules of the same starting material. For example, in a Suzuki reaction, two molecules of the arylboronic acid can couple to form a biaryl byproduct.[12] In a Stille reaction, homocoupling of the organostannane is a frequent issue.[14][15]

    • Causality: Oxygen can promote homocoupling.[14]

    • Solutions:

      • Strictly Anaerobic Conditions: As with preventing catalyst decomposition, ensuring a rigorously oxygen-free environment is the primary way to minimize homocoupling.[14]

      • Optimize Stoichiometry: Using a slight excess of the bromo-aromatic coupling partner can sometimes suppress the homocoupling of the nucleophilic partner.[12]

      • Copper-Free Conditions (for Sonogashira): In Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling).[4] Performing the reaction under copper-free conditions is the most effective way to prevent this.[4]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield or No Reaction check_catalyst Observe Pd Black? start->check_catalyst improve_inertness Improve Inert Atmosphere (Degas Solvents, Use Glovebox) check_catalyst->improve_inertness Yes check_side_products Analyze Crude Mixture for Side Products check_catalyst->check_side_products No check_temp Lower Reaction Temperature improve_inertness->check_temp optimize_stoichiometry Optimize Stoichiometry improve_inertness->optimize_stoichiometry check_reagents Use Fresh, High-Purity Reagents check_temp->check_reagents success Improved Yield check_reagents->success dehalogenation Dehalogenation Detected check_side_products->dehalogenation Yes homocoupling Homocoupling Detected check_side_products->homocoupling Yes no_side_products No Obvious Side Products check_side_products->no_side_products No change_solvent Change Solvent (Avoid Alcohols) dehalogenation->change_solvent homocoupling->improve_inertness optimize_ligand_base Optimize Ligand/Base Combination optimize_ligand_base->success change_solvent->optimize_ligand_base optimize_stoichiometry->success optimize_conditions Systematically Optimize Conditions: - Ligand Screen - Solvent Screen - Base Screen - Temperature Optimization no_side_products->optimize_conditions optimize_conditions->success

Caption: A logical workflow for diagnosing and addressing low-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my reaction?

The base plays multiple crucial roles in the catalytic cycle, including activating the nucleophile (e.g., in Suzuki and Buchwald-Hartwig reactions) and regenerating the active catalyst.[16] The choice of base is highly dependent on the specific coupling reaction and the functional groups present in the substrates.

  • Suzuki-Miyaura Coupling: A base is required to activate the boronic acid for transmetalation.[17] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][7] The strength and solubility of the base can significantly impact the reaction rate and side reactions. For base-sensitive substrates, weaker bases like KF may be used.[17]

  • Buchwald-Hartwig Amination: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[10] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are better alternatives, although they may necessitate higher temperatures.[10][18]

  • Heck and Sonogashira Couplings: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed.[19] These bases also act as solvents in some cases.

Q2: What is the role of water in Suzuki-Miyaura couplings?

The role of water is a complex and sometimes debated topic. The traditionally accepted mechanism for transmetalation involves a bridging hydroxide group between the palladium and boron atoms, suggesting that water is necessary.[13] Additionally, it is believed that many boronic esters first hydrolyze to the corresponding boronic acids before transmetalation can occur.[13] However, recent studies have shown that Suzuki couplings can proceed under strictly anhydrous conditions, particularly with specific bases like TMSOK.[13] For practical purposes, many Suzuki reactions tolerate and often benefit from the presence of a small amount of water.[12]

Q3: My boronic acid/ester appears to be decomposing during the reaction. What is happening?

This is likely protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct from your boronic acid/ester. This is a common issue, especially with electron-rich or heteroaromatic boronic acids.

  • Solutions:

    • Use a More Stable Boron Reagent: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more stable to protodeboronation than boronic acids.[13] Trifluoroborates undergo slow hydrolysis under basic conditions to release the boronic acid in situ, which can minimize its decomposition.[20]

    • Optimize Reaction Conditions: Running the reaction at a lower temperature or for a shorter duration can sometimes reduce the extent of protodeboronation.

    • Base Selection: The choice of base can influence the rate of this side reaction.

Experimental Protocols: A Self-Validating System

The following protocol for a Suzuki-Miyaura coupling is designed to be a robust starting point. It includes steps for ensuring an inert atmosphere and using well-defined catalyst components, which are crucial for reproducibility.

General Procedure for Suzuki-Miyaura Coupling of a Bromo-aromatic

Materials:

  • Bromo-aromatic (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-aromatic, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium pre-catalyst and the anhydrous, degassed solvent.

  • Degassing (Optional but Recommended): For particularly sensitive reactions, subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Stability and degradation of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-bromo-4-isopropoxybenzoate. As a key intermediate in pharmaceutical and materials science research, understanding its stability and potential degradation pathways is critical for reproducible and successful experimentation. This guide is structured to provide you with direct, actionable insights, moving beyond simple protocols to explain the chemical causality behind the recommendations.

Section 1: Core Stability Profile & Handling Recommendations

Before initiating any experiment, it is crucial to understand the fundamental stability characteristics of your reagent. The following table summarizes the key parameters for this compound, based on data from analogous compounds and established chemical principles.

ParameterRecommendation / DataRationale & Causality
Optimal Storage Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon, Nitrogen).[1]Cool temperatures slow kinetic degradation processes. An inert atmosphere prevents slow oxidation and moisture-driven hydrolysis.
Light Sensitivity Store in an amber or opaque container in a dark location.Aryl halides can be sensitive to light, which can promote the formation of radical species, leading to discoloration and the generation of impurities like HBr.[2]
Moisture Sensitivity High. The compound is susceptible to hydrolysis.The ester functional group can be cleaved by water, especially in the presence of acid or base catalysts, to form 3-bromo-4-isopropoxybenzoic acid and methanol.[3][4]
Key Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases.[5]Strong bases and acids will rapidly catalyze the hydrolysis of the methyl ester.[6] Strong oxidizing agents can react with the electron-rich aromatic ring.
Primary Degradation Pathway Ester Hydrolysis: The most common degradation route, yielding the corresponding carboxylic acid.This reaction is thermodynamically favorable in aqueous environments and is significantly accelerated by acidic or basic conditions.[7][8]
Appearance of Degradation Initial sign is often a slight yellowing or browning of the solid/solution.[2] Confirmed by the presence of a new spot on TLC or a new peak in LC-MS/NMR corresponding to the carboxylic acid.Discoloration can indicate the formation of trace impurities or polymeric byproducts.[2] The appearance of the acid is a definitive sign of hydrolysis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: My reaction yield is consistently low, and I've isolated an unexpected, more polar side product.

Probable Cause: You are likely observing the product of ester hydrolysis, 3-bromo-4-isopropoxybenzoic acid. This occurs when the ester group is cleaved, which is a common issue if reaction conditions are not scrupulously anhydrous or if reagents are inadvertently acidic or basic.

Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly oven-dry or flame-dry all glassware and cool it under an inert atmosphere (Argon or Nitrogen).

    • Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.

    • If using reagents that may contain water (e.g., certain bases or salts), ensure they are dried in a vacuum oven before use.

  • Evaluate Reagent pH:

    • If your reaction involves a base, consider using a non-nucleophilic, hindered base to minimize attack at the ester carbonyl.

    • If your reaction requires acidic conditions, be aware that this will promote hydrolysis.[3] Consider running the reaction at a lower temperature to disfavor this side reaction.

  • Confirm Starting Material Purity: Before starting, run a quick purity check (TLC or ¹H NMR) on your this compound to ensure it hasn't degraded during storage.

Problem: The bottle of this compound has turned yellow/brown.

Probable Cause: Discoloration is a common sign of slow decomposition, often caused by prolonged exposure to air and/or light.[2] While the bulk of the material may still be viable, the presence of colored impurities indicates that degradation has begun. These impurities could potentially interfere with sensitive downstream reactions, such as palladium-catalyzed cross-couplings.

Solutions:

  • Assess Purity: Do not assume the reagent is unusable. Analyze a small sample via ¹H NMR, LC-MS, or GC-MS to quantify the level of impurity. If the purity is >95%, it may be usable for less sensitive applications.

  • Re-purification: If significant degradation has occurred, the material can often be salvaged.

    • Recrystallization: Dissolve the material in a minimal amount of a hot solvent (e.g., heptane/ethyl acetate mixture) and allow it to cool slowly. The pure compound should crystallize out, leaving colored impurities in the mother liquor.

    • Column Chromatography: For smaller scales or more stubborn impurities, flash chromatography on silica gel is effective.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common experimental issues.

G cluster_purity Purity Assessment cluster_conditions Condition Analysis start Unexpected Experimental Result (e.g., Low Yield, Side Products) check_purity Step 1: Analyze Starting Material (NMR, LC-MS) start->check_purity impure Reagent Impure (Degradation product observed) check_purity->impure Degradation Detected pure Reagent is Pure check_purity->pure Purity >98% action_purify Purify Reagent (Recrystallization or Chromatography) and re-attempt experiment. impure->action_purify Solution check_conditions Step 2: Evaluate Reaction Conditions pure->check_conditions Next Step wet_solvents Issue: Non-anhydrous solvents/reagents? Cause: Promotes ester hydrolysis. check_conditions->wet_solvents wrong_ph Issue: Harsh pH? Cause: Acid/base catalysis of degradation. check_conditions->wrong_ph temp_issue Issue: Temperature too high? Cause: Accelerates side reactions. check_conditions->temp_issue action_dry Use anhydrous solvents. Dry all reagents. wet_solvents->action_dry Solution action_ph Use milder/non-nucleophilic bases. Buffer the reaction medium. wrong_ph->action_ph Solution action_temp Lower reaction temperature. temp_issue->action_temp Solution

Caption: A logical workflow for troubleshooting unexpected experimental results.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The molecule has two primary points of reactivity under common laboratory conditions: the methyl ester and the isopropoxy ether.

  • Ester Hydrolysis (Most Common): This is the most significant degradation pathway. It involves the nucleophilic attack of water on the ester's carbonyl carbon, leading to the cleavage of the C-O bond and formation of 3-bromo-4-isopropoxybenzoic acid and methanol. This reaction is slow in neutral water but is catalyzed significantly by both acids and bases.[3][6][7]

  • Ether Cleavage (Less Common): The isopropoxy group is an ether, which is generally stable. However, under strongly acidic conditions (e.g., refluxing with HBr or HI), the ether can be cleaved to yield Methyl 3-bromo-4-hydroxybenzoate and 2-bromopropane. This is typically not a concern under standard synthetic conditions.

Major Degradation Pathways Diagram

G cluster_hydrolysis Pathway 1: Ester Hydrolysis (Common) cluster_ether Pathway 2: Ether Cleavage (Harsh Conditions) start This compound hydrolysis_product 3-bromo-4-isopropoxybenzoic Acid + Methanol start->hydrolysis_product H₂O, H⁺ or OH⁻ (Wet Solvents, Acid/Base Contamination) ether_product Methyl 3-bromo-4-hydroxybenzoate + Isopropyl Halide start->ether_product Strong Acid (e.g., HBr, HI) + Heat

Caption: The two primary degradation pathways for the target molecule.

Q2: What solvents are recommended for reactions involving this compound?

Always prioritize anhydrous aprotic solvents. Excellent choices include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane

Avoid protic solvents like methanol or ethanol unless they are part of the reaction mechanism, as they can participate in transesterification. Always use solvents with low water content (<50 ppm).

Q3: What are the key chemical incompatibilities I should be aware of?

Beyond strong acids and bases, be cautious with:

  • Nucleophiles: Reagents like amines, thiols, or Grignard reagents can potentially react at the ester carbonyl or even displace the aryl bromide under specific conditions (e.g., SNAr if the ring is sufficiently activated).[9][10]

  • Reducing Agents: Strong reducing agents like LiAlH₄ will reduce the ester to an alcohol.

  • Organometallics: Strong bases like n-BuLi can deprotonate the aromatic ring or react with the ester.[10]

Section 4: Key Experimental Protocols

Trustworthy protocols are self-validating. These methods are designed to allow you to assess the quality of your reagent and its stability under your specific experimental conditions.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To verify the purity of this compound and check for the presence of the 3-bromo-4-isopropoxybenzoic acid degradation product.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Pure Compound: Look for the characteristic singlet for the methyl ester protons (-OCH₃), typically around 3.8-3.9 ppm. The aromatic protons and isopropoxy protons will also have distinct signals.

    • Degradation Product: The key diagnostic signal for the hydrolyzed acid is the disappearance of the methyl ester singlet and the appearance of a very broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm). In DMSO-d₆, this peak is usually sharp and easily identifiable. The absence of the methyl singlet is the most reliable indicator in CDCl₃.

Protocol 2: Small-Scale Forced Degradation Study

Objective: To quickly assess the stability of the compound to trace amounts of acid or base that might be present in a planned reaction.

Methodology:

  • Setup: Prepare three clean vials.

    • Vial 1 (Control): Add ~2 mg of the compound and 1 mL of your reaction solvent.

    • Vial 2 (Acidic): Add ~2 mg of the compound, 1 mL of the solvent, and one drop of a dilute HCl solution in dioxane.

    • Vial 3 (Basic): Add ~2 mg of the compound, 1 mL of the solvent, and one drop of a dilute NaOH solution in methanol.

  • Incubation: Stir all three vials at your planned reaction temperature for 1-2 hours.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot each of the three solutions, alongside a spot of the original starting material, on a single silica gel TLC plate.

    • Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Visualize under UV light.

  • Interpretation:

    • If the spots from Vials 2 or 3 show a new, more polar spot (lower Rf) that is not present or is very faint in Vial 1, it confirms that your compound is degrading under those conditions. This provides a direct warning that your full-scale reaction requires more stringent control over pH and moisture.

References

Troubleshooting failed reactions with Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 3-bromo-4-isopropoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and ensure the success of your reactions.

Introduction: Understanding the Substrate

This compound is an aromatic compound featuring an aryl bromide, an electron-donating isopropoxy group, and an electron-withdrawing methyl ester. This substitution pattern makes it a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions. The electronic properties of the substituents can influence the reactivity of the C-Br bond, a factor that must be considered during reaction design and troubleshooting. The aryl bromide is amenable to forming new carbon-carbon and carbon-nitrogen bonds, pivotal transformations in the synthesis of complex molecules for pharmaceuticals and materials science.

General Troubleshooting Philosophy

When a reaction fails, a systematic approach is more effective than random screening of conditions. The flowchart below provides a logical starting point for diagnosing common issues. Most failed cross-coupling reactions can be traced back to one of three areas: (1) Reagent Quality and Purity, (2) Catalyst System Inactivity, or (3) Suboptimal Reaction Parameters.

Troubleshooting_Workflow cluster_reagents Reagent Quality Checks cluster_catalyst Catalyst System Checks cluster_conditions Reaction Condition Checks Start Reaction Failed: No Product, Low Yield, or Side Products Check_Reagents Step 1: Verify Reagent & Solvent Quality Start->Check_Reagents Check_Catalyst Step 2: Evaluate Catalyst System Check_Reagents->Check_Catalyst Reagents OK Reagent_Purity Purity of Starting Materials? (Aryl Bromide, Coupling Partner) Check_Reagents->Reagent_Purity Check_Conditions Step 3: Assess Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Precatalyst_Activation Is Precatalyst Activating? (Pd(II) -> Pd(0)) Check_Catalyst->Precatalyst_Activation Optimize Step 4: Systematic Optimization Check_Conditions->Optimize Conditions OK (but still failing) Temperature Temperature too low/high? Check_Conditions->Temperature Solvent_Quality Solvent Anhydrous & Degassed? (O₂/H₂O can kill catalyst) Base_Quality Base Dry & Free-Flowing? (Clumped base has low surface area) Ligand_Choice Appropriate Ligand? (Sterics/Electronics) Catalyst_Loading Sufficient Catalyst Loading? Concentration Is everything dissolved? (Solubility issues?) Time Sufficient Reaction Time? Suzuki_Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Complex L₂Pd(II)(Ar)(Br) OxiAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling L₂Pd(II)(Ar)(R) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ar-Br ArBr->OxiAdd Boronic R-B(OR)₂ + Base Boronic->Transmetalation Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Complex L₂Pd(II)(Ar)(Br) OxiAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArBr Ar-Br ArBr->OxiAdd Amine R₂NH + Base Amine->Amine_Coord

Technical Support Center: Purification of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-bromo-4-isopropoxybenzoate. This document serves as a centralized resource for researchers, chemists, and drug development professionals to troubleshoot common purity-related issues encountered during and after the synthesis of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Characterization & Potential Impurities

Before troubleshooting, it's crucial to understand the target compound and the likely contaminants. This compound is typically synthesized via a multi-step process, often involving the bromination of a 4-hydroxybenzoate precursor followed by etherification, or vice-versa. Each step presents an opportunity for the introduction of specific impurities.

Expected Properties of Pure this compound:

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₃N/A
Molecular Weight 273.12 g/mol N/A
Appearance White to off-white crystalline solidGeneral observation for similar pure aromatic esters
Solubility Poorly soluble in water; soluble in organic solvents like ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).N/A

Common Impurity Profile:

  • Unreacted Starting Materials:

    • Methyl 3-bromo-4-hydroxybenzoate (phenolic impurity).[1]

    • 4-isopropoxybenzoic acid (carboxylic acid impurity).

  • Reagent-Derived Impurities:

    • Succinimide (if N-Bromosuccinimide (NBS) is used for bromination).[2]

    • Residual base (e.g., K₂CO₃, NaH) or acid catalyst.

  • Side-Reaction Products:

    • Over-bromination: Methyl 3,5-dibromo-4-isopropoxybenzoate.

    • Hydrolysis: 3-bromo-4-isopropoxybenzoic acid.[3][4]

    • Williamson Ether Synthesis Side Products: C-alkylation products, though less common with phenoxides.[5] E2 elimination can also occur, particularly with sterically hindered halides[6][7][8].

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is a persistent yellow-to-brown oil, but the literature reports a white solid. What is the likely cause?

A1: This is a classic sign of residual impurities that are inhibiting crystallization. The color may originate from trace amounts of unquenched bromine or other colored side products. The oily consistency indicates that the melting point is depressed by these impurities. The recommended course of action is twofold: first, perform an aqueous workup to remove ionic and highly polar impurities, followed by either column chromatography or recrystallization to isolate the pure compound.

Q2: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm. What impurity does this indicate?

A2: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This strongly suggests that a portion of your methyl ester has been hydrolyzed to the corresponding carboxylic acid (3-bromo-4-isopropoxybenzoic acid). This can happen if the reaction mixture was exposed to harsh acidic or basic conditions, particularly at elevated temperatures, or during an aqueous workup.

Q3: How can I differentiate between my desired product and an over-brominated side product using TLC?

A3: Generally, adding a second bromine atom to the aromatic ring will slightly increase the compound's polarity. Therefore, the dibrominated impurity (Methyl 3,5-dibromo-4-isopropoxybenzoate) would be expected to have a slightly lower Rf value on a normal-phase silica TLC plate compared to your desired mono-brominated product. The difference may be small, so it is crucial to use a solvent system that provides good separation (i.e., brings the Rf of your product to ~0.3-0.4) and to run the TLC plate carefully.

Section 3: Troubleshooting and Purification Protocols

This section provides a problem-oriented approach to purification. Identify the issue that best matches your observation to find the recommended protocol.

Problem A: Presence of Acidic or Phenolic Impurities

(Identified by NMR, or known from the synthetic route, e.g., unreacted Methyl 3-bromo-4-hydroxybenzoate)

Causality: Acidic protons, such as those on phenols or carboxylic acids, can be readily deprotonated by a mild base. This converts the neutral organic impurity into an ionic salt, which is soluble in the aqueous phase and can be removed via liquid-liquid extraction.

Protocol 1: Mild Basic Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate fully.

  • Drain & Repeat: Drain the lower aqueous layer. Repeat the wash with fresh NaHCO₃ solution one more time.

  • Water Wash: Wash the organic layer with an equal volume of brine (saturated aq. NaCl) to remove residual water and dissolved bicarbonate.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.[9]

Problem B: Presence of Structurally Similar, Non-Acidic Impurities

(Identified by TLC/NMR showing multiple spots/peaks with similar characteristics, e.g., over-brominated product)

Causality: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[10] Compounds with higher polarity will adhere more strongly to the silica and elute later, allowing for separation from less polar compounds.[11]

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your product and the impurities. Aim for an Rf value of ~0.3 for your desired product.

  • Column Packing: Prepare a glass column with a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pack the silica carefully to avoid air bubbles.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]

  • Elution: Begin eluting with the determined solvent system. If separation is difficult, a gradient elution can be employed, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent (e.g., starting with 5% EtOAc in hexanes and increasing to 20%).[13]

  • Fraction Collection: Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.

Table 1: Representative Solvent Systems for Chromatography

Impurity TypeSuggested Starting Eluent (Hexane/Ethyl Acetate)Rationale
Less Polar Impurities95:5 to 90:10The product is more polar and will be retained on the column while the impurity elutes first.
More Polar Impurities85:15 to 70:30The impurity is more polar and will be strongly retained, allowing the product to elute first.
Problem C: General Low Purity, Discoloration, or Failure to Crystallize

(The product is an off-color solid or oil after preliminary cleanup)

Causality: Recrystallization is a powerful purification technique that relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the solution (the "mother liquor").[2][14]

Protocol 3: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test small amounts of your product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, or a mixture like ethanol/water) to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.

Section 4: Visualizing the Purification Strategy

A logical workflow is essential for efficient purification. The following diagrams illustrate the decision-making process.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Path cluster_methods Methods Start Crude Product Analysis Analyze by TLC / ¹H NMR Start->Analysis Acidic_Imp Acidic/Phenolic Impurities? Analysis->Acidic_Imp Polarity_Imp Structurally Similar Impurities? Acidic_Imp->Polarity_Imp No Wash Basic Wash (Protocol 1) Acidic_Imp->Wash Yes Final_Polish Minor Impurities / Off-Color? Polarity_Imp->Final_Polish No Column Column Chromatography (Protocol 2) Polarity_Imp->Column Yes Recrystal Recrystallization (Protocol 3) Final_Polish->Recrystal Yes End Pure Product (Verify by Analysis) Final_Polish->End No Wash->Polarity_Imp Column->Final_Polish Recrystal->End

Caption: Decision workflow for purifying this compound.

LogicDiagram cluster_impurities Impurity Class cluster_techniques Mechanism of Removal I1 Acidic (e.g., R-COOH, Ar-OH) T1 Chemical Reaction (Acid-Base Extraction) I1->T1 is removed by I2 Neutral - Different Polarity (e.g., Dibromo vs. Monobromo) T2 Differential Adsorption (Chromatography) I2->T2 is removed by I3 Trace / Color Impurities T3 Differential Solubility (Recrystallization) I3->T3 is removed by

Caption: Relationship between impurity type and purification mechanism.

Section 5: Analytical Verification

Post-purification analysis is a mandatory step to confirm the identity and purity of your compound.

  • ¹H NMR: Confirms the structure and absence of proton-bearing impurities. The purity can be estimated by integrating the product peaks against any remaining impurity peaks.

  • HPLC/GC-MS: These are powerful techniques for quantifying purity. HPLC is often preferred for non-volatile aromatic compounds.[15][16] A pure sample should show a single major peak.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.

By following this guide, you can systematically diagnose and resolve common purity issues, leading to high-quality this compound for your research and development needs.

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for experiments involving Methyl 3-bromo-4-isopropoxybenzoate. We will explore how solvent selection critically influences reaction outcomes, offering troubleshooting advice and optimized protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter. Each answer provides a mechanistic explanation for the problem and a step-by-step guide to its resolution.

Q1: My Suzuki-Miyaura coupling reaction with this compound is slow, incomplete, or failing entirely. How can I troubleshoot this based on my solvent choice?

A1: This is a common and multifaceted issue where the solvent system plays a pivotal role. The Suzuki-Miyaura coupling is not a simple, single-phase reaction; it involves multiple components (the aryl halide, boronic acid, base, and palladium catalyst) that have different solubility and stability requirements.[1] The solvent must effectively mediate the entire catalytic cycle.

Underlying Causes & Solutions:

  • Poor Reagent Solubility: this compound, like many organic halides, has limited solubility in purely aqueous media.[2] Similarly, the boronic acid and the inorganic base (e.g., K₂CO₃, K₃PO₄) may not be soluble in purely organic solvents.[3] A biphasic or homogeneous mixture is required.

    • Solution: The most successful and widely used solvent systems are mixtures of a polar aprotic solvent and water, such as 1,4-dioxane/water or THF/water (typically in ratios from 4:1 to 10:1).[1][4] The organic component dissolves the aryl halide and the catalyst, while water dissolves the inorganic base and activates the boronic acid for transmetalation.[4][5] If you observe a slurry or undissolved reagents, the reaction kinetics will be severely limited.[3]

  • Ineffective Base Activity: The base is crucial for activating the boronic acid.[5] If the base is not sufficiently soluble or active in the chosen solvent, the transmetalation step will fail.

    • Solution: In dioxane/water or THF/water systems, bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective.[3] For anhydrous conditions, which may be necessary if your substrate is water-sensitive, a solvent like DMF or anhydrous THF can be used with a soluble organic base or a finely powdered, strong inorganic base like K₃PO₄ to maximize surface area contact.[3][6]

  • Catalyst Deactivation: The Pd(0) active catalyst is susceptible to oxidation, which deactivates it.[1]

    • Solution: The solvent must be rigorously degassed before adding the palladium catalyst. This is non-negotiable. Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to use.[1] Maintain a positive pressure of inert gas throughout the reaction.[3]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system, ensuring all critical parameters are controlled.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask and thoroughly purge by evacuating and backfilling with argon or nitrogen. Repeat this cycle at least three times.[1]

  • Solvent Addition: Prepare your chosen solvent system (e.g., 1,4-dioxane/water 5:1). Degas it by bubbling argon through it for at least 20 minutes. Add the solvent to the flask via syringe under a positive inert gas pressure. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[6]

  • Reaction Execution: Place the flask in a preheated oil bath and stir vigorously. Typical temperatures range from 80–110 °C.[6]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.[1]

Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the bromide. Why is my reaction failing in a solvent like ethanol, and what should I use instead?

A2: Your choice of a protic solvent like ethanol is likely the primary reason for failure. Unlike SN1/SN2 reactions, Nucleophilic Aromatic Substitution (SNAr) on an aryl halide proceeds through a distinct addition-elimination mechanism.[7] This mechanism is highly sensitive to solvent effects.

Mechanistic Explanation:

The SNAr reaction proceeds in two steps:

  • Addition: The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex . This step is typically the rate-determining step because it temporarily breaks the ring's aromaticity.[7][8]

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

The key is the stability of the negatively charged Meisenheimer complex. Solvents dictate the stability and reactivity of both the nucleophile and this critical intermediate.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons (O-H bonds). They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[9] This solvation shell drastically reduces the nucleophile's energy and reactivity, preventing it from attacking the aromatic ring effectively.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess strong dipoles to dissolve charged nucleophiles but lack acidic protons.[11] They solvate the cation (e.g., Na⁺, K⁺) but leave the nucleophilic anion "naked" and highly reactive. This high-energy, unsolvated state is exactly what is needed for the initial attack. Furthermore, their polarity helps to stabilize the charged Meisenheimer complex without interfering with the nucleophile.[12]

Data Summary & Visualization
Table 1: Solvent Properties and Their Impact on Key Reactions
SolventTypeRelative Polarity[13]Dielectric Constant[14]Suitability for Suzuki CouplingSuitability for SNArRationale
Toluene Nonpolar0.0992.4Good (often with water)PoorSolubilizes organic components well for Suzuki; poor at dissolving nucleophiles for SNAr.
THF Polar Aprotic0.2077.5Excellent (with water)ModerateGood general-purpose solvent; forms effective biphasic system for Suzuki. Less polar than DMF/DMSO for SNAr.
1,4-Dioxane Polar Aprotic0.1642.2Excellent (with water)ModerateA gold standard for Suzuki reactions due to good solubility of reagents and catalyst stability.
Ethanol Polar Protic0.65424.3Moderate (often with water)[15]Very PoorCan be used for some Suzuki couplings; severely deactivates nucleophiles for SNAr via hydrogen bonding.
DMF Polar Aprotic0.38638.0Good (Anhydrous/Aqueous)ExcellentHighly polar, dissolves most reagents well. Excellent for SNAr as it creates "naked," reactive nucleophiles.
DMSO Polar Aprotic0.44447.0Good (Anhydrous/Aqueous)ExcellentHighest polarity and dissolving power. The premier choice for SNAr reactions to maximize nucleophile reactivity.[10]
Visualizing Experimental Logic

Diagram 1: Troubleshooting Workflow for Suzuki Coupling This diagram provides a logical path to diagnose and solve common issues in Suzuki-Miyaura coupling, with an emphasis on solvent-related factors.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling? reagents_dissolved Are all reagents (halide, boronic acid, base) fully dissolved at reaction temp? start->reagents_dissolved degassed Was the solvent thoroughly degassed with N2/Ar before adding catalyst? reagents_dissolved->degassed Yes solution_solubility Switch to a solvent system with better dissolving power (e.g., Dioxane/H2O, Toluene/H2O/EtOH) or increase temperature. reagents_dissolved->solution_solubility No base_choice Is the base appropriate for the solvent system? degassed->base_choice Yes solution_degas Crucial! Re-run reaction ensuring rigorous degassing for 20-30 min to prevent catalyst oxidation. degassed->solution_degas No other_issues Problem Solved or Other Issue (e.g., Catalyst, Ligand, Temp) base_choice->other_issues Yes solution_base Ensure base is soluble. Use K3PO4/Cs2CO3 for aqueous systems. Consider anhydrous conditions with finely powdered base if needed. base_choice->solution_base No Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 H Nu_protic->H1 H2 H Nu_protic->H2 H3 H Nu_protic->H3 H4 H Nu_protic->H4 O1 O-R O2 O-R O3 O-R O4 O-R label_caged "Solvent Cage" (Hydrogen Bonding) = Low Reactivity Nu_aprotic Nu⁻ S1 S=O S2 S=O label_free "Naked" Nucleophile = High Reactivity

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl 3-bromo-4-isopropoxybenzoate in catalytic reactions. This guide is designed to provide in-depth troubleshooting for common issues related to catalyst deactivation and poisoning, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Our goal is to move beyond simple procedural steps and explain the underlying causality, empowering you to diagnose and solve challenges in your own experiments.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled or shows very low conversion. What is the most common cause?

A1: The most frequent culprit for stalled or failed Suzuki-Miyaura reactions is the deactivation of the palladium catalyst. The active Pd(0) species is highly sensitive and can be "poisoned" or deactivated through several pathways. The most common sign of severe deactivation is the precipitation of palladium black, an inactive, agglomerated form of palladium metal.[1][2]

Immediate Diagnostic Checks:

  • Visual Inspection: Has the reaction mixture turned from a clear, homogeneous color to a dark, heterogeneous suspension containing black particles (palladium black)?

  • Atmosphere Integrity: Was the reaction set up under a strictly inert atmosphere (Argon or Nitrogen)? Oxygen is a potent poison for Pd(0) catalysts.[1][3]

  • Reagent Purity: Are all reagents, especially the boronic acid partner and the base, of high purity? Impurities are a primary source of catalyst poisons.[4][5]

A common deactivation pathway involves the aggregation of the catalytically active Pd(0) nanoparticles into bulk, inactive palladium black. This can be accelerated by high temperatures, impurities, or an imbalance in the ligand-to-metal ratio.

Q2: I've observed the formation of palladium black. What specific factors related to my reagents could be causing this?

A2: The formation of palladium black indicates that the Pd(0) catalyst is no longer stabilized by its ligand shell and is aggregating.[1] Several factors can lead to this:

  • Oxygen Contamination: The most direct cause. Oxygen oxidizes the active Pd(0) to Pd(II) oxides, which can then readily decompose to palladium black. Rigorous degassing of solvents (e.g., via freeze-pump-thaw cycles or sparging with inert gas) is essential.[1]

  • Ligand Degradation: Phosphine ligands, especially if not sufficiently bulky or electron-rich, can be unstable at elevated temperatures or in the presence of certain reagents. Their degradation leaves the palladium center exposed and prone to aggregation.[6]

  • Impurity-Driven Poisoning: Trace impurities in your starting materials or solvents can act as potent catalyst poisons.

    • Sulfur Compounds: Elemental sulfur or sulfur-containing impurities, even at ppm levels, can irreversibly bind to the palladium center, deactivating it.[4][5] This is a critical parameter to check if the synthesis of your starting material involved sulfur-based reagents.

    • Coordinating Heterocycles: If your coupling partner contains certain nitrogen or sulfur heterocycles, they can coordinate strongly to the palladium, inhibiting the catalytic cycle.[3][7]

Q3: Can the isopropoxy or methyl ester groups on my starting material poison the catalyst?

A3: While any heteroatom-containing functional group has the potential to coordinate to a metal center, the ether (isopropoxy) and ester (methyl benzoate) groups on your substrate are generally considered weak or non-poisoning ligands in the context of robust palladium cross-coupling catalysts. They are much less likely to cause deactivation than impurities or coordinating groups on the coupling partner.

However, under certain conditions, particularly with less stable catalyst systems or at very high temperatures, intramolecular chelation could potentially form off-cycle, inactive palladium complexes. A more significant concern is the potential for side reactions, such as ester hydrolysis under basic conditions, which could alter the reaction environment but is not a direct poisoning event.

Q4: My reaction is sluggish, but I don't see any palladium black. What other, more subtle forms of catalyst poisoning should I consider?

A4: Sluggish reactions without visible palladium precipitation often point to "soluble" deactivation pathways where the catalyst remains in solution but is catalytically inactive.

  • Ligand Effects: The choice of ligand is critical. Using ligands that are too bulky or not bulky enough can disrupt the catalytic cycle. For instance, very bulky phosphine ligands, while often beneficial, have been shown to sometimes promote undesired side reactions like protodeboronation of the boronic acid partner in Suzuki couplings.[8][9]

  • Formation of Off-Cycle Complexes: The catalyst can be trapped in stable, off-cycle complexes. This can happen if a component of the reaction mixture (e.g., an additive, an impurity, or even the substrate itself under specific conditions) binds reversibly but strongly to the palladium, preventing it from re-entering the catalytic cycle.[1]

  • Base Inhibition: The choice and concentration of the base can be crucial. In some cases, an excessively strong or concentrated base can inhibit the catalyst.[7]

Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Solving a Failed Suzuki-Miyaura Coupling

This guide provides a logical workflow to identify the root cause of a failed reaction.

Issue: A Suzuki-Miyaura reaction between this compound and an arylboronic acid shows <10% conversion after the expected reaction time.

  • Re-evaluate the Reaction Environment:

    • Action: Confirm the integrity of your inert atmosphere setup. Use a fresh cylinder of high-purity Argon or Nitrogen. Ensure all glassware is flame-dried or oven-dried immediately before use.

    • Rationale: Oxygen is a primary catalyst poison. Eliminating it is the first and most crucial step.[3]

  • Assess Reagent and Solvent Purity:

    • Action: Use freshly opened, anhydrous, and degassed solvents. If possible, purify the this compound and the boronic acid partner by recrystallization or column chromatography.

    • Rationale: Impurities, particularly sulfur-containing compounds from synthesis precursors, can act as potent poisons.[4] Water can promote protodeboronation, an unproductive side reaction that consumes the boronic acid.[8]

  • Screen Key Reaction Parameters:

    • Action: Set up a parallel screen of different ligands, bases, and solvents. Keep the catalyst and temperature constant initially.

    • Rationale: The interplay between the ligand, base, and solvent is complex and substrate-dependent. A systematic screen is the most effective way to find the optimal conditions. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often overcome deactivation pathways.[2]

The following table illustrates a typical screening approach for a problematic Suzuki coupling.

EntryLigand (2 mol%)Base (2.2 equiv)SolventTemperature (°C)Yield (%)Observations
1PPh₃K₂CO₃Toluene/H₂O100<5Palladium black formed
2SPhos K₃PO₄ Dioxane 100 >95 Homogeneous, clean reaction
3XPhosCs₂CO₃Toluene10085Minor byproduct formation
4P(t-Bu)₃K₃PO₄Dioxane10070Sluggish conversion

Yields are hypothetical and for illustrative purposes.

This diagram outlines the decision-making process for troubleshooting a failed reaction.

G Start Reaction Failed (<10% Conversion) Check_Atmosphere Verify Inert Atmosphere & Dry Conditions Start->Check_Atmosphere Check_Purity Assess Reagent Purity (Substrate, Boronic Acid, Base) Check_Atmosphere->Check_Purity Atmosphere OK Poison_Suspected Catalyst Poison Suspected Check_Purity->Poison_Suspected Purity OK Purify_Reagents Purify Reagents (Recrystallization, Chromatography) Check_Purity->Purify_Reagents Purity Questionable Parameter_Screen Systematic Parameter Screen (Ligand, Base, Solvent) Success Reaction Successful Parameter_Screen->Success Optimized conditions found Poison_Suspected->Parameter_Screen No obvious poison Advanced_Analysis Advanced Analysis (ICP-MS for trace metals, Sulfur analysis) Poison_Suspected->Advanced_Analysis Poison likely Purify_Reagents->Parameter_Screen

Caption: A logical workflow for diagnosing failed cross-coupling reactions.

Guide 2: Understanding and Preventing Catalyst Deactivation Pathways

The stability of the palladium catalyst is paramount. This section details the mechanisms of deactivation and preventative measures.

DeactivationPathways cluster_cycle Desired Catalytic Cycle cluster_poison Deactivation Pathways Pd0 Active Pd(0)L₂ PdII_OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->PdII_OA Pd_Black Palladium Black (Inactive Agglomerate) Pd0->Pd_Black High Temp. Low Ligand Conc. Poisoned_Complex Poisoned Complex (e.g., Pd-Sulfur) Pd0->Poisoned_Complex Impurities (S, N) Off_Cycle Off-Cycle Complex (e.g., Ligand Degradation) Pd0->Off_Cycle O₂, Ligand Instability PdII_T Transmetalation (Ar-Pd(II)-Ar')L₂ PdII_OA->PdII_T Product Product (Ar-Ar') PdII_T->Product Product->Pd0

Caption: The desired catalytic cycle versus common deactivation pathways.

  • Ligand Selection:

    • Principle: The ligand's job is to stabilize the palladium center while facilitating the key steps of oxidative addition and reductive elimination.[10]

    • Recommendation: For challenging substrates, use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos families) or N-heterocyclic carbenes (NHCs). These ligands form stable complexes that are resistant to dissociation and can accelerate the reductive elimination step, minimizing the lifetime of unstable intermediates.[2][6]

  • Use of Pre-catalysts:

    • Principle: Using a well-defined, air-stable Pd(II) pre-catalyst can lead to more reproducible generation of the active Pd(0) species in situ compared to using sources like Pd₂(dba)₃, whose purity and activity can be variable.[11]

    • Recommendation: Consider using commercially available pre-catalysts like SPhos-Pd-G3 or XPhos-Pd-G3. These complexes are designed for controlled activation and often provide more consistent results.

  • Temperature Control:

    • Principle: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition and ligand degradation.[3]

    • Recommendation: Find the minimum temperature required for efficient conversion. If a reaction is sluggish, it is often better to screen different catalyst systems rather than simply increasing the heat.

  • Reagent Purity and Sourcing:

    • Principle: The adage "garbage in, garbage out" is especially true for catalysis.

    • Recommendation: If catalyst poisoning is suspected, obtain a new batch of this compound from a reputable supplier or re-purify your existing stock. Perform a control reaction with the new material to confirm if the starting material was the source of the poison.[4]

References

Technical Support Center: Analytical Methods for Monitoring Methyl 3-bromo-4-isopropoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving Methyl 3-bromo-4-isopropoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for the effective monitoring of chemical transformations of this important intermediate. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our recommendations in solid scientific principles to ensure the integrity and success of your experiments.

Introduction to Reaction Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield and purity, and ensuring the safety and reproducibility of synthetic processes.[1] For a molecule like this compound, which contains multiple reactive sites, precise analytical monitoring allows for the selective tracking of starting material consumption, intermediate formation, and product generation. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each of these methods offers unique advantages and is suited to different stages of the research and development process.

This guide provides a structured approach to utilizing these techniques, complete with troubleshooting FAQs to address common challenges encountered in the laboratory.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the quantitative analysis of reaction mixtures containing substituted benzoic acid derivatives. Its high resolution and sensitivity make it ideal for separating complex mixtures and accurately determining the concentration of each component.

HPLC Troubleshooting: Frequently Asked Questions

Q1: My chromatogram for this compound shows a tailing peak. What is the cause and how can I fix it?

A1: Peak tailing for aromatic acids and their esters is a common issue in reversed-phase HPLC.[2] It is often caused by secondary interactions between the analyte and the silica-based stationary phase.[2] Specifically, residual silanol groups on the silica surface can interact with polar functional groups on your molecule, leading to a non-ideal peak shape.

  • Causality: The isopropoxy and methyl ester groups on your molecule, while not strongly basic, possess lone pairs of electrons that can engage in hydrogen bonding with acidic silanol groups (Si-OH) on the column packing material. This secondary interaction, in addition to the primary hydrophobic interaction with the C18 chains, results in a portion of the analyte molecules being retained longer, causing the characteristic peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to suppress their ionization by lowering the pH of the mobile phase.[3] Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) will protonate the silanol groups, reducing their ability to interact with your analyte.

    • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically derivatized to make them less active. If you are using an older column, switching to a high-purity, end-capped column can significantly improve peak shape.

    • Increase Buffer Strength: If you are using a buffered mobile phase, ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH throughout the column.[3]

    • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[2] Try diluting your sample and re-injecting to see if the peak shape improves.

Q2: I'm seeing a drift in the retention time of my product peak over a series of injections. What could be the issue?

A2: Retention time drift can be caused by several factors, often related to the stability of the HPLC system or the column itself.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated can all lead to shifts in retention time.[4]

  • Troubleshooting Steps:

    • Column Equilibration: Ensure your column is fully equilibrated with the mobile phase before starting your analytical run. For gradient methods, this may require a longer equilibration time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase composition.[5]

    • Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[4] To rule this out, you can pre-mix your mobile phase offline. Also, make sure your mobile phase is properly degassed to prevent bubble formation in the pump heads, which can cause flow rate fluctuations.[5]

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[3]

    • Check for Leaks: Inspect the system for any leaks, especially between the pump and the injector, and between the column and the detector. Even a small leak can cause pressure fluctuations and affect retention times.[6]

Experimental Protocol: HPLC Monitoring of a Reaction

This protocol provides a starting point for developing an HPLC method for monitoring a reaction involving this compound.

Objective: To quantify the consumption of starting material and the formation of product over time.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Reaction aliquots (quenched and diluted)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of ACN and water with 0.1% FA. A typical starting gradient might be:

    • Solvent A: Water + 0.1% FA

    • Solvent B: Acetonitrile + 0.1% FA

  • HPLC Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte)

    • Gradient:

      • 0-2 min: 50% B

      • 2-12 min: 50% to 95% B

      • 12-15 min: 95% B

      • 15.1-18 min: 50% B (re-equilibration)

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ACN). This prevents further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of the starting material and product.

    • Calculate the percent conversion by comparing the peak area of the starting material at different time points to its initial peak area (t=0).

Parameter Starting Condition Rationale
Column Reversed-phase C18, 4.6 x 150 mm, 5 µmGood retention for moderately non-polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol interactions to improve peak shape.[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reversed-phase HPLC.
Detection UV at 254 nmAromatic rings typically have strong absorbance at this wavelength.
Temperature 30 °CEnsures reproducible retention times.[3]

Table 1: Recommended Starting Conditions for HPLC Analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and qualitative technique that is invaluable for monitoring the progress of a reaction in real-time.[7] It allows for a quick visual assessment of the presence of starting materials, products, and byproducts.

TLC Troubleshooting: Frequently Asked Questions

Q1: My spots are streaking on the TLC plate. What can I do to get well-defined spots?

A1: Spot streaking is a common problem in TLC and can be caused by several factors.

  • Causality: Streaking is often a result of applying too much sample to the plate, which overloads the stationary phase.[8] It can also be caused by the sample being insoluble in the mobile phase or by highly polar compounds interacting too strongly with the silica gel.

  • Troubleshooting Steps:

    • Dilute Your Sample: The most common cause of streaking is overloading. Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.

    • Use a More Polar Mobile Phase: If your compound is highly polar, it may be interacting too strongly with the silica gel. Increasing the polarity of your mobile phase (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture) can help to move the compound up the plate and reduce streaking.[8]

    • Add an Acid or Base Modifier: For acidic compounds like benzoic acid derivatives, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve spot shape by suppressing the ionization of the analyte and reducing its interaction with the stationary phase.

    • Ensure Your Sample is Fully Dissolved: Make sure your sample is completely dissolved in the spotting solvent before applying it to the plate. Insoluble material will remain at the baseline and can cause streaking.

Q2: I am having trouble separating my starting material and product. Their Rf values are too close. How can I improve the separation?

A2: Improving the resolution between two spots on a TLC plate requires optimizing the mobile phase.

  • Causality: The separation in TLC is governed by the differential partitioning of analytes between the stationary phase and the mobile phase. If the Rf values are too close, it means the mobile phase is not providing enough selectivity for your compounds.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: If the spots are close together and have high Rf values (e.g., > 0.8), your mobile phase is too polar. Decrease the proportion of the polar solvent. If the spots are close together and have low Rf values (e.g., < 0.2), your mobile phase is not polar enough. Increase the proportion of the polar solvent.[8]

    • Change the Solvent System: If adjusting the polarity of a two-component system (e.g., hexane/ethyl acetate) does not provide adequate separation, try a different solvent system. For example, using dichloromethane/methanol or toluene/ethanol can offer different selectivities.[7]

    • Use a Different Stationary Phase: While less common for routine reaction monitoring, if you consistently have difficulty with separation on silica gel, you could consider using a different stationary phase, such as alumina or a reversed-phase plate (e.g., RP-8 or RP-18).[9]

Experimental Protocol: TLC Monitoring of a Reaction

Objective: To qualitatively monitor the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

Materials:

  • Silica gel TLC plates (with UV indicator F254)

  • Developing chamber (e.g., a beaker with a watch glass)

  • Capillary tubes for spotting

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for a few minutes.

  • Spot the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. On the baseline, apply a small spot of your starting material (as a reference), a spot of the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Interpret the Results: Compare the spots in the reaction mixture lane to the starting material reference. As the reaction progresses, the starting material spot should diminish in intensity, and a new spot (the product) should appear. The product is expected to have a different Rf value than the starting material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It provides both separation information from the gas chromatograph and structural information from the mass spectrometer, making it excellent for identifying reaction products and byproducts.

GC-MS Troubleshooting: Frequently Asked Questions

Q1: I am not seeing a molecular ion peak for my compound in the mass spectrum. Why is that, and how can I confirm the identity of my product?

A1: The absence of a molecular ion (M+) peak is common in electron ionization (EI) mass spectrometry, especially for molecules that are prone to fragmentation.

  • Causality: In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), which can cause extensive fragmentation. For some molecules, the molecular ion is so unstable that it fragments completely before it can be detected. Aromatic esters, however, tend to show a prominent molecular ion peak due to the stability of the aromatic ring.[10] If it is absent, it may indicate a particularly fragile structure or issues with the analysis.

  • Troubleshooting and Interpretation:

    • Look for Characteristic Fragments: Even without a molecular ion peak, the fragmentation pattern can provide significant structural information. For this compound, look for characteristic losses, such as the loss of the methoxy group (-OCH3, M-31) or the isopropoxy group (-OCH(CH3)2, M-59).[10]

    • Isotopic Pattern of Bromine: A key feature to look for is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, in roughly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.[11] This is a strong indicator of the presence of bromine in your molecule and its fragments.

    • Use a Softer Ionization Technique: If available, try a softer ionization technique like chemical ionization (CI). CI is less energetic than EI and is more likely to produce a detectable protonated molecule ([M+H]+), which can confirm the molecular weight.

    • Derivatization: For certain compounds, derivatization can produce a more stable molecular ion. However, for a relatively stable molecule like a substituted benzoate, this is usually not necessary.

Q2: My GC chromatogram shows broad or tailing peaks. What are the common causes for this in GC analysis?

A2: Peak broadening or tailing in GC can degrade resolution and affect quantification. The causes can be instrumental or chemical.

  • Causality: Similar to HPLC, peak tailing in GC can be caused by active sites in the system (e.g., in the injector liner or on the column) that interact with the analyte. It can also be caused by a slow injection, a column that is not well-conditioned, or a flow rate that is too low.

  • Troubleshooting Steps:

    • Check the Injector Liner: The glass liner in the injector port can become contaminated with non-volatile residues, creating active sites. Replace the liner with a fresh, deactivated one.

    • Condition the Column: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This removes residual impurities and ensures a stable baseline.

    • Optimize the Temperature Program: If your compound is eluting at a very high temperature, it may be interacting with the stationary phase for too long. A faster temperature ramp or a higher initial oven temperature might improve peak shape.

    • Check for Leaks: Leaks in the GC system, particularly around the septum or column fittings, can disrupt the carrier gas flow and cause peak distortion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative reaction monitoring.[12] By integrating specific signals, one can determine the relative concentrations of reactants and products in a mixture.

NMR Troubleshooting: Frequently Asked Questions

Q1: The peaks in my 1H NMR spectrum are broad, and the baseline is distorted. How can I improve the quality of my spectrum?

A1: Poor resolution and baseline distortion in NMR are often due to issues with sample preparation or instrument parameters.

  • Causality: Paramagnetic impurities in the sample can cause significant line broadening.[13] A poorly shimmed magnet will also result in broad, asymmetric peaks. Insufficient mixing of the sample can also lead to shimming difficulties.

  • Troubleshooting Steps:

    • Filter Your Sample: If your reaction mixture contains solid particles (e.g., a catalyst), filter the sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube. This will remove paramagnetic impurities that cause line broadening.

    • Ensure Proper Shimming: The quality of the NMR spectrum is highly dependent on the homogeneity of the magnetic field, which is optimized through a process called shimming. If you are using an automated system, ensure the shimming routine completes successfully. If you are shimming manually, take the time to properly adjust the shims to obtain sharp, symmetrical peaks for the solvent lock signal.

    • Check Sample Concentration: A sample that is too concentrated can lead to viscosity issues and line broadening. A sample that is too dilute will require a longer acquisition time to achieve a good signal-to-noise ratio.

Q2: I am trying to use 1H NMR to quantify the conversion of my reaction, but the signals of the starting material and product are overlapping. What can I do?

A2: Signal overlap is a common challenge in the NMR analysis of complex mixtures.

  • Causality: If the starting material and product have similar chemical structures, their NMR signals may be in close proximity to each other, making accurate integration difficult.

  • Troubleshooting Steps:

    • Use a Higher Field Spectrometer: A higher field NMR spectrometer will provide better signal dispersion, which may resolve the overlapping peaks.[13]

    • Identify Non-Overlapping Signals: Carefully examine the entire spectrum to find signals that are unique to the starting material and the product and are well-resolved from other peaks. Even if the aromatic signals overlap, other signals, such as those from the isopropoxy or methyl groups, may be distinct.

    • Use an Internal Standard: For accurate quantification, use an internal standard with a known concentration that has a signal in a clear region of the spectrum.[13] By comparing the integration of your analyte peaks to the integration of the internal standard peak, you can determine the concentration of each species in the mixture.

    • Consider 13C NMR: While it requires a longer acquisition time, 13C NMR spectra often have better signal dispersion than 1H NMR spectra, which may allow for the resolution of overlapping signals.

Experimental Protocol: 1H NMR Reaction Monitoring

Objective: To determine the percent conversion of a reaction by integrating the signals of the starting material and product.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction aliquots

Procedure:

  • Prepare the NMR Sample: In an NMR tube, dissolve a known amount of the internal standard in the deuterated solvent.

  • Acquire a t=0 Spectrum: At the beginning of the reaction (t=0), withdraw a small aliquot, add it to the NMR tube containing the internal standard, and acquire a 1H NMR spectrum.

  • Monitor the Reaction: At various time points, withdraw additional aliquots and add them to the NMR tube (or prepare separate NMR tubes for each time point). Acquire a 1H NMR spectrum for each time point.

  • Process and Analyze the Spectra:

    • Phase and baseline correct all spectra.

    • Identify a well-resolved signal for the starting material, the product, and the internal standard.

    • Integrate these signals.

  • Calculate Conversion:

    • Normalize the integrals of the starting material and product signals to the integral of the internal standard.

    • The percent conversion can be calculated using the following formula:

      • % Conversion = [ (Normalized Integral of Product) / (Normalized Integral of Starting Material at t=0) ] * 100

Group Expected Chemical Shift (ppm) Multiplicity Rationale
Aromatic Protons 6.8 - 8.2Singlet, DoubletThe exact shifts and coupling patterns will depend on the substitution pattern of the product.[14]
Isopropoxy CH 4.5 - 4.8SeptetDeshielded by the adjacent oxygen atom.
Isopropoxy CH3 1.3 - 1.5DoubletCoupled to the isopropoxy CH proton.
Methyl Ester CH3 3.8 - 3.9SingletTypical chemical shift for a methyl ester.[15]

Table 2: Predicted 1H NMR Chemical Shifts for this compound in CDCl3.

Visualization of Workflows

Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed check_overload Dilute Sample / Reduce Injection Volume start->check_overload Is peak shape concentration-dependent? check_pH Adjust Mobile Phase pH (add 0.1% FA/TFA) start->check_pH Is it a polar/ionizable analyte? check_overload->check_pH No improvement solved Problem Resolved check_overload->solved Peak shape improves check_column Switch to End-Capped Column check_pH->check_column Tailing persists check_pH->solved Peak shape improves check_buffer Increase Buffer Strength (10-25 mM) check_column->check_buffer Minor tailing remains check_column->solved Peak shape improves check_buffer->solved Peak shape improves

A logical workflow for troubleshooting HPLC peak tailing.

General Reaction Monitoring Workflow

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision start_reaction Start Reaction (t=0) take_aliquot Withdraw Aliquot at Time (t) start_reaction->take_aliquot quench_reaction Quench Aliquot take_aliquot->quench_reaction prepare_sample Dilute & Filter quench_reaction->prepare_sample tlc_analysis TLC Analysis (Qualitative) prepare_sample->tlc_analysis hplc_analysis HPLC/GC-MS Analysis (Quantitative) prepare_sample->hplc_analysis nmr_analysis NMR Analysis (Structural/Quantitative) prepare_sample->nmr_analysis evaluate_data Evaluate Data (% Conversion, Purity) tlc_analysis->evaluate_data hplc_analysis->evaluate_data nmr_analysis->evaluate_data decision Reaction Complete? evaluate_data->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_aliquot

A workflow for monitoring a chemical reaction.

References

Validation & Comparative

Comparing reactivity of Methyl 3-bromo-4-isopropoxybenzoate with other halobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 3-bromo-4-isopropoxybenzoate in Cross-Coupling Reactions

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, substituted halobenzoates are indispensable building blocks. Their utility lies in their capacity to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of this compound, a versatile reagent, against other halobenzoates. We will delve into the mechanistic principles governing its reactivity and provide practical, data-supported insights for its application in key synthetic transformations.

Fundamental Principles of Aryl Halide Reactivity

The reactivity of an aryl halide in transition metal-catalyzed cross-coupling reactions is primarily dictated by the nature of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to a low-valent metal center (typically palladium).[1] The strength of the C-X bond is a critical factor, with weaker bonds leading to faster rates of oxidative addition. The general reactivity trend for halogens is:

I > Br > Cl > F [2]

This trend is a direct consequence of the decreasing C-X bond dissociation energies down the group. Aryl iodides, having the weakest C-I bond, are the most reactive, while aryl fluorides are generally unreactive under standard conditions. This compound, therefore, occupies a favorable position, offering a good balance of reactivity and stability, often making it more cost-effective and readily available than the corresponding iodide.

Beyond the halogen itself, the electronic environment of the aromatic ring plays a crucial role.[3][4] In our target molecule, two key substituents influence the reactivity:

  • 4-Isopropoxy Group (-O-iPr): This is a strong electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. This increased electron density can make the oxidative addition step slightly more challenging compared to electron-deficient systems.

  • Methyl Ester Group (-CO₂Me): This is a moderate electron-withdrawing group (EWG) through induction and resonance, which decreases the electron density on the ring.

The interplay of these electronic effects, combined with the inherent reactivity of the C-Br bond, defines the synthetic utility of this compound.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[5][6] The reaction couples an organoboron compound with an organohalide.[7]

The general reactivity trend of halogens holds true in Suzuki couplings. An aryl iodide will typically react under milder conditions (lower temperatures, lower catalyst loadings) than the corresponding bromide, which in turn is more reactive than the chloride.[1][8]

Table 1: Comparative Performance of Halobenzoates in a Representative Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Methyl 3-iodo-4-isopropoxybenzoate Pd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O802-4>95Highly reactive; risk of side reactions if overheated.
This compound Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O908-1285-95Good balance of reactivity and stability.[9]
Methyl 3-chloro-4-isopropoxybenzoate Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O11018-2470-85Requires more active catalyst system and higher temperatures.
Methyl 3-fluoro-4-isopropoxybenzoate Specialized Ni or Pd catalystsStrong BaseNMP/DMAc>130>24<10Generally not a viable substrate for standard Suzuki coupling.

Note: The data in this table is representative and compiled from typical outcomes for similarly substituted aryl halides.[10][11] Specific yields will vary based on the coupling partner and precise conditions.

The data clearly illustrates that this compound provides excellent yields under reasonably mild conditions, making it a preferred substrate for many applications where the iodo-analog may be unnecessarily reactive or less stable.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII Ar-Pd(II)-X L_n OxiAdd->PdII Trans Transmetalation PdII->Trans R'-B(OR)_2 (Base) PdII_R Ar-Pd(II)-R' L_n Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[12][13] The reaction couples an amine with an aryl halide.[14]

Interestingly, while the general reactivity trend of I > Br > Cl often holds, some studies have shown that aryl bromides can be superior substrates to aryl iodides in Buchwald-Hartwig aminations.[15] This is because the iodide anion generated during the reaction can sometimes act as an inhibitor to the palladium catalyst.[15] Therefore, aryl bromides like this compound are often considered ideal substrates for this transformation.[16][17]

Table 2: Comparative Performance of Halobenzoates in a Representative Buchwald-Hartwig Amination

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Methyl 3-iodo-4-isopropoxybenzoate Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃Toluene10012-1880-90Potential for catalyst inhibition by iodide.
This compound Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)NaOtBuDioxane10012-16>95Often the optimal substrate for high yields and clean reactions.[16]
Methyl 3-chloro-4-isopropoxybenzoate Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄t-BuOH1102475-90Requires highly active, sterically hindered ligands.[18]

Note: The data in this table is representative and compiled from typical outcomes for similarly substituted aryl halides.[2][19] Specific yields will vary based on the amine coupling partner and precise conditions.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII Ar-Pd(II)-X L_n OxiAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)-L_n(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Ullmann Condensation

The Ullmann reaction, a classical copper-catalyzed coupling, is also a viable transformation for aryl halides.[20][21] It typically requires harsher conditions (higher temperatures) than palladium-catalyzed reactions and is often used for forming biaryl ethers or symmetrical biaryls.[22][23] The reactivity trend for halogens in Ullmann-type reactions generally follows I > Br > Cl, similar to palladium catalysis.[24] While effective, the development of milder palladium-catalyzed methods has led to the Ullmann reaction being used less frequently for the types of transformations discussed above.[23]

Experimental Protocols

The following protocols are provided as a robust starting point for researchers. Optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Add solids to flask) Inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) Setup->Inert Solvents 3. Add Solvents & Liquid Reagents Inert->Solvents Reaction 4. Heat & Stir (Monitor by TLC/LC-MS) Solvents->Reaction Workup 5. Work-up (Cool, dilute, wash) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

References

A Comparative Spectroscopic Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of Methyl 3-bromo-4-isopropoxybenzoate and its transformation into value-added products via three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework, supported by experimental data and protocols, to facilitate the unambiguous characterization of these key molecular scaffolds.

Introduction: The Versatility of a Core Building Block

This compound is a synthetically valuable building block in the design of novel therapeutics and functional materials. The strategic positioning of the bromine atom ortho to a bulky isopropoxy group and meta to a methyl ester provides a versatile handle for derivatization. Palladium-catalyzed cross-coupling reactions are paramount for elaborating this core, enabling the precise formation of C-C and C-N bonds under generally mild conditions.[1][2] However, successful synthesis is contingent upon rigorous analytical confirmation. This guide explains the causality behind experimental choices and provides the spectroscopic blueprint necessary to validate the outcomes of these critical reactions.

Spectroscopic Profile of the Starting Material: this compound

A thorough understanding of the starting material's spectral characteristics is the foundation for analyzing any reaction product.

Structure:

G cluster_0 Palladium-Catalyzed Cross-Coupling SM This compound Suzuki Suzuki-Miyaura (C-C Coupling) SM->Suzuki Heck Heck Reaction (C-C Coupling) SM->Heck Buchwald Buchwald-Hartwig (C-N Coupling) SM->Buchwald Prod_Suzuki Product A: Biphenyl Derivative Suzuki->Prod_Suzuki Prod_Heck Product B: Styrenyl Derivative Heck->Prod_Heck Prod_Buchwald Product C: Arylamine Derivative Buchwald->Prod_Buchwald

References

A Comparative Guide to the Biological Activity of Methyl 3-bromo-4-isopropoxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as templates for therapeutic agents is a paramount endeavor. Methyl 3-bromo-4-isopropoxybenzoate, a substituted benzoic acid derivative, presents a versatile starting point for the synthesis of a diverse array of heterocyclic and open-chain compounds. This guide provides a comprehensive comparison of the potential biological activities of two prominent classes of analogs derived from this core structure: benzofurans and chalcones . By leveraging established synthetic pathways and examining the wealth of experimental data on similarly substituted compounds, we aim to provide a predictive framework for the biological screening of novel analogs derived from this compound.

Introduction: The Therapeutic Potential of a Versatile Scaffold

This compound possesses key structural features—a reactive bromo substituent and an isopropoxy group—that can be strategically manipulated to generate libraries of compounds with diverse pharmacophoric elements. The bromo group offers a handle for various cross-coupling reactions, while the isopropoxy moiety can influence lipophilicity and metabolic stability. This guide will focus on two classes of derivatives with well-documented and significant biological activities:

  • Benzofurans: These bicyclic heterocyclic compounds are prevalent in numerous natural products and clinically approved drugs, exhibiting a wide range of pharmacological properties.[1][2][3]

  • Chalcones: As open-chain flavonoids, chalcones are known for their broad spectrum of biological effects, including potent anticancer and anti-inflammatory activities.[4][5][6]

This guide will first delineate the synthetic pathways to access these analogs from the parent compound, followed by a detailed, evidence-based comparison of their potential antimicrobial, anticancer, and anti-inflammatory activities.

Synthetic Pathways: From a Benzoate Ester to Bioactive Scaffolds

The journey from this compound to biologically active chalcones and benzofurans involves key chemical transformations. The following workflows illustrate the plausible synthetic routes.

Workflow for the Synthesis of Chalcone Analogs

The primary route to chalcone synthesis from the starting material involves the initial conversion of the methyl ester to an aldehyde, followed by a Claisen-Schmidt condensation.[7][8][9]

Chalcone Synthesis Workflow A This compound B Reduction (e.g., DIBAL-H) A->B Step 1 C 3-Bromo-4-isopropoxybenzaldehyde B->C D Claisen-Schmidt Condensation (Acetophenone derivative, Base) C->D Step 2 E Substituted Chalcone Analog D->E

Caption: Synthetic route to chalcone analogs.

Causality Behind Experimental Choices: The reduction of the ester to an aldehyde is a critical step. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation at low temperatures to prevent over-reduction to the alcohol. The subsequent Claisen-Schmidt condensation is a robust and widely used method for forming the α,β-unsaturated ketone core of chalcones. The choice of base and solvent can be optimized to maximize yield and minimize side reactions.[10][11]

Workflow for the Synthesis of Benzofuran Analogs

The synthesis of benzofuran analogs can be achieved through several methods, with palladium-catalyzed reactions being particularly efficient.[4][12][13][14][15] A common strategy involves the reaction of an o-halophenol with a terminal alkyne.

Benzofuran Synthesis Workflow A This compound B Hydrolysis (e.g., NaOH, H2O) A->B Step 1 C 3-Bromo-4-isopropoxybenzoic Acid B->C D Phenolic Precursor Synthesis (e.g., Baeyer-Villiger oxidation, hydrolysis) C->D Step 2 E 2-Bromo-5-isopropoxyphenol D->E F Palladium-Catalyzed Annulation (Terminal Alkyne, Pd catalyst, Base) E->F Step 3 G Substituted Benzofuran Analog F->G

Caption: Synthetic route to benzofuran analogs.

Causality Behind Experimental Choices: The initial hydrolysis of the ester to the carboxylic acid is a standard procedure. The subsequent conversion to a phenolic precursor is a more complex but feasible step. Palladium-catalyzed coupling reactions, such as the Sonogashira coupling followed by cyclization, are highly effective for constructing the benzofuran ring system from o-halophenols and alkynes, offering good functional group tolerance.[12][13][16][17][18]

Comparative Analysis of Biological Activities

Based on extensive literature precedent for substituted chalcones and benzofurans, we can project the likely biological activities of analogs derived from this compound.

Antimicrobial Activity

Both benzofuran and chalcone scaffolds are known to be privileged structures in the development of antimicrobial agents.[1][2][6][19]

Analog ClassTarget OrganismsReported Activity and SAR
Benzofuran Analogs Bacteria (Gram-positive and Gram-negative), FungiThe presence of halogen substituents, particularly bromine, on the benzofuran ring has been shown to enhance antibacterial activity.[1] The position of substituents on the benzofuran core and any appended aromatic rings significantly influences the spectrum and potency of antimicrobial action.[20]
Chalcone Analogs Bacteria (including resistant strains), FungiChalcones exhibit broad-spectrum antimicrobial activity. The presence of electron-withdrawing groups, such as halogens, and hydroxyl or methoxy groups on the aromatic rings can modulate this activity.[6][20][21][22] The α,β-unsaturated ketone moiety is considered crucial for their mechanism of action.[23]
Anticancer Activity

The anticancer potential of both chalcone and benzofuran derivatives is well-documented, with numerous studies reporting their cytotoxicity against various cancer cell lines.[3][13][21][24][25][26]

Analog ClassMechanism of ActionReported Activity and SAR
Benzofuran Analogs Tubulin polymerization inhibition, apoptosis induction, kinase inhibitionHalogenated benzofuran derivatives have demonstrated significant cytotoxic activity against leukemia and other cancer cell lines.[3][21] The substitution pattern on the benzofuran nucleus and any attached side chains plays a critical role in determining potency and selectivity.[13][25]
Chalcone Analogs Apoptosis induction, cell cycle arrest, anti-angiogenesis, inhibition of various signaling pathwaysChalcones have shown potent cytotoxic effects against a wide range of cancer cells, including breast and prostate cancer.[24] The presence and position of substituents on the aromatic rings are key determinants of their anticancer activity.[27][28]
Anti-inflammatory Activity

Both chalcones and benzofurans have been investigated for their anti-inflammatory properties, often targeting key enzymes and signaling pathways involved in the inflammatory response.[1][10][11][14][15][19][27][28]

Analog ClassMechanism of ActionReported Activity and SAR
Benzofuran Analogs Inhibition of inflammatory mediatorsCertain benzofuran derivatives have shown anti-inflammatory effects, although this is a less explored area compared to their other biological activities.[1]
Chalcone Analogs Inhibition of COX and LOX enzymes, reduction of pro-inflammatory cytokines (e.g., NO, TNF-α, IL-6)Chalcones are well-established anti-inflammatory agents.[1][11][14][15][19][27][28] The substitution pattern on the aromatic rings significantly influences their inhibitory activity against key inflammatory targets.[5]

Experimental Protocols for Biological Screening

To validate the predicted biological activities of newly synthesized this compound analogs, the following standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Protocol:

  • Prepare Inoculum: Culture the desired microbial strains overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Trustworthiness: This method is a standardized and widely accepted technique for determining antimicrobial susceptibility, providing quantitative and reproducible results.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Trustworthiness: The MTT assay is a robust and widely used method for assessing cytotoxicity and cell viability, providing a quantitative measure of a compound's effect on cell proliferation.

In Vitro Anti-inflammatory Assay: COX-2 Inhibitor Screening

This assay measures the ability of the synthesized compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Protocol:

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Inhibition Calculation: Calculate the percentage of COX-2 inhibition by comparing the reaction rates in the presence and absence of the test compound.

Trustworthiness: Commercially available COX-2 inhibitor screening kits provide a standardized and reliable method for identifying and characterizing potential anti-inflammatory agents.

Conclusion and Future Directions

The analogs of this compound, particularly benzofurans and chalcones, represent promising avenues for the discovery of novel therapeutic agents. The synthetic pathways outlined in this guide provide a clear roadmap for accessing these compound classes. The comparative analysis, based on existing literature, strongly suggests that these analogs are likely to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for the biological screening of these newly synthesized compounds.

Future research should focus on the synthesis and screening of a diverse library of these analogs to establish definitive structure-activity relationships (SAR). Further investigation into the mechanisms of action of the most potent compounds will be crucial for their development as lead candidates for preclinical and clinical studies. The versatility of the this compound scaffold, coupled with the proven biological potential of its derivatives, underscores its importance as a valuable starting point in the quest for new and effective medicines.

References

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. Methyl 3-bromo-4-isopropoxybenzoate is a valuable building block, featuring an electron-rich aromatic ring ripe for functionalization. The bromine atom serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the efficacy of various catalytic systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this substrate, supported by established principles and experimental data from analogous systems.

Introduction to Cross-Coupling with an Electron-Rich Aryl Bromide

This compound's structure, with an electron-donating isopropoxy group para to the bromine and an electron-withdrawing methyl ester meta to it, presents a unique electronic profile. The electron-donating group can enhance the rate of oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)), a key step in many catalytic cycles.[1] However, the steric bulk of the isopropoxy group may also influence catalyst-substrate interactions. This guide will explore the nuances of catalyst selection to achieve optimal yields and reaction efficiency for this specific substrate.

Catalyst Efficacy Comparison: A Tabular Overview

The following tables summarize typical catalytic systems and their expected performance for the cross-coupling of this compound, based on data from structurally similar aryl bromides.

Table 1: Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95[2]
Pd₂(dba)₃XPhosCs₂CO₃Dioxane80-10088-98[3]
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O80-10080-90[4]
[PdCl₂(dppf)]-K₂CO₃Dioxane/H₂O9085-95[5]

Table 2: Heck Coupling

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Reference
Pd(OAc)₂P(o-tol)₃Et₃NDMF or MeCN100-12070-85[6]
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane80-10080-90[7]
PdCl₂(PPh₃)₂-K₂CO₃DMF120-14065-80[8]
Herrmann's Catalyst-NaOAcNMP120-14080-90[9]

Table 3: Sonogashira Coupling

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuI-Et₃N/piperidineTHF or DMFRT-6085-95[10]
Pd(OAc)₂CuIPPh₃Et₃NMeCN8080-90[11]
Pd₂(dba)₃- (copper-free)XPhosCs₂CO₃Dioxane10075-85[12]
Pd/CCuI-K₂CO₃DMF10070-80[13]

Table 4: Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene80-10085-95[14]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100-11080-90[15]
Pd(OAc)₂RuPhosK₃PO₄t-BuOH10085-95[16]
G3-XPhos Palladacycle-LHMDSTolueneRT-8090-98[17]

Mechanistic Considerations and Experimental Design

The choice of catalyst and reaction conditions is not arbitrary; it is guided by the underlying reaction mechanisms. For instance, the electron-rich nature of our substrate generally favors the initial oxidative addition step in palladium-catalyzed cycles.

Catalytic Cycles Visualization

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination S1 Pd(0)L_n S2 Ar-Pd(II)(Br)L_n S1->S2 Oxidative Addition (Ar-Br) S3 Ar-Pd(II)(OR')L_n S2->S3 Base (-HBr) S4 Ar-Pd(II)(Ar')L_n S3->S4 Transmetalation (Ar'-B(OR)2) S4->S1 Reductive Elimination (Ar-Ar') H1 Pd(0)L_n H2 Ar-Pd(II)(Br)L_n H1->H2 Oxidative Addition (Ar-Br) H3 [Ar-Pd(II)(alkene)L_n]+ H2->H3 Alkene Insertion H4 R-Pd(II)(Br)L_n H3->H4 Syn-β-Hydride Elimination H4->H1 Base (-HBr) So1 Pd(0)L_n So2 Ar-Pd(II)(Br)L_n So1->So2 Oxidative Addition (Ar-Br) So3 Ar-Pd(II)(C≡CR)L_n So2->So3 Transmetalation So3->So1 Reductive Elimination (Ar-C≡CR) Cu1 Cu(I)Br Cu2 Cu(I)C≡CR Cu1->Cu2 Alkyne + Base Cu2->So2 B1 Pd(0)L_n B2 Ar-Pd(II)(Br)L_n B1->B2 Oxidative Addition (Ar-Br) B3 [Ar-Pd(II)(NHR'R'')]L_n+ B2->B3 Amine Coordination B4 Ar-Pd(II)(NR'R'')L_n B3->B4 Deprotonation (Base) B4->B1 Reductive Elimination (Ar-NR'R'') Suzuki_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat with Stirring solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute, Wash monitor->workup purify Dry, Concentrate, Purify workup->purify end End purify->end

References

A Comparative Guide to Methyl 3-bromo-4-isopropoxybenzoate and its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the substituted benzoate scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among these, methyl 3-bromo-4-isopropoxybenzoate stands as a compound of significant interest due to its unique combination of steric and electronic properties conferred by the bromo, isopropoxy, and methyl ester functionalities. This guide provides an in-depth comparison of this compound with its structural analogs, offering a comprehensive analysis of their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and detailed protocols.

The Reference Compound: this compound

This compound is a halogenated aromatic ester. The presence of a bromine atom at the meta-position to the ester group and ortho to the isopropoxy group significantly influences its electronic and lipophilic character. The isopropoxy group, a bulky yet flexible ether linkage, can play a crucial role in receptor binding and metabolic stability. The methyl ester provides a site for potential hydrolytic activity in biological systems, a feature often exploited in prodrug design.

Synthesis of this compound

A robust and versatile synthetic route to this compound involves a two-step process starting from the readily available methyl 4-hydroxybenzoate. The first step is the bromination of the aromatic ring, followed by a Williamson ether synthesis to introduce the isopropoxy group.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Methyl 3-bromo-4-hydroxybenzoate [1][2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure methyl 3-bromo-4-hydroxybenzoate.

Part B: Synthesis of this compound (Williamson Ether Synthesis) [3][4][5]

  • Alkoxide Formation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromo-4-hydroxybenzoate (1 equivalent) and a suitable polar aprotic solvent (e.g., dry acetone or DMF). Add a base such as anhydrous potassium carbonate (1.5 equivalents).

  • Alkylation: To the stirring suspension, add 2-bromopropane (isopropyl bromide) (1.2 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Structural Analogs and Comparative Analysis

The systematic modification of the this compound structure allows for a detailed exploration of structure-activity relationships (SAR). This section compares the reference compound with analogs possessing variations in the ester group, the halogen substituent, and the alkoxy group.

Variation of the Ester Group

The nature of the ester alkyl group can influence the compound's lipophilicity, solubility, and susceptibility to enzymatic hydrolysis.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)
This compoundC₁₁H₁₃BrO₃273.12-3.5
Ethyl 3-bromo-4-isopropoxybenzoate[6][7][8]C₁₂H₁₅BrO₃287.15-3.9
Propyl 3-bromo-4-isopropoxybenzoateC₁₃H₁₇BrO₃301.17-4.3

Discussion: Increasing the length of the alkyl chain in the ester group is expected to increase the lipophilicity (higher LogP) and decrease the aqueous solubility of the compound. This modification can impact the compound's pharmacokinetic profile, potentially leading to increased membrane permeability and altered distribution in biological systems. The rate of enzymatic hydrolysis by esterases may also vary, with longer chain esters sometimes exhibiting slower hydrolysis rates.

Variation of the Halogen Substituent

The nature and position of the halogen atom on the aromatic ring significantly impact the electronic properties and potential for halogen bonding interactions.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (of corresponding acid, predicted)
This compoundC₁₁H₁₃BrO₃273.12-3.8
Methyl 3-chloro-4-isopropoxybenzoateC₁₁H₁₃ClO₃228.67-3.7
Methyl 3-iodo-4-isopropoxybenzoateC₁₁H₁₃IO₃320.12-3.9

pKa values are predicted for the corresponding carboxylic acids to illustrate the electronic effect of the halogen.

Discussion: The electronegativity of the halogen (Cl > Br > I) influences the acidity of the corresponding benzoic acid, with chlorine having the strongest electron-withdrawing effect. This electronic modulation can affect the binding affinity of the molecule to its biological target. Furthermore, the size of the halogen atom can introduce steric effects and influence the potential for halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor interactions.

Variation of the Alkoxy Group

The size and branching of the alkoxy group can modulate the steric profile and lipophilicity of the molecule.

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)
Methyl 3-bromo-4-methoxybenzoateC₉H₉BrO₃245.072.7
Methyl 3-bromo-4-ethoxybenzoateC₁₀H₁₁BrO₃259.103.1
Methyl 3-bromo-4-propoxybenzoateC₁₁H₁₃BrO₃273.123.5

LogP values are predicted using computational models.

Discussion: Similar to the ester group variation, increasing the length of the alkoxy chain increases the lipophilicity of the compound. The steric bulk of the alkoxy group can also play a critical role in determining the molecule's ability to fit into a binding pocket. The choice of the alkoxy group can be a key factor in optimizing both the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Biological Activities and Experimental Evaluation

Substituted benzoates, including parabens and their analogs, are known to exhibit a range of biological activities, most notably antimicrobial properties. The structural features of this compound and its analogs suggest potential for other activities as well, such as enzyme inhibition.

Antimicrobial Activity

The antimicrobial activity of benzoic acid derivatives often increases with the length of the alkyl chain in the ester or alkoxy group, which is attributed to increased membrane disruption.

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method) [9][10][11][12][13]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Application of Disks: Prepare sterile paper disks impregnated with a known concentration of the test compound (dissolved in a suitable solvent). Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is indicative of the antimicrobial activity of the compound.

Enzyme Inhibitory Activity

The substituted benzoate scaffold is present in various enzyme inhibitors. The specific substitution pattern of this compound may confer inhibitory activity against certain enzymes.

Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay [14][15][16][17]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, its substrate, and the inhibitor (test compound) at various concentrations.

  • Assay Setup: In a 96-well plate or cuvettes, add the buffer, enzyme, and inhibitor solution. Pre-incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer or plate reader. The rate of the reaction is proportional to the change in absorbance.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Insights

The comparative data presented in this guide allows for the derivation of preliminary structure-activity relationships for this class of compounds.

Caption: Structure-Activity Relationship (SAR) workflow for modifying this compound.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with tunable physicochemical properties and a high potential for biological activity. This guide has provided a framework for the rational design and evaluation of these molecules. The detailed synthetic and biological testing protocols serve as a practical resource for researchers aiming to explore the therapeutic or material science applications of this promising chemical scaffold. By systematically modifying the ester, halogen, and alkoxy groups, researchers can fine-tune the properties of these benzoate derivatives to achieve desired outcomes in their specific applications.

References

A Cost-Benefit Analysis of Methyl 3-bromo-4-isopropoxybenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the selection of building blocks is a critical decision point, balancing synthetic accessibility, cost, and the ultimate impact on the target molecule's properties. Substituted benzoates are foundational scaffolds, offering a versatile platform for constructing complex molecular architectures.[1][2][3] This guide provides an in-depth cost-benefit analysis of a specific, yet increasingly relevant, building block: Methyl 3-bromo-4-isopropoxybenzoate . We will dissect its synthetic rationale, compare it to viable alternatives, and provide actionable experimental insights to inform your research and development decisions.

The Strategic Value of the 3-bromo-4-isopropoxy Motif

This compound is more than just another substituted aromatic ring. Each component of its structure serves a distinct and valuable purpose in synthesis:

  • The Methyl Ester: A classic functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functionalities such as amides or alcohols.

  • The Bromo Group: Positioned at the 3-position, it is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon or heteroatom substituents. Its reactivity is generally reliable and well-documented.

  • The 4-Isopropoxy Group: This is the key differentiator. Compared to a simpler methoxy or hydroxy group, the isopropoxy moiety offers:

    • Increased Lipophilicity: The isopropyl group significantly enhances the non-polar character of the molecule, a critical parameter for modulating solubility and permeability in drug candidates.

    • Metabolic Stability: The branched alkyl ether is sterically hindered, making it more resistant to enzymatic cleavage (O-dealkylation) by metabolic enzymes like cytochrome P450s compared to a linear methoxy group.

    • Stereoelectronic Influence: The bulkier group can influence the conformation of the final molecule and its interactions with biological targets.

The strategic decision to use this specific building block hinges on the necessity of these features in the final target molecule.

Synthesis Pathway and Associated Costs

While not as common as some simpler benzoates, this compound can be prepared through a logical, multi-step synthesis. Understanding this pathway is crucial for evaluating its intrinsic cost.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Etherification cluster_2 Step 3: Esterification A p-Hydroxybenzoic acid (Commodity Chemical) B Methyl 4-hydroxy-3-bromobenzoate A->B Br₂, Acetic Acid Ref: [3] C 3-bromo-4-isopropoxybenzoic acid B->C 2-Iodopropane, K₂CO₃ Solvent: DMF D This compound (Final Product) C->D Methanol, H₂SO₄ (cat.) Ref: [5]

Caption: Proposed synthetic workflow for this compound.

Cost Analysis Breakdown:

  • Raw Materials: The starting material, p-hydroxybenzoic acid, is inexpensive. However, reagents like liquid bromine and 2-iodopropane (or 2-bromopropane) carry higher costs and require careful handling. The cost of these reagents is a primary driver of the final product's price.

  • Solvents and Catalysts: Solvents like DMF and reagents for workup and purification (e.g., silica gel for chromatography) add to the overall expense.

  • Labor and Time: A multi-step synthesis inherently requires more operator time and resources for setup, monitoring, workup, and purification at each stage.

  • Yield: Cumulative yield over three steps significantly impacts the final cost-per-gram. A 70% yield at each step results in an overall yield of only 34.3%.

The "cost" is therefore not just the catalogue price but a combination of material expense, synthetic effort, and potential yield losses.

Comparative Analysis with Alternative Building Blocks

The decision to use this compound is best made by comparing it to viable alternatives. The choice depends heavily on the specific synthetic goal and the desired properties of the final product.

FeatureThis compoundMethyl 3-bromo-4-methoxybenzoateMethyl 3-bromo-4-hydroxybenzoateMethyl 5-bromo-2-isopropoxybenzoate
Primary Use Introduces a metabolically stable, lipophilic moiety.Standard building block with moderate lipophilicity.Precursor, or when a phenolic OH is required for H-bonding or further functionalization.Isomeric alternative for different substitution patterns.
Synthesis Complexity High (3 steps from common starter)Moderate (2-3 steps)Low (1 step from common starter)High (multi-step, requires regiocontrol)
Estimated Relative Cost HighModerateLowHigh
Cross-Coupling Reactivity Standard (Good)Standard (Good)Requires protection of the -OH group, adding a step.Standard (Good), but sterically more hindered.
Lipophilicity (XLogP3) ~3.3 (for acid)[4]Lower than isopropoxy analog.Lower than ether analogs.~2.9 (for acid)[5]
Metabolic Stability HighModerate (Prone to O-demethylation)Can be readily conjugated/metabolized.High

Key Takeaway: The higher cost and synthetic effort for this compound are justified when the metabolic stability and specific lipophilicity of the isopropoxy group are non-negotiable features for the biological performance of the final molecule. For general scaffolding where these properties are not critical, the cheaper and more accessible methoxy or hydroxy analogs are more economical choices.

Application Case Study: Suzuki-Miyaura Cross-Coupling

A primary application for this building block is the Suzuki-Miyaura cross-coupling reaction to form a biaryl bond. Below is a representative, self-validating protocol.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Combine Reactants - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Solvents - Toluene/Water (e.g., 4:1 v/v) - or Dioxane/Water A->B In Reaction Vessel C Degas Mixture (N₂ or Ar bubbling) B->C D Heat Reaction (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Aqueous Workup - Dilute with EtOAc - Wash with H₂O, brine E->F G Dry & Concentrate - Dry over Na₂SO₄ - Remove solvent in vacuo F->G H Purify (Flash Column Chromatography) G->H I Final Product H->I Characterize (¹H NMR, ¹³C NMR, MS)

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe.

    • Rationale: The use of a biphasic solvent system or a polar aprotic solvent like dioxane helps to dissolve both the organic-soluble aryl halide and the more polar boronic acid and inorganic base. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

    • Rationale: Heat is required to drive the catalytic cycle forward. Vigorous stirring is necessary to ensure mixing between the phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol. The presence of characteristic biaryl proton signals and the correct molecular ion peak are key indicators.

Conclusion: A Strategic Investment for Advanced Targets

The use of This compound is a strategic investment rather than a routine expenditure. Its primary benefits—enhanced metabolic stability and tailored lipophilicity—are most valuable in the context of drug discovery and the development of high-performance organic materials.[6][7]

  • Choose this reagent when: The specific properties of the isopropoxy group are essential for the function of your final molecule, particularly in late-stage development where optimizing pharmacokinetic profiles is paramount.

  • Consider alternatives when: You are in the early stages of discovery, performing scaffold hopping, or when a simpler electronic and steric profile is sufficient. In these cases, the more economical and readily available Methyl 3-bromo-4-hydroxybenzoate or Methyl 3-bromo-4-methoxybenzoate are more pragmatic choices.

By understanding the underlying synthetic costs and weighing them against the unique functional benefits, researchers can make an informed and cost-effective decision, optimizing the allocation of resources in their synthetic campaigns.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the profound responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost attention to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 3-bromo-4-isopropoxybenzoate, grounding procedural steps in the scientific principles that ensure the protection of laboratory personnel and the environment.

Understanding the Compound: A Prerequisite for Safe Handling

This compound is a halogenated aromatic ester. Its chemical structure informs its reactivity, potential hazards, and, consequently, the necessary disposal protocols. The presence of bromine classifies it as a halogenated organic compound, a critical determinant for waste segregation.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its properties from closely related structures like Methyl 3-bromo-4-hydroxybenzoate.

Table 1: Physicochemical and Hazard Profile of a Structurally Similar Compound (Methyl 3-bromo-4-hydroxybenzoate)

PropertyValueSource
Physical State Solid[3]
Appearance White to light orange[4]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5]
GHS Pictograms GHS07 (Exclamation Mark)Inferred from similar compounds
GHS Signal Word Warning[3]

The causality behind treating this compound as a hazardous substance is its classification as a skin, eye, and respiratory irritant.[3][4] The brominated nature of the compound necessitates its disposal via specific routes designed for halogenated waste, which are typically more costly and complex than for non-halogenated waste.[6]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A lab coat is essential to prevent skin contact.[1]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH/MSHA-approved respirator.[7]

These precautions are not merely procedural; they are a direct response to the compound's irritant properties.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Segregation

The cardinal rule of chemical waste disposal is proper segregation.[8] this compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2]

Causality: Halogenated organic compounds require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[9] Mixing them with non-halogenated waste contaminates the entire batch, forcing it all to be treated by the more expensive halogenated waste stream.[6][10]

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) carboy or bottle with a secure, leak-proof screw cap.[11]

  • Labeling: The container must be clearly labeled as "Halogenated Organic Waste."[12] The label should also list the chemical constituents, including "this compound," and their approximate concentrations.[2]

Trustworthiness: Proper labeling is a cornerstone of a self-validating safety system. It communicates the hazards to all laboratory personnel and waste handlers, preventing accidental mixing of incompatible wastes.[13]

Step 3: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13][14]

  • Closure: Keep the waste container closed at all times, except when adding waste.[12][13]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[11]

Step 4: Arranging for Disposal

Once the waste container is full or has been in the SAA for a specified period (often up to one year, though local regulations may vary), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[13][14] Do not attempt to dispose of this chemical down the drain or in the regular trash.[12][15]

Diagram 1: Disposal Workflow for this compound

G cluster_prep Preparation cluster_disposal Disposal Steps A Don Personal Protective Equipment (PPE) B Identify Waste as Halogenated Organic A->B Handle Chemical C Select and Label Compatible Waste Container B->C Segregate D Place Waste in Designated Container C->D Prepare E Store in Satellite Accumulation Area (SAA) D->E Accumulate F Arrange for Professional Disposal via EH&S E->F Full or Timed Out

Caption: Decision workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.[8]

  • Contain: For a solid spill, carefully sweep up the material and place it into a labeled waste container.[4] Avoid generating dust. For a liquid spill (if the compound is dissolved in a solvent), use an inert absorbent material like vermiculite or sand to soak up the spill.[12]

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in the "Halogenated Organic Waste" container for proper disposal.[12]

References

Mastering Safety: A Researcher's Guide to Handling Methyl 3-bromo-4-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling Methyl 3-bromo-4-isopropoxybenzoate (CAS No: 213598-10-8), moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. Here, we dissect the why behind each safety protocol, ensuring every step is a self-validating component of a secure research environment.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a substituted aromatic compound whose hazard profile necessitates rigorous protective measures. According to its Globally Harmonized System (GHS) classification, this compound presents the following primary hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

The causality for these hazards lies in its molecular structure—a halogenated aromatic ester. Such compounds can interact with biological tissues, leading to irritation. The presence of the bromo- group and the overall lipophilicity of the molecule can facilitate its interaction with skin and mucous membranes. As a solid, the primary exposure routes of concern are inhalation of dust particles and direct contact with skin and eyes[1][2]. Therefore, our personal protective equipment (PPE) strategy is designed to create robust barriers against these specific entry points.

The Core Ensemble: Selecting Your Personal Protective Equipment

An effective PPE strategy is not about accumulating gear, but about making informed choices based on a thorough hazard assessment, as mandated by OSHA's 29 CFR 1910.132 standard[3][4]. For this compound, the following ensemble is required.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant (Category 2A), direct contact with even minute quantities of dust can cause significant discomfort and potential injury[1].

  • Mandatory Equipment: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all operations.

  • Enhanced Protection: When handling larger quantities (typically >5g) or when there is a significant risk of dust generation (e.g., during weighing or transfer), it is imperative to upgrade to tight-fitting chemical splash goggles. For maximum protection, especially during procedures with a high potential for splashing or aerosolization, a face shield should be worn in conjunction with safety goggles[5].

Hand Protection: Preventing Dermal Absorption and Irritation

The compound is a known skin irritant[1]. The selection of appropriate gloves is critical and must be based on chemical compatibility, as outlined in OSHA's 29 CFR 1910.138 standard on hand protection[3]. Aromatic and halogenated hydrocarbons are known to attack many common glove materials[6].

Glove MaterialSuitability for Halogenated AromaticsKey Considerations
Viton® Excellent Offers superior resistance to chlorinated and aromatic solvents. However, it is more expensive and may offer less dexterity[7].
Nitrile Good (for incidental contact) Provides good general chemical resistance but is not recommended for prolonged exposure to aromatic solvents. Disposable nitrile gloves are suitable for handling small quantities where immediate disposal after contamination is possible[8][9]. Always double-glove when handling this compound.
Neoprene Fair to Poor While offering good resistance to acids and bases, neoprene's performance against aromatic hydrocarbons is limited[7][8].
Natural Rubber (Latex) Poor Provides poor protection against chemicals and can cause allergic reactions[5][8]. Not recommended.

Recommendation: For routine handling of small quantities, use double-layered nitrile gloves, ensuring immediate removal and replacement if contamination occurs. For extended handling or when working with larger quantities, Viton® gloves are the authoritative choice.

Body Protection: Shielding Against Incidental Contact

A lab coat is essential to protect your skin and personal clothing from incidental contact and to prevent the spread of contamination outside the laboratory[10].

  • Material Choice: A lab coat made from a polyester-cotton blend (at least 35% cotton) is acceptable for handling this solid compound where open flames are not present. If working with flammable solvents in the same procedure, a 100% cotton or flame-resistant (FR) lab coat is required[10].

  • Proper Use: The lab coat must be fully buttoned with sleeves rolled down to provide maximum coverage[10]. It should never be worn outside of the laboratory area.

Respiratory Protection: Mitigating Inhalation Hazards

As a dust, this compound may cause respiratory irritation[1][2]. Respiratory protection is necessary when engineering controls (like a chemical fume hood) are insufficient to keep airborne concentrations low.

  • When to Use: A respirator is required when weighing or transferring the solid outside of a certified chemical fume hood or a ventilated balance enclosure.

  • Respirator Selection: A NIOSH-approved air-purifying respirator equipped with a particulate filter is required. The filter selection follows NIOSH's 42 CFR Part 84 regulation[11][12].

    • N95: Filters at least 95% of airborne particles. Suitable for this compound as oil aerosols are not typically present in this context.

    • R95/P95: Also filter at least 95% of airborne particles but are resistant (R) or oil-proof (P). While not strictly necessary in the absence of oil, they are acceptable alternatives.

Any use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance, as per OSHA standard 29 CFR 1910.134.

Procedural Discipline: Donning, Doffing, and Disposal

The integrity of your PPE is only as strong as the procedures for its use. Cross-contamination during the removal of PPE is a common and preventable error.

Experimental Workflow: PPE Protocols

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) cluster_disposal Disposal & Final Step WashHands Wash Hands Thoroughly GatherPPE Gather & Inspect PPE (Coat, Goggles, Respirator, Gloves) WashHands->GatherPPE DonCoat 1. Don Lab Coat (Fasten completely) GatherPPE->DonCoat DonRespirator 2. Don Respirator/Mask (Perform seal check) DonCoat->DonRespirator DonGoggles 3. Don Goggles/Face Shield DonRespirator->DonGoggles DonGloves 4. Don Gloves (Pull cuffs over lab coat sleeves) DonGoggles->DonGloves DoffGloves 1. Remove Outer Gloves (If double-gloved) DoffCoat 2. Remove Lab Coat (Turn inside out) DoffGloves->DoffCoat WashHands2 3. Wash Hands DoffCoat->WashHands2 DoffGoggles 4. Remove Goggles/Face Shield (Handle by straps/sides) WashHands2->DoffGoggles DoffRespirator 5. Remove Respirator (Handle by straps) DoffGoggles->DoffRespirator DoffInnerGloves 6. Remove Inner Gloves DoffRespirator->DoffInnerGloves Dispose Dispose of Contaminated PPE in Labeled Hazardous Waste Container DoffInnerGloves->Dispose WashHandsFinal Wash Hands Thoroughly Dispose->WashHandsFinal

Caption: A procedural flowchart for the correct donning, doffing, and disposal of PPE.

Step-by-Step Donning Protocol[13][14]
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat and ensure all buttons or snaps are fastened.

  • Respirator (if required): Don your N95 respirator. Place the straps correctly and perform a user seal check to ensure a tight fit.

  • Eye/Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to create a complete seal.

Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Principle)[13][14]

The sequence is designed to remove the most contaminated items first.

  • Gloves: Remove your gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward, turning it inside out as you remove it to contain any contamination.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove goggles or face shield from the back by lifting the headband or earpieces.

  • Respirator (if used): Remove the respirator by touching only the straps, avoiding contact with the front of the device.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water as the final step.

Disposal Plan: A Critical Final Step

All PPE contaminated with this compound must be treated as hazardous waste.

  • Containment: Place all used disposable PPE (gloves, respirator, etc.) into a clearly labeled, sealed hazardous waste bag or container[13][14].

  • Regulations: Disposal must adhere to local, state, and federal hazardous waste regulations. Never discard chemically contaminated PPE in the regular trash[13][15].

  • Reusable PPE: Reusable items like face shields and goggles must be decontaminated according to established laboratory procedures before reuse.

By adhering to this comprehensive guide, you not only protect yourself but also ensure the integrity of your research and the safety of your colleagues. This disciplined approach to handling this compound transforms safety protocols from a checklist into an integral part of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-isopropoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4-isopropoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.